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  • Product: 6-Methoxyquinoline-4-carbonylchloride
  • CAS: 4352-94-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline-4-carbonyl Chloride from 6-Methoxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 6-methoxyquinoline-4-carbonyl chloride, a key intermediate in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-methoxyquinoline-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. The document details the chemical principles, reaction mechanisms, and practical laboratory procedures for the conversion of 6-methoxyquinoline-4-carboxylic acid to its corresponding acyl chloride. Emphasis is placed on the selection of chlorinating agents, reaction optimization, and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both theoretical insights and actionable protocols.

Introduction: The Significance of 6-Methoxyquinoline-4-carbonyl Chloride

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position and a reactive carbonyl chloride at the 4-position of the quinoline ring system creates a versatile building block, 6-methoxyquinoline-4-carbonyl chloride. This intermediate is pivotal for the synthesis of a diverse array of amides, esters, and other derivatives, enabling the exploration of new chemical space in drug discovery programs. The high reactivity of the acyl chloride moiety allows for facile derivatization, making it an invaluable tool for structure-activity relationship (SAR) studies.

The Precursor: 6-Methoxyquinoline-4-carboxylic Acid

The successful synthesis of the target acyl chloride is predicated on the availability and purity of the starting material, 6-methoxyquinoline-4-carboxylic acid.

Properties of 6-Methoxyquinoline-4-carboxylic Acid
PropertyValueReference
Synonyms Quininic acid[1]([Link])
CAS Number 86-68-0[1]([Link])
Molecular Formula C₁₁H₉NO₃[1]([Link])
Molecular Weight 203.19 g/mol [1]([Link])
Appearance White to off-white crystalline powder[1]([Link])
Melting Point 280 °C (decomposes)[1]([Link])
Solubility Sparingly soluble in common organic solvents
Synthesis of 6-Methoxyquinoline-4-carboxylic Acid

Conversion to 6-Methoxyquinoline-4-carbonyl Chloride: A Mechanistic Perspective

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and therefore, it must be converted into a better leaving group to facilitate nucleophilic acyl substitution by a chloride ion. This is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common choices in a laboratory setting.

The Thionyl Chloride Route

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The evolution of these gases drives the reaction to completion.

G cluster_0 Mechanism with Thionyl Chloride RCOOH 6-MeO-Quinoline-4-COOH Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ Product 6-MeO-Quinoline-4-COCl Intermediate->Product + Cl⁻ Byproducts SO₂ + HCl Intermediate->Byproducts Chloride Cl⁻

Caption: Reaction mechanism of carboxylic acid with thionyl chloride.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent.

The Oxalyl Chloride Route

Oxalyl chloride is another effective reagent for this transformation and often provides a cleaner reaction with easier workup, as the byproducts (CO₂, CO, and HCl) are all gaseous. The reaction with oxalyl chloride, particularly in the presence of a catalytic amount of DMF, proceeds via the formation of a Vilsmeier-type intermediate, which then chlorinates the carboxylic acid.

G cluster_1 Mechanism with Oxalyl Chloride and DMF DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)₂ OxalylChloride (COCl)₂ Product 6-MeO-Quinoline-4-COCl Vilsmeier->Product + 6-MeO-Quinoline-4-COOH RCOOH 6-MeO-Quinoline-4-COOH Byproducts CO₂ + CO + HCl Product->Byproducts

Caption: Catalytic cycle with oxalyl chloride and DMF.

Experimental Protocol: Synthesis of 6-Methoxyquinoline-4-carbonyl Chloride

The following protocol is a general procedure that can be adapted for the synthesis of 6-methoxyquinoline-4-carbonyl chloride. It is imperative that all manipulations are carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.

Materials and Reagents
  • 6-Methoxyquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure (using Thionyl Chloride)
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 6-methoxyquinoline-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a suspension.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon).

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with vigorous stirring.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed with care, and the vapors should be trapped in a basic solution (e.g., NaOH solution).

  • Purification: The crude 6-methoxyquinoline-4-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable anhydrous solvent or by vacuum distillation, although the latter may be challenging due to the reactive nature of the product.

Characterization of 6-Methoxyquinoline-4-carbonyl Chloride

Thorough characterization of the synthesized acyl chloride is essential to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring, a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carbonyl chloride group.
¹³C NMR Signals corresponding to the carbonyl carbon (typically in the range of 160-180 ppm), aromatic carbons, and the methoxy carbon.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 6-methoxyquinoline-4-carbonyl chloride. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion cluster.

Safety and Handling

The synthesis of 6-methoxyquinoline-4-carbonyl chloride involves the use of hazardous chemicals that require strict safety protocols.

  • Thionyl Chloride and Oxalyl Chloride: Both are corrosive, toxic, and react violently with water. They should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Hydrogen Chloride: This is a corrosive gas that is a byproduct of the reaction. Ensure that the reaction setup is equipped with a gas trap containing a basic solution to neutralize the evolved HCl.

  • 6-Methoxyquinoline-4-carbonyl Chloride: As an acyl chloride, the product is expected to be moisture-sensitive and corrosive. It should be handled in a dry environment (e.g., under an inert atmosphere) and stored in a tightly sealed container.

Conclusion

The synthesis of 6-methoxyquinoline-4-carbonyl chloride from its carboxylic acid precursor is a straightforward yet critical transformation for the advancement of medicinal chemistry research. By understanding the underlying reaction mechanisms and adhering to meticulous experimental techniques and safety precautions, researchers can efficiently produce this valuable intermediate. The choice of chlorinating agent, the use of a catalyst, and the careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the necessary theoretical framework and practical guidance to empower scientists in their pursuit of novel therapeutic agents based on the versatile quinoline scaffold.

References

  • This reference is a placeholder for a specific literature protocol for the synthesis of 6-methoxyquinoline-4-carbonyl chloride, which would be ideally loc
  • Chem-Impex International. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • This reference is a placeholder for a source providing spectroscopic data for 6-methoxyquinoline-4-carbonyl chloride.
  • This reference is a placeholder for a safety data sheet or a toxicology report for quinoline acyl chlorides.
  • This reference is a placeholder for a general organic chemistry textbook or a review article on the conversion of carboxylic acids to acyl chlorides.

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 6-Methoxyquinoline-4-carbonyl Chloride

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbonyl Chloride[1] Executive Summary 6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) is a critical electrophilic building block in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbonyl Chloride[1]

Executive Summary

6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) is a critical electrophilic building block in medicinal chemistry, serving as the activated derivative of Quininic Acid (CAS: 86-68-0). Historically significant as the core scaffold of Cinchona alkaloids (Quinine, Quinidine), this acyl chloride has re-emerged in modern drug discovery as a key intermediate for synthesizing kinase inhibitors (targeting PI3K/mTOR pathways) and novel amino-quinoline antimalarials.

This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols, and synthetic utility, moving beyond basic datasheet parameters to offer actionable insights for laboratory application.

Chemical Identity & Structural Analysis

The compound is an acyl chloride derivative of the quinoline heterocycle, characterized by a methoxy substituent at the C6 position. This electron-donating group (


 effect) significantly modulates the electron density of the quinoline ring, enhancing the basicity of the quinoline nitrogen compared to the unsubstituted analog, while the C4-carbonyl chloride moiety provides a highly reactive handle for nucleophilic substitution.
Parameter Technical Specification
IUPAC Name 6-Methoxyquinoline-4-carbonyl chloride
Common Synonyms Quininic acid chloride; 4-Chlorocarbonyl-6-methoxyquinoline
CAS Number 4352-94-7 (Acid Chloride); 86-68-0 (Parent Acid)
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
SMILES COC1=CC2=C(C=C1)N=CC=C2C(Cl)=O
InChIKey WLERAWWYHBBJNI-UHFFFAOYSA-N

Physicochemical Properties

Due to its high hydrolytic instability, 6-Methoxyquinoline-4-carbonyl chloride is frequently generated in situ. However, isolated characterization data is vital for quality control in process chemistry.

Physical State & Stability
  • Appearance: Typically a yellow to tan crystalline solid or viscous oil upon isolation.

  • Melting Point: The parent acid (Quininic Acid) melts at ~280°C (dec).[2] The acid chloride has a lower melting point, typically observed between 100–110°C (decomposition prone), though precise values vary by purity and solvation.

  • Hydrolytic Sensitivity: High. Rapidly hydrolyzes in the presence of atmospheric moisture to revert to Quininic Acid and HCl. Must be stored under Argon/Nitrogen.

  • Solubility Profile:

    • Soluble: Dichloromethane (DCM), Chloroform, THF (anhydrous), Toluene.

    • Reactive (Incompatible): Water, Alcohols (forms esters), Amines (forms amides).

Electronic Properties (Hammett & Lipophilicity)
  • Electronic Effect: The 6-methoxy group is an electron-donating group (EDG). In the context of the acid chloride, this donation stabilizes the quinoline ring but can slightly reduce the electrophilicity of the carbonyl carbon compared to electron-deficient analogs (e.g., nitro-substituted), requiring slightly more vigorous conditions or catalysts (DMAP) for coupling with sterically hindered amines.

  • LogP (Predicted): ~2.5 (Parent acid is ~1.5). The lipophilicity makes it suitable for penetrating lipid bilayers in biological assays once derivatized.

Synthetic Utility & Experimental Protocols

Synthesis Workflow (The "Quininic Route")

The most reliable route to 6-Methoxyquinoline-4-carbonyl chloride is the chlorination of Quininic Acid. The use of Thionyl Chloride (SOCl₂) is preferred over Oxalyl Chloride for scale-up due to easier removal of byproducts (


, 

).

Reaction Diagram:

SynthesisPath cluster_conditions Critical Process Parameters Anisidine p-Anisidine (Precursor) QuininicAcid Quininic Acid (CAS: 86-68-0) Anisidine->QuininicAcid Skraup Synthesis (Glycerol, H2SO4) AcidChloride 6-Methoxyquinoline- 4-carbonyl chloride (CAS: 4352-94-7) QuininicAcid->AcidChloride SOCl2, Reflux (Activation) AmideProduct Target Amide (Drug Scaffold) AcidChloride->AmideProduct R-NH2, Et3N (DCM, 0°C) Note1 Anhydrous Conditions Required

Figure 1: Synthetic pathway from p-Anisidine to the active Acid Chloride and final Amide.

Protocol: Preparation of 6-Methoxyquinoline-4-carbonyl Chloride

Note: This protocol assumes a starting scale of 10 mmol of Quininic Acid.

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Charging: Add Quininic Acid (2.03 g, 10 mmol) to the flask.

  • Reagent Addition: Add Thionyl Chloride (10 mL, excess) . Optional: Add 1-2 drops of anhydrous DMF as a catalyst to form the Vilsmeier-Haack intermediate, accelerating the reaction.

  • Reaction: Heat the suspension to reflux (75–80°C) for 2–3 hours. The suspension should clear to a yellow/orange homogeneous solution, indicating conversion to the acid chloride.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator) at 40°C.

    • Azeotrope: Add anhydrous Toluene (10 mL) and re-evaporate to remove trace SOCl₂ and HCl. Repeat twice.

    • Result: The residue is the crude 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7).[4][5][6][7] It is typically used immediately in the next step without further purification to prevent hydrolysis.

Protocol: General Amide Coupling
  • Dissolve the crude acid chloride in anhydrous DCM (20 mL).

  • Cool to 0°C in an ice bath.

  • Add the Target Amine (1.0 equiv) and Triethylamine (3.0 equiv) dropwise.

  • Warm to room temperature and stir for 4–12 hours.

  • Quench with saturated

    
     and extract with DCM.
    

Handling, Safety, & Storage

Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

  • Moisture Corrosivity: Reacts violently with water to release HCl gas.

Storage Conditions
  • Temperature: Store at 2–8°C (refrigerated).

  • Atmosphere: Strictly inert atmosphere (Argon or Nitrogen). Store in a desiccator or glovebox if isolated as a solid.

  • Shelf Life: Unstable over long periods; best generated fresh.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved March 8, 2026, from [Link]

  • MolAid (2026). 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7) Structure and Properties. Retrieved March 8, 2026, from [Link]

  • Atlantis Press (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and Related Quinoline Scaffolds. Retrieved March 8, 2026, from [Link]

Sources

Foundational

6-Methoxyquinoline-4-carbonyl chloride CAS number and molecular weight

Technical Whitepaper: 6-Methoxyquinoline-4-carbonyl chloride CAS Number: 4352-94-7 Molecular Weight: 221.64 g/mol Formula: C₁₁H₈ClNO₂[1][2] Executive Summary In the landscape of medicinal chemistry, 6-Methoxyquinoline-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Methoxyquinoline-4-carbonyl chloride

CAS Number: 4352-94-7 Molecular Weight: 221.64 g/mol Formula: C₁₁H₈ClNO₂[1][2]

Executive Summary

In the landscape of medicinal chemistry, 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7) serves as a critical electrophilic scaffold.[1] It is the activated acid chloride derivative of Quininic Acid (6-methoxyquinoline-4-carboxylic acid, CAS 86-68-0), a structural motif historically significant in antimalarial research (e.g., Quinine, Quinidine) and currently pivotal in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to explore its synthesis, reactivity profile, and application in high-throughput drug discovery.[1] We address the handling of this moisture-sensitive intermediate and provide a self-validating protocol for its generation and isolation.

Physicochemical Profile

PropertyDataTechnical Context
CAS Number 4352-94-7 Distinct from the parent acid (CAS 86-68-0) and aldehyde (CAS 4363-94-4).[1]
Molecular Weight 221.64 g/mol Calculated for C₁₁H₈ClNO₂.[2]
Appearance Off-white to yellow solidOften prepared in situ; solidifies upon isolation but hydrolyzes rapidly in air.[1]
Solubility DCM, THF, TolueneReacts violently with water/alcohols. Soluble in non-nucleophilic organic solvents.
Reactivity High ElectrophileSusceptible to nucleophilic acyl substitution (aminolysis, alcoholysis).[1]
Storage < -20°C, Inert GasHygroscopic.[1] Hydrolyzes back to Quininic Acid upon exposure to atmospheric moisture.

Synthetic Pathway & Mechanism

The generation of 6-Methoxyquinoline-4-carbonyl chloride is classically achieved via the chlorination of 6-methoxyquinoline-4-carboxylic acid.[1] While Thionyl Chloride (


) is the standard reagent, Oxalyl Chloride (

) is often preferred in medicinal chemistry for milder conditions and easier workup (gaseous byproducts).[1]
Reaction Mechanism (Thionyl Chloride Route)

The transformation proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen attacks the sulfur of thionyl chloride, releasing


 and forming an unstable acyl chlorosulfite intermediate. This intermediate collapses via an 

or

mechanism (depending on solvent) to yield the acid chloride and

gas.
Synthesis Workflow Diagram

The following diagram illustrates the conversion logic and downstream utility.

G Acid Quininic Acid (CAS 86-68-0) Inter Acyl Chlorosulfite (Transient) Acid->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) + DMF cat. Reagent->Inter Product 6-Methoxyquinoline- 4-carbonyl chloride (CAS 4352-94-7) Inter->Product -SO2, -HCl Amide Amide Derivatives (Drug Scaffold) Product->Amide + Amine (R-NH2)

Figure 1: Synthetic workflow from Quininic Acid to the Acid Chloride and subsequent derivatization.

Experimental Protocol: Synthesis & Isolation

Role: Senior Application Scientist Objective: To synthesize 5.0 g of 6-Methoxyquinoline-4-carbonyl chloride with >95% purity for immediate use in amide coupling.

Safety & Causality
  • Moisture Control: The reaction must be strictly anhydrous. Water contamination hydrolyzes the product back to the starting material, stalling the reaction.

  • Gas Evolution: The release of

    
     and 
    
    
    
    requires a high-efficiency fume hood and a caustic scrubber trap.
  • Catalysis: A drop of DMF (Dimethylformamide) is critical.[1] It forms the Vilsmeier-Haack reagent (

    
    ) in situ, which is a far more potent electrophile than 
    
    
    
    alone, accelerating the reaction significantly.[1]
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line). Flame-dry the glassware under vacuum if possible.
    
  • Charging: Add 6-Methoxyquinoline-4-carboxylic acid (5.0 g, 24.6 mmol) to the flask.

  • Solvent/Reagent: Add anhydrous Thionyl Chloride (

    
    ) (15 mL, excess). Note: 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add 2-3 drops of anhydrous DMF . You will observe immediate gas evolution (

    
    ).[1]
    
  • Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours.

    • Checkpoint: The suspension should become a clear, homogeneous solution, indicating the consumption of the insoluble carboxylic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Connect the flask to a rotary evaporator.

    • Evaporate the excess

      
       under reduced pressure. Caution: Use a base trap for the pump.
      
    • Azeotropic Drying: To remove trace thionyl chloride, add anhydrous Toluene (10 mL) and re-evaporate.[1] Repeat this step twice. This ensures the removal of acidic volatiles that could interfere with sensitive amines in the next step.

  • Isolation: The residue is a yellow to off-white solid (the hydrochloride salt of the acid chloride is often formed if HCl is not fully removed).

    • Storage: Use immediately or store under Argon at -20°C.[1]

Applications in Drug Discovery

The 6-methoxyquinoline moiety is a "privileged structure" in medicinal chemistry. The acid chloride (CAS 4352-94-7) is the gateway to introducing this moiety into complex molecules.[1]

Biological Relevance
  • Antimalarials: Analogues of Quinine target the heme polymerization pathway in Plasmodium falciparum.

  • Kinase Inhibition: The planar quinoline ring mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of various kinases (e.g., c-Met, VEGFR).[1]

  • Fluorescent Probes: The methoxyquinoline system is fluorescent, making its derivatives useful as biological tracers.[3][4]

Logical Derivatization Pathway

Pathway cluster_reactions Nucleophilic Acyl Substitutions Cl 6-Methoxyquinoline- 4-carbonyl chloride Amine Reaction with Amines (Primary/Secondary) Cl->Amine Alcohol Reaction with Alcohols Cl->Alcohol Hydrazine Reaction with Hydrazine Cl->Hydrazine Target1 Carboxamides (Kinase Inhibitors) Amine->Target1 Base (TEA/DIPEA) Target2 Esters (Prodrugs) Alcohol->Target2 Base (Pyridine) Target3 Hydrazides (Heterocycle precursors) Hydrazine->Target3

Figure 2: Divergent synthesis pathways utilizing the acid chloride as a common intermediate.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68334, 6-Methoxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Molaid Chemicals. (2025).[1] 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7) Physicochemical Properties. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Standard reference for Acyl Chloride synthesis mechanisms).

Sources

Exploratory

In-Depth Technical Guide: NMR Characterization of 6-Methoxyquinoline-4-carbonyl chloride

This guide details the structural characterization of 6-Methoxyquinoline-4-carbonyl chloride , a critical electrophilic intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 6-Methoxyquinoline-4-carbonyl chloride , a critical electrophilic intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin).

The following protocols and spectral assignments are synthesized from field-standard characterization of quinoline derivatives, applying substituent chemical shift increments to the experimentally verified 6-methoxyquinoline-4-carboxylic acid precursor.

Introduction & Structural Context[1][2][3][4][5][6][7][8][9]

  • CAS Number: 50821-72-2 (Generic for Quinoline-4-carbonyl chloride derivatives)[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Role: An activated acylating agent. The presence of the electron-withdrawing chlorocarbonyl group (-COCl) at position C4 significantly perturbs the electronic environment of the quinoline ring compared to its carboxylic acid precursor.

Critical Stability Note

This compound is moisture-sensitive . Hydrolysis converts it back to 6-methoxyquinoline-4-carboxylic acid, while reaction with protic solvents (e.g., Methanol) yields the corresponding ester.

  • Preferred Solvent: Anhydrous Chloroform-d (CDCl

    
    ).
    
  • Avoid: DMSO-d

    
     (unless strictly anhydrous; hygroscopic nature accelerates hydrolysis).
    

Experimental Protocol: Synthesis & Sample Preparation

A. Synthesis Workflow (Pre-Characterization)

To ensure spectral fidelity, the compound is typically generated in situ or isolated under inert atmosphere immediately prior to analysis.

  • Precursor: 6-Methoxyquinoline-4-carboxylic acid.

  • Reagent: Thionyl chloride (SOCl

    
    ) or Oxalyl chloride ((COCl)
    
    
    
    ) with catalytic DMF.
  • Conditions: Reflux (1-2 h)

    
     Evaporation of excess SOCl
    
    
    
    
    
    Azeotropic drying with Toluene.
B. NMR Sample Preparation[5][11][12]
  • Step 1: Dry the NMR tube in an oven at 110°C for >1 hour.

  • Step 2: Dissolve ~10-15 mg of the solid acid chloride in 0.6 mL of anhydrous CDCl

    
      (stored over 4Å molecular sieves).
    
  • Step 3: Cap immediately. If available, flush the tube with Argon/Nitrogen before capping.

1H NMR Characterization (400 MHz, CDCl )

The conversion of the -COOH group to -COCl results in a deshielding effect on the protons ortho to the carbonyl group (H2 and H3/H5) due to the enhanced electron-withdrawing inductive (-I) and mesomeric (-M) effects of the acyl chloride.

Consensus Spectral Assignment
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H2 8.95 – 9.05 d (or s)1H

Most deshielded;

to Nitrogen,

to -COCl.
H8 8.05 – 8.15 d1H

Peri-position; deshielded by ring current.
H5 7.90 – 8.00 d1H

Ortho to OMe; typically overlaps with H8 or H3.
H3 7.60 – 7.70 d1H

Ortho to -COCl; shifts downfield vs. acid (

7.4 ppm).
H7 7.40 – 7.50 dd1H

Meta to OMe; shows characteristic splitting.
-OCH

3.95 – 4.05 s3H-Characteristic methoxy singlet.
-COOH Absent ---Diagnostic: Absence of broad singlet at 13-14 ppm.
Diagnostic Signals[11]
  • H2 Shift: In the acid, H2 appears around 8.8 ppm. In the acid chloride, this shifts downfield to ~9.0 ppm.

  • H3 Shift: The proton adjacent to the carbonyl (H3) is the most sensitive indicator of successful activation, shifting from ~7.4 ppm (acid) to ~7.65 ppm (chloride).

  • Purity Check: Look for a broad singlet at ~13.0 ppm. If present, it indicates hydrolysis (presence of carboxylic acid).

13C NMR Characterization (100 MHz, CDCl )

The Carbon-13 spectrum provides the definitive confirmation of the acid chloride functionality via the carbonyl carbon shift.

Consensus Spectral Assignment
CarbonShift (

, ppm)
Assignment Note
C=O (-COCl) 164.5 – 167.0 Key Diagnostic. Distinct from acid (~168-170) and ester (~166). Confirmed by lack of OH.[2]
C2 148.0 – 150.0

-carbon to Nitrogen.
C6 158.0 – 160.0 Ipso-carbon attached to Methoxy group (Deshielded).
C4 138.0 – 140.0 Ipso-carbon attached to -COCl.
C8a 144.0 – 146.0 Quaternary bridgehead carbon.
C8 130.0 – 132.0 Aromatic CH.
C7 122.0 – 124.0 Aromatic CH.[3]
C3 120.0 – 122.0

-carbon to Nitrogen.
C5 102.0 – 104.0 Shielded by ortho-Methoxy group.
-OCH

55.5 – 56.5 Methoxy carbon.

Visualization: Structural Logic & Workflow

A. Structure & Numbering

The following diagram illustrates the atom numbering used in the assignments above.

G Fig 1. 6-Methoxyquinoline-4-carbonyl chloride Structure & Numbering N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a COCl COCl C4->COCl Active Site C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 OMe OMe C6->OMe C8 C8 C7->C8 C8->C8a C8a->N1

B. Characterization Logic Workflow

This flowchart guides the researcher through the validation process, distinguishing the product from common impurities.

Workflow Fig 2. NMR Validation Logic for Acid Chloride Verification Start Crude Product (Post-SOCl2 Reflux) SamplePrep Sample Prep (Anhydrous CDCl3) Start->SamplePrep RunHNMR Acquire 1H NMR SamplePrep->RunHNMR CheckCOOH Check 13-14 ppm (Broad Singlet?) RunHNMR->CheckCOOH Hydrolysis Impurity: Hydrolysis (Carboxylic Acid Present) CheckCOOH->Hydrolysis Yes CheckH3 Check H3 Shift (> 7.6 ppm?) CheckCOOH->CheckH3 No Valid Product Confirmed (Acid Chloride) CheckH3->Valid Yes (Deshielded) Invalid Incomplete Reaction or Ester Impurity CheckH3->Invalid No (Shielded)

Troubleshooting & Impurity Profiling

ImpurityOrigin1H NMR Diagnostic13C NMR Diagnostic
Carboxylic Acid Hydrolysis (wet solvent/air)Broad singlet @ ~13.5 ppm; H3 upfield @ ~7.4 ppm.C=O shift @ ~168-170 ppm.
Methyl Ester Reaction with Methanol (during workup)New singlet @ ~4.0 ppm (distinct from 6-OMe); OMe integration = 6H total.New OMe carbon @ ~52 ppm; C=O @ ~166 ppm.
Unreacted SOCl

Incomplete evaporationNo proton signal.No carbon signal. (Smell/fumes are physical indicators).

References

  • SpectraBase. Quinoline-4-carboxylic acid, 6-methoxy-, ethyl ester 1H NMR. (Ester Analog Comparison). Available at: [Link]

  • Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of substituted quinolines. (Substituent effects on quinoline ring).[4] Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring. (Theoretical basis for substituent shifts). Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift Ranges. (Carbonyl shift validation). Available at: [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Analysis of 6-Methoxyquinoline-4-carbonyl chloride

Executive Summary 6-Methoxyquinoline-4-carbonyl chloride (C₁₁H₈ClNO₂, MW: 221.64) is a highly reactive electrophilic intermediate used primarily in the synthesis of quinoline-based antimalarials and kinase inhibitors. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carbonyl chloride (C₁₁H₈ClNO₂, MW: 221.64) is a highly reactive electrophilic intermediate used primarily in the synthesis of quinoline-based antimalarials and kinase inhibitors. Its analysis presents a specific paradox in mass spectrometry: the very reactivity that makes it valuable in synthesis renders it unstable during standard ionization and chromatography.

This guide details a Dual-Quench Derivatization Protocol designed to rigorously distinguish between the active acyl chloride and its hydrolysis product (6-methoxyquinoline-4-carboxylic acid). By leveraging the specific reactivity of the acyl chloride group, this methodology ensures quantitative accuracy and structural validation suitable for regulatory-grade drug development.

Physicochemical Profile & MS Challenges

The analysis of 6-Methoxyquinoline-4-carbonyl chloride requires an understanding of its degradation pathways prior to detection.

PropertyValue / CharacteristicMS Implication
Formula C₁₁H₈ClNO₂Distinctive Chlorine isotope pattern (

Cl:

Cl

3:1).
Exact Mass 221.0244 (

Cl)
Requires high-resolution MS (TOF/Orbitrap) for confirmation.
Reactivity High (Electrophilic)Rapidly hydrolyzes to carboxylic acid (m/z 204) in ambient moisture.
Ionization ESI+ / APCI+Protonation likely at the quinoline nitrogen (

~4-5).
The Hydrolysis Artifact Trap

In standard Reversed-Phase LC-MS (RPLC), mobile phases contain water. Injecting the acyl chloride directly results in on-column hydrolysis. The mass spectrum will show the carboxylic acid (


), leading to a false negative  for the chloride and a false positive  for the acid impurity.

Core Analytical Strategy: Dual-Quench Derivatization

To validate the purity of the acyl chloride, we employ a Nucleophilic Trapping strategy. This method converts the unstable chloride into a stable surrogate marker immediately upon sampling.

The Mechanism[1]
  • Methanol Quench (Pathway A): Converts Acyl Chloride

    
     Methyl Ester (Stable, 
    
    
    
    Da shift vs Acid).
  • Water Quench (Pathway B - Control): Converts Acyl Chloride

    
     Carboxylic Acid.
    

By comparing the ratio of Methyl Ester to Carboxylic Acid in a methanol-quenched sample, one can calculate the original purity of the acyl chloride.

G cluster_0 Aliquot A (Anhydrous MeOH) cluster_1 Aliquot B (Water/Buffer) Start Sample: 6-Methoxyquinoline- 4-carbonyl chloride MeOH MeOH Quench Start->MeOH Water Water Quench Start->Water Impurity Impurity: Free Acid Impurity->MeOH Impurity->Water Ester Methyl Ester (m/z 218) MeOH->Ester Chloride converts to Ester Acid_A Free Acid (m/z 204) MeOH->Acid_A Impurity remains Acid Logic Logic: If Ester >> Acid_A, Sample is PURE Chloride. Acid_B Total Acid (m/z 204) Water->Acid_B Chloride hydrolyzes to Acid

Figure 1: Dual-Quench workflow to distinguish active acyl chloride from hydrolyzed acid impurity.

Experimental Protocol

Reagents & Equipment[2][3][4]
  • Solvent A: Anhydrous Methanol (LC-MS Grade, stored over molecular sieves).

  • Solvent B: 0.1% Formic Acid in Water.[1]

  • Internal Standard (IS): Quinoline-d7 or a stable analog (e.g., 6-methylquinoline).

Step-by-Step Methodology

1. Sample Preparation (Derivatization)

  • Step 1: Prepare a quenching vial containing 990 µL of Anhydrous Methanol .

  • Step 2: Quickly add 10 µL of the reaction mixture or dissolved solid (in dry DCM/THF) to the quenching vial.

  • Step 3: Vortex for 10 seconds. Allow to stand at room temperature for 5 minutes.

    • Note: The reaction

      
       is rapid and quantitative.
      
  • Step 4: Dilute the quenched sample 1:100 with Mobile Phase A (Water/0.1% FA) prior to injection to match initial LC conditions.

2. LC-MS Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (Scan range m/z 100–400).

Mass Spectral Interpretation

A. The Methyl Ester Surrogate (Target Analyte)

When analyzing the methanol-quenched sample, the presence of the Methyl 6-methoxyquinoline-4-carboxylate confirms the original presence of the chloride.

  • Parent Ion:

    
    
    
  • Retention Time: Later than the acid (more hydrophobic).

  • Fragmentation (MS/MS):

    • m/z 218

      
       186:  Loss of Methanol (
      
      
      
      , 32 Da)
      
      
      Acylium ion.
    • m/z 186

      
       158:  Loss of CO (28 Da) 
      
      
      
      Quinoline ring contraction.
B. The Intact Acyl Chloride (Direct Infusion - Anhydrous)

If analyzing via direct infusion in pure acetonitrile (no water/alcohol) or using a probe (DIP-MS), the intact chloride may be observed.

  • Parent Ion:

    
     (
    
    
    
    Cl) and
    
    
    (
    
    
    Cl).
  • Isotope Signature: The 222/224 pair will exhibit a 3:1 intensity ratio , diagnostic of a monochlorinated species.

  • Fragmentation Pathway: The fragmentation is driven by the stability of the acylium ion and the quinoline core.

MassSpec Figure 2: Predicted ESI+ Fragmentation Pathway of 6-Methoxyquinoline-4-carbonyl chloride. M_H [M+H]+ Precursor m/z 222 (35-Cl) (Protonated Acyl Chloride) Acylium Acylium Ion [R-C≡O]+ m/z 186 M_H->Acylium - HCl (36 Da) Alpha Cleavage Quinoline Quinoline Radical Cation [R]+ m/z 158 Acylium->Quinoline - CO (28 Da) Decarbonylation Fragment_X Fragment Loss of CH3 (Methoxy) m/z 143 Quinoline->Fragment_X - CH3 (15 Da)

C. Quantitative Calculation

To determine the purity (


) of the acyl chloride:


  • Area

    
    :  Peak area of methyl ester in MeOH-quenched sample.
    
  • Area

    
    :  Peak area of residual acid in MeOH-quenched sample.
    
  • RF: Response Factor ratio (Ester/Acid). Note: Esters typically ionize better than acids in ESI+ due to higher hydrophobicity and lack of anionic charge suppression.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Only Acid (m/z 204) detected in MeOH quench Complete hydrolysis before quenching.Ensure sample solvent is anhydrous. Dry the reaction setup. Check MeOH water content (Karl Fischer).
Mixed Acid/Ester peaks Partial hydrolysis.Valid result. Calculate ratio to determine degradation extent.
Missing Cl Isotope Pattern Analyte is not the chloride.If analyzing "intact" and no 3:1 ratio at M+2, the chloride is absent. Likely fully hydrolyzed.
Peak Tailing Interaction with silanols.Use 0.1% Formic Acid or Ammonium Formate in mobile phase to protonate the quinoline nitrogen.

References

  • BenchChem. (2025).[2][3] Comparative Analysis of Acyl Chloride Reaction Mixtures: GC-MS and Alternative Methodologies. Retrieved from

  • Kuitunen, M., et al. (2020).[4] "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention". Analytical Methods, 12, 2663-2670. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-6-methoxyquinoline (Precursor Analog). Retrieved from

  • MassBank. (2019). Mass Spectrum of Quinoline Derivatives. Retrieved from

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Carbonyls. Retrieved from

Sources

Exploratory

Spectral Fingerprinting of 6-Methoxyquinoline-4-carbonyl chloride: An In-Depth FT-IR Technical Guide

Executive Summary In advanced pharmaceutical synthesis, 6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) serves as a critical electrophilic intermediate, frequently utilized in the development of antimalarial agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis, 6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) serves as a critical electrophilic intermediate, frequently utilized in the development of antimalarial agents, kinase inhibitors, and complex heterocyclic scaffolds. Because acyl chlorides are highly reactive and susceptible to rapid hygroscopic degradation, verifying the structural integrity of this intermediate prior to downstream coupling is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly diagnostic method for this verification. This technical guide deconstructs the FT-IR spectral fingerprint of 6-methoxyquinoline-4-carbonyl chloride, explaining the quantum mechanical and steric causalities behind its vibrational modes, and establishes a self-validating experimental protocol to ensure sample purity.

Molecular Architecture & Mechanistic Vibrational Theory

To accurately interpret the FT-IR spectrum of 6-methoxyquinoline-4-carbonyl chloride, one must understand the physical chemistry governing its specific functional groups. The spectrum is not merely a collection of peaks; it is a manifestation of bond force constants (Hooke's Law) modified by electronic and steric environments.

The Acyl Chloride Moiety (C=O and C–Cl)

In standard aliphatic ketones, the carbonyl (C=O) stretch typically appears around 1715 cm⁻¹. However, in acyl chlorides, the highly electronegative chlorine atom exerts a strong inductive effect (-I), drawing electron density away from the carbonyl carbon. This destabilizes the single-bond resonance contributor (C⁺–O⁻), thereby increasing the double-bond character of the C=O bond. A stronger bond translates to a higher force constant, shifting the absorption frequency significantly higher, typically to the 1800 ± 15 cm⁻¹ range[1].

While conjugation with an aromatic ring generally lowers this frequency by allowing π-electron delocalization into the carbonyl group, the specific architecture of the quinoline ring introduces a competing steric factor. The acyl group at the C4 position experiences severe steric hindrance from the peri-hydrogen at C5 and the adjacent hydrogen at C3. This steric clash forces the carbonyl group to rotate out of coplanarity with the quinoline ring, disrupting orbital overlap (steric inhibition of resonance). Consequently, the C=O stretch remains unusually high for an aromatic system, typically observed between 1770 and 1790 cm⁻¹ . Additionally, a lower intensity shoulder or peak near 1740 cm⁻¹ is frequently observed due to a Fermi resonance overtone interaction characteristic of acyl chlorides[1].

The Quinoline Core (C=C, C=N, and C–H)

The quinoline heterocyclic framework exhibits a complex series of skeletal vibrations. Due to the lower symmetry of the fused bicyclic system compared to simple benzene rings, the aromatic C=C and C=N stretching vibrations manifest as multiple sharp, distinct bands in the 1400 to 1650 cm⁻¹ region[2]. The exact separation and intensity of these bands are highly dependent on the substitution pattern[3]. Furthermore, the sp² hybridized aromatic C–H bonds produce weak stretching vibrations just above 3000 cm⁻¹[2].

The Methoxy Group (–OCH₃)

The electron-donating methoxy group at the C6 position introduces characteristic ether linkages. The asymmetric C–O–C stretch is highly diagnostic, appearing as a strong band between 1220 and 1250 cm⁻¹ , while the symmetric stretch appears around 1020 to 1050 cm⁻¹ . The aliphatic C–H bonds of the methyl group can be observed as weak bands just below 3000 cm⁻¹.

FT-IR Spectral Fingerprint: Quantitative Data

The following table summarizes the diagnostic vibrational modes of 6-Methoxyquinoline-4-carbonyl chloride, providing the mechanistic rationale for each assignment.

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibrational ModeMechanistic Rationale & Causality
~3050 – 3100 WeakAromatic C–H stretchStretching of sp² hybridized C–H bonds on the quinoline core[2].
~2850 – 2950 WeakAliphatic C–H stretchStretching of sp³ hybridized C–H bonds of the C6 methoxy group.
~1770 – 1790 StrongC=O stretch (Acyl Chloride)Inductive withdrawal by Cl increases the force constant. Steric twisting at C4 limits resonance lowering[1].
~1740 WeakC=O overtoneFermi resonance overtone interaction typical of acyl chlorides[1].
~1500 – 1620 Med-StrongC=C and C=N stretchAromatic ring skeletal vibrations; multiple sharp bands due to asymmetry[2],[3].
~1220 – 1250 StrongC–O–C asymmetric stretchEther linkage vibration of the methoxy group at C6.
~1020 – 1050 MediumC–O–C symmetric stretchEther linkage vibration of the methoxy group at C6.
~650 – 750 StrongC–Cl stretchHeavy atom vibration, prominent in the lower fingerprint region.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

Acyl chlorides are notoriously sensitive to ambient moisture, rapidly hydrolyzing to form the corresponding carboxylic acid and hydrochloric acid[4]. To ensure scientific integrity, the FT-IR acquisition protocol must be designed as a self-validating system —meaning the resulting data must inherently prove that the sample was not compromised during handling.

Step-by-Step Methodology
  • Instrument Preparation & Background Acquisition:

    • Action: Purge the FT-IR spectrometer with dry nitrogen (N₂) to eliminate atmospheric H₂O and CO₂ interference. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean Diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Diamond is chosen over ZnSe or Germanium because acyl chlorides and trace HCl byproducts are highly corrosive. Atmospheric water vapor absorbs heavily in the 1600 cm⁻¹ and 3500 cm⁻¹ regions, which would mask critical diagnostic bands.

  • Inert Sample Handling:

    • Action: Inside an argon or N₂-filled glovebox, transfer 2–5 mg of 6-methoxyquinoline-4-carbonyl chloride to a sealed, anhydrous vial.

    • Causality: Exposure to ambient humidity for even a few minutes will initiate hydrolysis, fundamentally altering the molecular structure and rendering the spectrum invalid.

  • Sample Application:

    • Action: Rapidly transfer the sample to the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the solid crystal lattice of the sample and the diamond sensor.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.

  • Quality Control & Self-Validation Check (Critical Step):

    • Action: Immediately inspect the region between 3500 and 2500 cm⁻¹ .

    • Validation Logic: If the sample is pure, this region will be largely flat (save for minor C–H stretches). If the sample has hydrolyzed, a massive, broad O–H stretching band will dominate this region, and the C=O peak will shift downward from ~1780 cm⁻¹ to ~1700 cm⁻¹. The presence of the broad O–H band acts as an internal fail-safe, instantly flagging a compromised sample.

Diagnostic Workflow & Quality Control

The following logical workflow illustrates the decision matrix for validating the integrity of 6-methoxyquinoline-4-carbonyl chloride using the FT-IR protocol described above.

FTIR_QC_Workflow Start 6-Methoxyquinoline-4-carbonyl chloride (Glovebox / Inert Atmosphere) Prep ATR-FTIR Preparation (Diamond Crystal, N₂ Purge) Start->Prep Scan Spectral Acquisition (4000–400 cm⁻¹, 32 Scans) Prep->Scan Analyze Spectral Deconvolution & Peak Assignment Scan->Analyze Decision Quality Control Check: Is a broad O-H band present (3500–2500 cm⁻¹)? Analyze->Decision Hydrolyzed Sample Compromised (Hydrolyzed) C=O shifted to ~1700 cm⁻¹ Action: Repurify via SOCl₂ Decision->Hydrolyzed Yes (Moisture Ingress) Valid Sample Validated (Pure Acyl Chloride) C=O confirmed at ~1780 cm⁻¹ Action: Proceed to Synthesis Decision->Valid No (Intact Molecule)

Figure 1: Self-validating FT-IR workflow for quality control of acyl chloride intermediates.

References

  • Source: benchchem.
  • Source: mdpi.
  • Title: 21.
  • Source: wikipedia.

Sources

Foundational

Stability and Storage Conditions for 6-Methoxyquinoline-4-carbonyl Chloride: A Comprehensive Technical Guide

Executive Summary 6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) is a highly reactive, electrophilic building block widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) is a highly reactive, electrophilic building block widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and antimalarial agents. As an acyl chloride, its utility lies in its exceptional reactivity toward nucleophiles (amines, alcohols); however, this same reactivity makes it profoundly unstable in the presence of moisture. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, empirical stability profiles, and field-proven protocols for storage and handling to ensure synthetic reproducibility.

Physicochemical Profiling & Structural Reactivity

The chemical behavior of 6-Methoxyquinoline-4-carbonyl chloride is dictated by the highly polarized carbon-chlorine and carbon-oxygen bonds of the acyl chloride moiety.

  • Molecular Formula: C11H8ClNO2

  • Molecular Weight: 221.64 g/mol

  • Electrophilic Center: The carbonyl carbon is rendered highly electropositive due to the electron-withdrawing effects of both the carbonyl oxygen and the chloride leaving group.

  • Quinoline Ring Influence: The basic nitrogen in the quinoline ring can interact with acidic byproducts, complicating its stability profile if degradation begins.

The primary thermodynamic driver of instability is hydrolysis . Acyl chlorides are inherently moisture-sensitive, and exposure to even trace amounts of atmospheric water will irreversibly convert the reagent into 6-methoxyquinoline-4-carboxylic acid and hydrogen chloride (HCl) gas[1].

Mechanisms of Degradation

Hydrolysis via Nucleophilic Addition-Elimination

The degradation of 6-Methoxyquinoline-4-carbonyl chloride in the presence of moisture follows a classic nucleophilic acyl substitution mechanism[2].

  • Addition: The oxygen atom of a water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This breaks the carbon-oxygen

    
    -bond, pushing electron density onto the oxygen and forming a highly unstable, charged tetrahedral intermediate .
    
  • Elimination: The intermediate rapidly collapses. The carbon-oxygen double bond reforms, and the weaker carbon-chlorine bond breaks, expelling a chloride ion as a leaving group.

  • Deprotonation: The resulting protonated carboxylic acid loses a proton to the chloride ion (or another water molecule), yielding the final degradation products: 6-methoxyquinoline-4-carboxylic acid and HCl[3].

Hydrolysis A 6-Methoxyquinoline-4-carbonyl chloride (Electrophilic Carbonyl) B Nucleophilic Attack by H2O (Moisture Exposure) A->B H2O ingress C Tetrahedral Intermediate (Charge Separation) B->C Addition D Elimination of Chloride Ion (Leaving Group) C->D Collapse E 6-Methoxyquinoline-4-carboxylic acid + HCl (Degradation) D->E Elimination

Nucleophilic addition-elimination hydrolysis mechanism of 6-Methoxyquinoline-4-carbonyl chloride.

Thermal and Autocatalytic Degradation

While moisture is the primary enemy, elevated temperatures accelerate degradation. If trace hydrolysis occurs, the generated HCl can act autocatalytically. The acidic environment, combined with thermal stress, can lead to decarbonylation or polymerization of the quinoline derivatives. Therefore, strict temperature control is required to suppress these kinetic pathways[4].

Empirical Stability Data

To design robust storage systems, one must understand the degradation kinetics of acyl chlorides under various environmental conditions. The table below summarizes the expected stability profile of 6-Methoxyquinoline-4-carbonyl chloride.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Pathway
Ambient Benchtop Air (Ambient Humidity)20–25°C< 24 HoursRapid Hydrolysis
Desiccator Dry Air20–25°C1–2 WeeksSlow Hydrolysis
Refrigerator Inert (Ar/N2)2–8°C6–12 MonthsTrace Hydrolysis / Thermal
Freezer Inert (Ar/N2)-20°C> 2 YearsNone (Stable)

Standardized Storage Protocols

To ensure the long-term viability of 6-Methoxyquinoline-4-carbonyl chloride, a multi-tiered containment strategy must be employed:

  • Primary Containment: The compound must be stored in a tightly sealed, amber glass vial. Amber glass prevents potential photolytic degradation, while a PTFE-lined cap ensures an airtight seal against moisture.

  • Atmospheric Control: The headspace of the vial must be purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid chemical effectively)[4].

  • Secondary Containment & Temperature: The primary vial should be placed inside a secondary container (e.g., a desiccator jar or a vacuum-sealed bag containing indicating silica gel or Drierite). This secondary container is then stored at 2-8°C for routine use, or -20°C for long-term archiving[4].

Handling and Experimental Workflows

Self-Validating Quality Control Protocol (Derivatization)

Causality: Direct LC-MS analysis of 6-Methoxyquinoline-4-carbonyl chloride is impossible because the aqueous mobile phase will instantly hydrolyze the compound, yielding a false positive for the carboxylic acid. To validate the reagent's integrity prior to a critical synthesis, it must be chemically trapped.

Step-by-Step Methodology:

  • Preparation: In a dry vial under Argon, dissolve 1.0 mg of the acyl chloride in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 100 µL of anhydrous methanol and 10 µL of anhydrous pyridine (as an acid scavenger).

  • Incubation: Stir the mixture for 10 minutes at room temperature. The methanol will quantitatively convert any intact acyl chloride into the corresponding methyl ester.

  • Analysis: Evaporate the DCM under a gentle stream of nitrogen, reconstitute in acetonitrile, and analyze via HPLC-UV/MS.

  • Validation: A dominant peak corresponding to the methyl ester confirms the reagent is active. A dominant peak for the free carboxylic acid indicates the batch has degraded and must be discarded.

Anhydrous Acylation Workflow (Schotten-Baumann & Inert Conditions)

When utilizing 6-Methoxyquinoline-4-carbonyl chloride for amide or ester synthesis, strict adherence to anhydrous techniques or controlled biphasic Schotten-Baumann conditions is required[5][6].

Causality: If the generated HCl byproduct is not neutralized, it will protonate the target nucleophilic amine, forming an unreactive ammonium salt and stalling the reaction[6]. Furthermore, cold reagents condense ambient moisture; thus, temperature equilibration is mandatory.

Step-by-Step Methodology:

  • Equilibration: Remove the secondary container from the refrigerator/freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the reagent.

  • Inert Transfer: Transfer the vial into a glovebox or connect your reaction flask to a Schlenk line. Purge the system with Argon.

  • Dissolution: Dissolve the acyl chloride in an anhydrous, aprotic solvent (e.g., dry DCM, THF, or DMF).

  • Base Addition: Add a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine) in a 1.5x to 2.0x molar excess. This will scavenge the HCl byproduct.

  • Nucleophile Introduction: Cool the reaction mixture to 0°C (acyl chloride reactions are highly exothermic). Slowly add the target amine or alcohol dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

Workflow Step1 Vial Equilibration to Room Temp (Prevents Condensation) Step2 Transfer to Glovebox / Schlenk Line (Argon/N2 Atmosphere) Step1->Step2 Maintain Seal Step3 Dissolution in Anhydrous Solvent (e.g., dry DCM or THF) Step2->Step3 Inert Purge Step4 Addition of Acid Scavenger (Pyridine or DIPEA) Step3->Step4 Base Addition Step5 Introduction of Nucleophile (Amine/Alcohol for Target Synthesis) Step4->Step5 Acylation

Step-by-step anhydrous workflow for handling and reacting moisture-sensitive acyl chlorides.

References

  • Wikipedia Contributors. (n.d.). Acyl chloride. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • IIT Kanpur SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Stability Profile of 6-Methoxyquinoline-4-carbonyl chloride

Part 1: Executive Summary & Physicochemical Context 6-Methoxyquinoline-4-carbonyl chloride (6-MQC-Cl) is a high-reactivity electrophile commonly employed as a scaffold in the synthesis of antimalarial agents (Quinine ana...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Context

6-Methoxyquinoline-4-carbonyl chloride (6-MQC-Cl) is a high-reactivity electrophile commonly employed as a scaffold in the synthesis of antimalarial agents (Quinine analogs) and kinase inhibitors. Unlike stable solids where solubility is a static physical property, the solubility of 6-MQC-Cl is dynamic and inextricably linked to its chemical stability.

Critical Distinction: Researchers must distinguish between thermodynamic solubility (dissolution without change) and reactive consumption (dissolution via solvolysis). This guide provides a validated framework for solvent selection to prevent inadvertent yield loss during acylation or purification steps.

Physicochemical Profile
PropertyValue / CharacteristicImplication
Structure Bicyclic aromatic (Quinoline) + Acyl ChlorideHigh polarity; moisture sensitive.[1]
LogP (Est.) ~2.2 - 2.5Lipophilic enough for organic media; poor aqueous affinity.
Reactivity High (Acyl Chloride)Rapidly hydrolyzes in protic solvents.
Physical State Solid (typically pale yellow/off-white)Requires agitation for dissolution in non-chlorinated solvents.

Part 2: Solubility Landscape

The following matrix categorizes solvents based on their interaction with 6-MQC-Cl. This data is synthesized from standard acyl chloride behavior and quinoline structure-activity relationships (SAR).

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingStability StatusApplication Recommendation
Halogenated Dichloromethane (DCM)Excellent Stable Primary Choice. Ideal for acylation reactions and extractions.
Chloroform (

)
Excellent Stable Good alternative; useful for NMR analysis.
Ethers Tetrahydrofuran (THF)Good Stable Excellent for reactions requiring higher boiling points than DCM. Must be anhydrous.[2]
2-MeTHFGood Stable Green alternative to THF.
Aromatics TolueneModerate Stable Preferred for reflux conditions; product may precipitate upon cooling (recrystallization).
Polar Aprotic DMF / DMAcHigh Conditional Soluble, but risk of Vilsmeier-type side reactions at high T or long storage. Use fresh/anhydrous.
Protic WaterPseudo-solubleUNSTABLE DO NOT USE. Rapid hydrolysis to carboxylic acid + HCl.
Methanol / EthanolPseudo-solubleUNSTABLE DO NOT USE. Rapid alcoholysis to methyl/ethyl esters.
Aliphatic Hexanes / HeptanePoor Stable Anti-solvent. Use to precipitate the product from DCM/THF solutions.

Part 3: Mechanistic Insights & Reactivity

Dissolution vs. Solvolysis

The "solubility" observed in alcohols or water is a false positive. The disappearance of the solid 6-MQC-Cl is driven by the irreversible formation of soluble degradation products, not physical dissolution.

  • In DCM (Physical Dissolution): Solvation is driven by dipole-dipole interactions between the solvent and the polar carbonyl/quinoline nitrogen. The molecular structure remains intact.

  • In Methanol (Chemical Consumption): The solvent acts as a nucleophile. The methoxy oxygen attacks the carbonyl carbon, displacing chloride.

    • Reaction:

      
      
      
Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolventSelection Start Start: Solvent Selection for 6-Methoxyquinoline-4-carbonyl chloride Intent What is the experimental goal? Start->Intent Synthesis Synthesis / Reaction Intent->Synthesis Purification Purification / Isolation Intent->Purification Analysis Analysis (NMR/HPLC) Intent->Analysis TempCheck Reaction Temp Requirement? Synthesis->TempCheck Warning CRITICAL: Avoid Water/Alcohols (Hydrolysis Risk) Synthesis->Warning Precip Precipitation Strategy Purification->Precip NMR NMR: CDCl3 Analysis->NMR HPLC HPLC: Acetonitrile (No Water/MeOH) Short run time Analysis->HPLC LowTemp < 40°C Use DCM TempCheck->LowTemp HighTemp > 60°C Use Toluene or Anhydrous THF TempCheck->HighTemp AntiSolvent Dissolve in DCM, Add Hexane/Heptane Precip->AntiSolvent HPLC->Warning

Caption: Decision tree for solvent selection emphasizing the avoidance of protic solvents during synthesis and analysis.

Part 4: Experimental Protocols

Protocol A: Rapid Solubility & Stability Screen

Use this protocol to validate solvent batches before committing valuable starting material.

Objective: Confirm solvent quality (anhydrous status) and compound solubility.

Materials:

  • 10 mg 6-MQC-Cl

  • 1 mL Target Solvent (e.g., DCM, THF)

  • 0.1 M Aqueous

    
     (Silver Nitrate) solution
    

Workflow:

  • Dissolution: Add 10 mg 6-MQC-Cl to 1 mL solvent in a clear vial.

    • Observation: Solution should become clear within 30 seconds with gentle swirling. If haze persists in DCM, the compound may be hydrolyzed (carboxylic acid is less soluble in DCM).

  • Stability Check (The Silver Nitrate Test):

    • Take a 0.1 mL aliquot of the solution.

    • Add 1 drop of 0.1 M

      
      .
      
    • Result Interpretation:

      • Clear/No Change: Solvent is anhydrous; Compound is intact.

      • Instant White Precipitate (AgCl): Free chloride ions present. Indicates hydrolysis has occurred (wet solvent) or the starting material was already degraded.

Protocol B: Inert Handling for Synthesis

Context: Acyl chlorides degrade via atmospheric moisture.

  • Glassware: Oven-dry all glassware at 120°C for >2 hours. Cool under a stream of

    
     or Ar.
    
  • Solvent Prep: Use solvents dried over molecular sieves (3Å or 4Å).

  • Transfer: Do not weigh 6-MQC-Cl on an open balance for prolonged periods. Weigh into a tared vial, cap immediately, and transfer via syringe or under positive inert gas pressure.

Part 5: References

  • BenchChem. (2025). Solvent effects on the reactivity of 6-Methoxyquinoline-4-carbaldehyde. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from

  • Thermo Fisher Scientific. (2010).[3] Safety Data Sheet: 6-Methoxyquinoline. Retrieved from

  • American Chemical Society Green Chemistry Institute. (2024). Solvent Selection Guide. Retrieved from

  • Sigma-Aldrich. (2025).[4] Product Specification: 4-Chloro-6-methoxyquinoline. Retrieved from [5]

Sources

Foundational

Commercial Availability &amp; Technical Handling of 6-Methoxyquinoline-4-carbonyl chloride

Topic: Commercial Availability and Suppliers of 6-Methoxyquinoline-4-carbonyl chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Availability and Suppliers of 6-Methoxyquinoline-4-carbonyl chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary: The "Make vs. Buy" Strategic Imperative

For medicinal chemists and process engineers, 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7 ) represents a critical acylating agent, particularly in the synthesis of aminoquinoline-based antimalarials and kinase inhibitors.[1][2]

However, a direct "buy" strategy for this acid chloride is fraught with technical risk.[2] Due to its high susceptibility to hydrolysis, commercial stocks of the acid chloride often degrade into the parent carboxylic acid during storage and transport.

The Authoritative Recommendation: While limited suppliers list the acid chloride, the industry-standard best practice is to procure the stable precursor, 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0) , and generate the acid chloride in situ or immediately prior to use.[1][2] This guide details the supply landscape for both the precursor and the target, alongside a validated protocol for laboratory-scale conversion.[1][2]

Chemical Profile & Identification

FeatureTarget CompoundStable Precursor
Name 6-Methoxyquinoline-4-carbonyl chloride 6-Methoxyquinoline-4-carboxylic acid
CAS Number 4352-94-7 86-68-0
Structure Quinoline core, 4-COCl, 6-OMeQuinoline core, 4-COOH, 6-OMe
Stability Low: Moisture sensitive; hydrolyzes rapidly.[1][2][3]High: Stable solid; shelf-stable.[2]
Primary Use Acylating agent (Amide coupling)Precursor for acid chloride synthesis
Storage Inert gas, < -20°C, DesiccatedRoom Temperature / Desiccated

Supply Chain Landscape

A. Direct Suppliers of the Acid Chloride (CAS 4352-94-7)

Note: Availability is often "Make-on-Demand" rather than "In-Stock" due to stability issues.[1][2]

SupplierRegionCatalog / SKUNotes
BLD Pharm GlobalBD01135929Often requires lead time; confirm purity upon receipt.[1][2]
Molaid China4352-94-7Aggregator; verify specific batch dates.[1][2]
Enamine Ukraine/USAInquireLikely available as part of building block libraries.[2]
B. Suppliers of the Stable Precursor (CAS 86-68-0)

Recommended Route: High purity (>98%) and immediate availability.[1][2]

SupplierGradePack SizesLead Time
Chem-Impex Int'l 98%+ HPLC1g, 5g, 25gImmediate (US)
TCI Chemicals >98.0%1g, 5gImmediate (Global)
Synblock 98%Bulk avail.[1][2]Variable
Sigma-Aldrich Research1g, 5gImmediate

Technical Decision Matrix

The following logic flow illustrates why synthesizing from the precursor is the preferred workflow for high-integrity data.

SupplyChainLogic Start Requirement: 6-Methoxyquinoline-4-carbonyl chloride CheckMarket Check Commercial Availability (CAS 4352-94-7) Start->CheckMarket DirectBuy Option A: Direct Purchase CheckMarket->DirectBuy If time is not critical PrecursorRoute Option B: Buy Precursor (CAS 86-68-0) CheckMarket->PrecursorRoute Recommended Risk RISK: Hydrolysis during shipping Variable Purity Lead Time > 2 Weeks DirectBuy->Risk Application Downstream Application (Amide Coupling/Friedel-Crafts) Risk->Application Requires Purification Synthesis In-Situ Synthesis (SOCl2 or (COCl)2) PrecursorRoute->Synthesis Validation Validation: Derivatize aliquot with MeOH Check Methyl Ester by LCMS Synthesis->Validation Validation->Application High Confidence

Caption: Decision matrix favoring the precursor route to ensure reagent integrity and experimental reproducibility.

Validated Synthesis Protocol (The "Make" Protocol)

Objective: Convert 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0) to 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7) with >95% conversion.

Reagents & Equipment
  • Substrate: 6-Methoxyquinoline-4-carboxylic acid (1.0 eq).

  • Reagent: Thionyl Chloride (

    
    ) (5.0–10.0 eq) OR Oxalyl Chloride (1.2 eq) with catalytic DMF.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (if higher reflux temp needed).[1]

  • Atmosphere: Dry Nitrogen or Argon balloon.[2]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or an inert gas line to the condenser.[2]
    
  • Charging: Add 6-Methoxyquinoline-4-carboxylic acid (e.g., 1.0 g, 4.92 mmol) to the flask.

  • Reagent Addition:

    • Method A (Neat SOCl2): Add Thionyl Chloride (5 mL) directly.[2] This acts as both reagent and solvent.[2]

    • Method B (Mild/Oxalyl Chloride): Suspend acid in anhydrous DCM (10 mL). Add catalytic DMF (2 drops).[2] Dropwise add Oxalyl Chloride (0.5 mL, 5.9 mmol) at 0°C, then warm to RT.

  • Reaction:

    • For SOCl2: Reflux at 75°C for 2–4 hours. The suspension should clear, indicating conversion to the acid chloride.

    • For Oxalyl Chloride: Stir at Room Temperature for 2–4 hours until gas evolution ceases.

  • Work-up (Critical for Stability):

    • Remove excess solvent/reagent under reduced pressure (Rotavap) using a trap to neutralize acidic vapors (NaOH trap).[1]

    • Azeotrope: Add anhydrous Toluene (10 mL) to the residue and re-evaporate. Repeat 2x. Why? This removes trace HCl and SOCl2, which can degrade the product.[1]

  • Result: The residue is the crude 6-Methoxyquinoline-4-carbonyl chloride (usually a yellow/tan solid).[1][2] Use immediately.

Self-Validating Quality Control (QC)

Do not inject the acid chloride directly into an HPLC (it will hydrolyze on the column).[1][2]

  • Protocol: Take a small aliquot (~5 mg) of the synthesized acid chloride.

  • Quench: Add into 0.5 mL dry Methanol.

  • Analyze: Run LC-MS or TLC.

  • Success Criteria: You should see the Methyl Ester (Mass = Acid + 14) as the major peak. If you see the Acid peak, the conversion was incomplete or the reagent hydrolyzed.[2]

Synthesis Pathway Diagram[3]

SynthesisWorkflow Acid 6-Methoxyquinoline- 4-carboxylic acid (CAS 86-68-0) Reaction Reflux (2-4h) (- SO2, - HCl) Acid->Reaction Reagent SOCl2 (Thionyl Chloride) Reagent->Reaction Evaporation Evaporation w/ Toluene Azeotrope Reaction->Evaporation Chloride Acid Chloride (CAS 4352-94-7) *Unstable Intermediate* Evaporation->Chloride QC_Step QC: Quench w/ MeOH Analyze Methyl Ester Chloride->QC_Step Validation

Caption: Synthesis workflow converting the stable acid precursor to the reactive acid chloride.

References

  • Chem-Impex International. Product Specification: 6-Methoxyquinoline-4-carboxylic acid (CAS 86-68-0).[1][2] Retrieved from .[1][2]

  • TCI Chemicals. Product Detail: 6-Methoxyquinoline-4-carboxylic Acid.[1][2] Retrieved from .[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Mechanism of Acid Chloride formation using Thionyl Chloride).

  • PubChem. Compound Summary: 6-Methoxyquinoline-4-carboxylic acid.[1][2][4] CID 345824.[2] Retrieved from .[1]

  • Leonard, M. S. (2013).[2][5] Introductory Organic Reaction Mechanisms: A color-coded approach to arrow pushing.[2] (Reaction of Carboxylic Acids with Thionyl Chloride).[2][5][6][7][8][9]

Sources

Exploratory

Key derivatives of the 6-methoxyquinoline scaffold in medicinal chemistry.

The Pharmacophore of Resilience: 6-Methoxyquinoline Derivatives in Medicinal Chemistry Executive Summary The 6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, historically anchored b...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore of Resilience: 6-Methoxyquinoline Derivatives in Medicinal Chemistry

Executive Summary The 6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, historically anchored by the antimalarial 8-aminoquinolines (Primaquine, Tafenoquine) but recently expanding into oncology and neurodegeneration. The C6-methoxy group is not merely a substituent; it is a critical electronic modulator that blocks metabolic hydroxylation at the para-position relative to the nitrogen, enhances lipophilicity (logP), and influences the pKa of the quinoline ring nitrogen. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and emerging therapeutic applications of this enduring pharmacophore.[1]

Structural Significance & Electronic Properties

The quinoline ring system is an electron-deficient heterocycle. However, the introduction of an electron-donating group (EDG) like methoxy (-OCH₃) at position 6 significantly alters its reactivity and binding profile.

  • Metabolic Blockade: In unsubstituted quinolines, the C6 position is a primary site for cytochrome P450-mediated hydroxylation. The methoxy group blocks this metabolic soft spot, extending half-life.

  • Electronic Enrichment: Through resonance (+M effect), the oxygen lone pair donates electron density into the ring system, particularly enriching the C2, C4, and C8 positions. This facilitates electrophilic aromatic substitution at C8 (crucial for synthesizing 8-aminoquinolines) and increases the basicity of the ring nitrogen.

  • Lipophilicity: The methyl ether increases the partition coefficient (logP), facilitating passive transport across the blood-brain barrier (BBB) and parasite membranes.

The Antimalarial Pillars: Primaquine & Tafenoquine[2][3][4]

The 8-aminoquinoline class remains the only therapy capable of radical cure (eliminating liver-stage hypnozoites) for Plasmodium vivax and P. ovale.

Comparative SAR: Primaquine vs. Tafenoquine

While Primaquine (PQ) has been the standard since 1952, Tafenoquine (TQ) represents a triumph of rational drug design, approved in 2018. TQ modifies the core 6-methoxyquinoline scaffold to prevent rapid metabolism.

Table 1: Pharmacological Comparison of Key 6-Methoxyquinoline Antimalarials

FeaturePrimaquine (PQ)Tafenoquine (TQ)
Core Structure 6-methoxyquinoline2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline
Half-Life (t1/2) 4–7 hours14–17 days
Dosing Regimen 14 days (Daily)Single Dose
Metabolic Liability Rapid MAO-mediated oxidation of side chain; CYP2D6 metabolism required for activity.Blocked metabolism due to 5-phenoxy and 2-methoxy groups.
Toxicity Hemolysis in G6PD deficient patients.[2][3]Hemolysis in G6PD deficient patients (Prolonged risk due to t1/2).
Mechanism of Action (Redox Cycling)

Both compounds function as prodrugs. They undergo hydroxylation to form quinone-imine metabolites. These metabolites participate in redox cycling, generating Reactive Oxygen Species (ROS) like superoxide anions and hydroxyl radicals. The malaria parasite, lacking robust antioxidant defenses (catalase), succumbs to mitochondrial dysfunction and DNA damage.

MOA PQ Primaquine/Tafenoquine (Prodrug) CYP CYP2D6 Metabolism PQ->CYP QI Quinone-Imine Metabolite CYP->QI Redox Redox Cycling (NADPH -> NADP+) QI->Redox Enters RBC/Hepatocyte Redox->QI Recycling ROS ROS Generation (H2O2, Superoxide) Redox->ROS Death Parasite Mitochondrial Collapse ROS->Death

Figure 1: Mechanism of Action for 8-Aminoquinolines via ROS generation.

Emerging Horizons: Oncology & Neurodegeneration

Beyond malaria, the 6-methoxyquinoline scaffold is being repurposed for its ability to intercalate DNA and inhibit specific enzymes.

Tubulin Polymerization Inhibitors (Oncology)

Recent medicinal chemistry efforts have identified 2-aryl-6-methoxyquinoline derivatives as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.

  • Key Derivative: N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (Compound 4a).[4]

  • Mechanism: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • SAR Insight: The 6-methoxy group is essential for maintaining the correct steric fit within the hydrophobic pocket of tubulin.

AChE Inhibitors (Alzheimer's Disease)

Hybrid molecules combining the 6-methoxyquinoline moiety with tacrine or other pharmacophores show dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Rationale: The planar quinoline ring facilitates

    
    -
    
    
    
    stacking interactions with the aromatic residues (Trp86, Tyr337) in the catalytic anionic site (CAS) of AChE.

Synthetic Methodologies

The synthesis of the 6-methoxyquinoline core classically relies on the Skraup Synthesis , though modern variations (Friedländer, Combes) offer milder conditions.

The Skraup Reaction Logic

The Skraup synthesis involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[6][7]

  • Substrate: p-Anisidine (4-methoxyaniline).

  • Reagent: Glycerol (dehydrates to acrolein in situ).

  • Oxidant: Historically arsenic pentoxide or nitrobenzene; modern protocols use iodine or mild organic oxidants.

  • Moderator: Ferrous sulfate (FeSO₄) is often added to control the violence of the exothermic reaction.[8]

Synthesis Anisidine p-Anisidine (Starting Material) Michael Michael Addition (Aniline attacks Acrolein) Anisidine->Michael Glycerol Glycerol + H2SO4 (Dehydration) Acrolein Acrolein (In Situ Intermediate) Glycerol->Acrolein Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Oxidation Oxidation/Aromatization (-2H) Cyclization->Oxidation Product 6-Methoxyquinoline Oxidation->Product

Figure 2: The Skraup Synthesis Pathway for the 6-Methoxyquinoline Scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 6-Methoxy-8-nitroquinoline , a versatile intermediate for 8-aminoquinoline antimalarials. This protocol is adapted from the classic Organic Syntheses method but emphasizes safety controls for the exothermic Skraup reaction.

Reagents
  • 3-Nitro-4-aminoanisole: 100 g (0.59 mol)

  • Glycerol (anhydrous): 220 g (2.4 mol)

  • Sulfuric Acid (conc.[6][8][9] H₂SO₄): 110 mL

  • Arsenic Pentoxide (As₂O₅): 50 g (Oxidant) Note: Can be substituted with Sodium m-nitrobenzenesulfonate for reduced toxicity.

  • Water/Ice for quenching.

Step-by-Step Methodology
  • Setup: Equip a 2-liter, 3-neck round-bottom flask with a robust mechanical stirrer (Teflon paddle), a reflux condenser, and a dropping funnel. Place the flask in an oil bath (do not heat yet).

  • Mixing: Add 3-nitro-4-aminoanisole, arsenic pentoxide, and glycerol to the flask. Stir to form a homogeneous slurry.

  • Acid Addition (The Critical Step): Begin slow addition of concentrated H₂SO₄ via the dropping funnel.

    • Safety: The reaction is highly exothermic.[8] Add acid dropwise to maintain temperature < 70°C.[9]

  • Controlled Heating: Once acid addition is complete, slowly heat the oil bath.

    • At ~100°C, the reaction may surge (the "Skraup violent phase"). Remove the oil bath immediately if the mixture foams excessively.

    • Target reflux temperature: 135°C–140°C.[10]

  • Reflux: Maintain reflux for 4 hours. The mixture will turn dark brown/black.

  • Quenching: Cool the mixture to ~80°C. Pour the reaction mass slowly onto 1 kg of crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous slurry with 25% NaOH solution until pH 9–10. The product will precipitate as a dark solid.

  • Purification:

    • Filter the crude solid.[9][10]

    • Wash with cold water (3 x 200 mL).

    • Recrystallize from ethanol or perform steam distillation to remove unreacted aniline/tars.

  • Yield: Expected yield is 55–65%. Product appears as yellow-brown crystals (m.p. 158–160°C).

Validation (QC):

  • 1H NMR (CDCl3): Look for the diagnostic methoxy singlet at ~3.9 ppm and the downfield shift of the C2-proton due to the nitro group.

  • TLC: Silica gel, Hexane:Ethyl Acetate (7:3).

References

  • Llanos-Cuentas, A., et al. (2019).[11] Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.[2][12][11] New England Journal of Medicine. Link

  • Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline.[13] Org.[8][14] Synth. 28,[15] 80. Link

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Link

  • Kaur, K., et al. (2010). 8-Aminoquinoline derivatives: A review of their synthesis and antimalarial activity. European Journal of Medicinal Chemistry. Link

  • Lu, Y., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Methoxyquinoline-4-carboxamides via Acid Chloride Activation

Abstract This technical guide details the synthesis of 6-methoxyquinoline-4-carboxamides, a scaffold critical in medicinal chemistry for antimalarial (quinine analogs) and kinase inhibitor development. Unlike direct coup...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of 6-methoxyquinoline-4-carboxamides, a scaffold critical in medicinal chemistry for antimalarial (quinine analogs) and kinase inhibitor development. Unlike direct coupling agents (HATU/EDC), the acid chloride route described herein offers superior scalability and cost-efficiency for library generation. This protocol specifically addresses the handling of the 6-methoxyquinoline-4-carbonyl chloride hydrochloride salt—a crucial intermediate often overlooked in standard literature—ensuring high yields and preventing hydrolysis during the amination step.

Introduction & Medicinal Significance

The 6-methoxyquinoline-4-carboxamide motif is a pharmacophore historically grounded in antimalarial therapy but has evolved into a versatile scaffold for oncology.

  • Kinase Inhibition: The quinoline nitrogen and the 4-position amide provide key hydrogen-bonding vectors for the ATP-binding pockets of kinases (e.g., VEGFR, c-Met).

  • Intercalation: The planar bicyclic system facilitates DNA intercalation, a mechanism relevant for cytotoxic payloads.

  • Synthetic Utility: Converting the carboxylic acid to the acid chloride activates the carbonyl toward nucleophilic attack by diverse amines (primary, secondary, anilines) that might otherwise be unreactive in standard coupling conditions.

Chemical Mechanism

The transformation proceeds via a Nucleophilic Acyl Substitution .

  • Activation: 6-Methoxyquinoline-4-carboxylic acid (Quininic acid) reacts with Thionyl Chloride (

    
    ) to form the acid chloride. Crucially, the basic quinoline nitrogen is protonated, yielding the acid chloride hydrochloride salt.
    
  • Coupling: The activated electrophile undergoes addition-elimination with the target amine. An external base (TEA/DIPEA) is required to scavenge both the HCl released from the reaction and the HCl bound to the quinoline ring.

ReactionMechanism cluster_0 Critical Intermediate Acid 6-Methoxyquinoline- 4-carboxylic acid Inter Acid Chloride HCl Salt (Activated Electrophile) Acid->Inter Activation (Reflux) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product 6-Methoxyquinoline- 4-carboxamide Inter->Product Nucleophilic Acyl Substitution Amine Amine (R-NH2) + Base (DIPEA) Amine->Product

Figure 1: Reaction pathway highlighting the activation and coupling stages.

Materials & Equipment

Reagents
ReagentGradeRole
6-Methoxyquinoline-4-carboxylic acid >98%Starting Material (SM)
Thionyl Chloride (

)
ReagentPlusActivating Agent
Dichloromethane (DCM) AnhydrousSolvent (Coupling)
N,N-Diisopropylethylamine (DIPEA) >99%Base (Scavenger)
Target Amine >95%Nucleophile
Toluene AnhydrousSolvent (Activation)
Equipment
  • Reaction Vessel: 2-neck round bottom flask (flame-dried) with reflux condenser.

  • Inert Gas: Nitrogen or Argon line with bubbler.

  • Temperature Control: Oil bath (for reflux) and Ice/Water bath (for addition).

  • Filtration: Schlenk line or vacuum filtration setup for moisture-sensitive isolation.

Experimental Protocol

Phase A: Synthesis of 6-Methoxyquinoline-4-carbonyl chloride HCl

Expert Insight: The acid chloride is moisture-sensitive. We isolate it as the hydrochloride salt to improve stability, but it should be used immediately for the next step.

  • Setup: Charge a flame-dried 100 mL RBF with 6-Methoxyquinoline-4-carboxylic acid (1.0 equiv, e.g., 2.03 g, 10 mmol).

  • Suspension: Add anhydrous Toluene (20 mL). The acid will likely remain a suspension.

  • Activation: Add Thionyl Chloride (5.0 equiv, 3.6 mL) dropwise under

    
    .
    
    • Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction if the substrate is sterically hindered, though usually unnecessary for this scaffold.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours.
    
    • Visual Cue: The suspension should clear or change texture as the acid converts to the acid chloride.

  • Isolation: Cool to room temperature. Concentrate the reaction mixture in vacuo to remove excess

    
     and toluene.
    
    • Azeotrope: Co-evaporate with fresh toluene (

      
       mL) to ensure complete removal of thionyl chloride traces.
      
  • Product: The residue is the yellow/orange Acid Chloride Hydrochloride salt . Keep under

    
    .
    
Phase B: Amide Coupling (The "Schotten-Baumann" Anhydrous Variant)

Expert Insight: We use an anhydrous organic base protocol rather than aqueous Schotten-Baumann to prevent hydrolysis of the reactive acid chloride back to the starting acid.

  • Dissolution: Resuspend the crude Acid Chloride HCl salt (from Phase A) in anhydrous DCM (30 mL) and cool to

    
    .
    
  • Base Addition: Add DIPEA (4.0 equiv) dropwise.

    • Observation: The solution may fume slightly (HCl neutralization) and become homogeneous.

    • Stoichiometry Note: You need 1 equiv for the HCl salt on the quinoline, 1 equiv for the HCl generated from the reaction, and excess to drive the reaction.

  • Nucleophile Addition: Add the Target Amine (1.1 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check by TLC (DCM:MeOH 95:5) or LC-MS. The acid chloride reacts rapidly; if SM persists, heat to

      
      .
      
Phase C: Workup & Purification[3]

WorkupFlow RxnMix Reaction Mixture (DCM) Wash1 Wash: Sat. NaHCO3 (Removes Acid/HCl) RxnMix->Wash1 Partition Wash2 Wash: Brine (Drying) Wash1->Wash2 Organic Layer Dry Dry: Na2SO4 & Concentrate Wash2->Dry Purify Purification: Recrystallization (EtOH) OR Flash Column Dry->Purify

Figure 2: Purification workflow ensuring removal of acidic byproducts.

  • Quench: Dilute with DCM (50 mL) and wash with Saturated

    
      (
    
    
    
    mL). This removes unreacted acid and DIPEA salts.
  • Wash: Wash with Brine (30 mL).

  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification:

    • Solids: Triturate with cold diethyl ether or recrystallize from Ethanol/Hexane.

    • Oils:[1] Flash chromatography (Gradient: 0-5% MeOH in DCM).

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Reversion to Acid Hydrolysis of Acid ChlorideEnsure glassware is flame-dried. Use fresh anhydrous solvents. Do not delay between Phase A and B.
Low Yield HCl Salt TrappingThe quinoline nitrogen can trap HCl, making the acid chloride insoluble. Ensure 4.0 equiv of DIPEA is used to fully liberate the free base species in situ.
Incomplete Reaction Steric HindranceIf the amine is bulky (e.g., tert-butyl amine), add DMAP (0.1 equiv) as a nucleophilic catalyst.
Regioselectivity N/AThe 4-position is the only activated carbonyl; regioselectivity is generally not an issue unless the amine has multiple nucleophilic sites.

Characterization Targets

Successful synthesis should be validated against these parameters:

  • 1H NMR (DMSO-d6):

    • Amide NH: Singlet/Broad,

      
       8.5–10.0 ppm (disappears with 
      
      
      
      shake).
    • Quinoline H2: Singlet,

      
       8.8–9.0 ppm (characteristic of 4-substituted quinolines).
      
    • Methoxy: Singlet,

      
       3.9–4.0 ppm.
      
  • MS (ESI+): Expect

    
     peak corresponding to Target MW.
    
  • HPLC: Purity >95% required for biological assays.

Safety Considerations

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Must be used in a functioning fume hood. Quench excess SOCl2 carefully.

  • Acid Chlorides: Potent sensitizers and lachrymators. Avoid inhalation.

  • Pressure: Refluxing generates gas; ensure the system is vented through a bubbler (do not seal a refluxing system).

References

  • Wolf, C. et al. "Synthesis and antimalarial activity of 4-substituted quinolines." Journal of Medicinal Chemistry, 2008. (Generalized procedure for quinoline carboxamides).

  • Larsen, R. D. et al. "Practical Synthesis of Quinoline-4-carboxamides." Organic Process Research & Development, 2006. (Scale-up considerations for acid chloride activation).

  • Sigma-Aldrich. "6-Methoxyquinoline-4-carboxylic acid Product Specification." (Physical properties and handling).

  • BenchChem. "Synthesis of 6-Methoxyquinoline-4-carbaldehyde and Derivatives."[2] BenchChem Technical Guides, 2025. (Context on 4-position reactivity).

Sources

Application

Protocol for esterification with 6-Methoxyquinoline-4-carbonyl chloride

Application Note: Advanced Protocol for the Esterification of 6-Methoxyquinoline-4-carbonyl Chloride in Drug Discovery Executive Summary The synthesis of complex heterocyclic esters is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Esterification of 6-Methoxyquinoline-4-carbonyl Chloride in Drug Discovery

Executive Summary

The synthesis of complex heterocyclic esters is a cornerstone of modern medicinal chemistry. Specifically, 6-methoxyquinoline-4-carbonyl chloride (also known as quininic acid chloride) serves as a highly versatile acylating agent. It is frequently employed to append the 6-methoxyquinoline pharmacophore onto diverse molecular scaffolds, a structural motif critical for the development of eukaryotic initiation factor 4A (eIF4A) inhibitors[1] and P-glycoprotein-targeted multidrug resistance (MDR) reversers[2].

Due to the unique electronic properties of the quinoline ring and the moisture sensitivity of the acyl chloride, standard esterification protocols often result in poor yields or complex reaction mixtures. This guide provides an optimized, self-validating methodology for the DMAP-catalyzed esterification of 6-methoxyquinoline-4-carbonyl chloride, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Experimental Design

The Challenge of the Quinoline Nitrogen

6-Methoxyquinoline-4-carbonyl chloride presents a unique synthetic challenge: the basicity of the quinoline nitrogen. During esterification, one equivalent of hydrogen chloride (HCl) is generated. If this HCl is not rapidly and efficiently scavenged, it protonates the quinoline nitrogen. This leads to the immediate precipitation of the reagent as an insoluble hydrochloride salt in non-polar solvents, effectively halting the acylation process.

Causality of Reagent Selection
  • Base Selection (DIPEA vs. TEA): While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is sterically hindered and less nucleophilic. DIPEA acts as a superior proton scavenger in this context, preventing unwanted side reactions with the highly electrophilic acyl chloride while keeping the quinoline nitrogen deprotonated and soluble.

  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is indispensable for this reaction. It acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by sterically hindered alcohols than the parent acyl chloride.

  • Solvent (Anhydrous DCM): Dichloromethane (DCM) provides optimal solubility for both the quinoline derivatives and the N-acylpyridinium intermediate, whereas solvents like THF can lead to slower reaction kinetics and partial precipitation of the intermediate salts.

Mechanism A 6-Methoxyquinoline-4-carbonyl chloride (Acyl Donor) C N-Acylpyridinium Intermediate (Highly Reactive) A->C DMAP attack (- Cl⁻) B DMAP (Nucleophilic Catalyst) B->C E Quinoline-4-carboxylate Ester (Final Product) C->E Alcohol attack F DIPEA (Proton Scavenger) C->F HCl byproduct neutralization D Target Alcohol (Nucleophile) D->E

Mechanistic pathway of DMAP-catalyzed esterification of 6-methoxyquinoline-4-carbonyl chloride.

Quantitative Optimization Data

To establish the most robust protocol, various conditions were evaluated. The data below synthesizes the optimization of the esterification of a model secondary alcohol with 6-methoxyquinoline-4-carbonyl chloride.

Table 1: Optimization of Esterification Conditions

Solvent (0.1 M)Base (Equiv)Catalyst (Equiv)Temp ProfileTime (h)Conversion (%)*
THFTEA (1.5)None0 °C → RT12< 40%
THFTEA (1.5)DMAP (0.1)0 °C → RT862%
DCMTEA (1.5)DMAP (0.1)0 °C → RT678%
DCM DIPEA (2.0) DMAP (0.1) 0 °C → RT 4 > 95%

*Conversion determined by LC-MS analysis of the crude reaction mixture (UV integration at 254 nm).

Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating specific in-process analytical checks, researchers can definitively confirm reaction progress and troubleshoot in real-time.

Materials Required
  • 6-Methoxyquinoline-4-carbonyl chloride (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Dissolve the target alcohol (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.

Step 2: Temperature-Controlled Acylation

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic degradation of the acyl chloride and prevents the formation of unwanted ketene dimers.

  • In a separate dry vial, dissolve 6-methoxyquinoline-4-carbonyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM (approx. 1 mL per mmol).

  • Add the acyl chloride solution dropwise to the reaction flask over 15 minutes. The solution may transition to a pale yellow/orange hue, indicating the formation of the N-acylpyridinium intermediate.

Step 3: Reaction Progression & Self-Validation

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade Methanol.

    • Analytical Logic: If unreacted 6-methoxyquinoline-4-carbonyl chloride is present, the methanol will instantly trap it, forming the corresponding methyl ester (detectable via LC-MS as [M+H]+ = 218.1). The disappearance of the starting alcohol and the presence of the target ester mass confirm reaction completion.

Step 4: Quenching and Workup

  • Once completion is verified, quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Causality: The mild base neutralizes the DIPEA·HCl salts and hydrolyzes any residual acyl chloride into water-soluble quininic acid, preventing it from co-eluting with the product during chromatography.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography. A typical eluent system is a gradient of Hexanes/Ethyl Acetate (often requiring 20-50% EtOAc due to the polarity of the quinoline ring).

Workflow S1 1. Preparation Dry glassware & Ar atm S2 2. Reagent Mixing Alcohol + DIPEA + DMAP S1->S2 S3 3. Acylation (0 °C) Dropwise Acyl Chloride S2->S3 S4 4. Validation (RT) MeOH Quench & LC-MS S3->S4 S5 5. Workup NaHCO3 & Brine Wash S4->S5 S6 6. Purification Flash Chromatography S5->S6

Experimental workflow for the esterification of 6-methoxyquinoline-4-carbonyl chloride.

References

  • Zerio, C. J., Cunningham, T. A., Tulino, A. S., et al. "Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action." Journal of Medicinal Chemistry, 2021, 64(21), 15727-15746.

  • Braconi, L., Bartolucci, G., Contino, M., et al. "6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 931-945.

Sources

Method

Application Note: Synthesis and Utilization of 6-Methoxyquinoline-4-carbonyl Chloride as a Fluorescent Probe

Introduction: The Quininoyl Scaffold 6-Methoxyquinoline-4-carbonyl chloride (often referred to as Quininoyl Chloride ) is a highly reactive acylating agent derived from Quininic Acid . It serves as a robust fluorescent t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quininoyl Scaffold

6-Methoxyquinoline-4-carbonyl chloride (often referred to as Quininoyl Chloride ) is a highly reactive acylating agent derived from Quininic Acid . It serves as a robust fluorescent tag for the derivatization of nucleophiles, particularly primary/secondary amines and alcohols.

Unlike bulky fluorophores (e.g., Fluorescein, Rhodamine), the quinoline scaffold is compact, minimizing steric hindrance and preserving the biological activity of small-molecule targets. Its intrinsic fluorescence, characterized by a large Stokes shift and sensitivity to the local microenvironment (solvatochromism) and halide concentration, makes it a versatile tool for chromatographic detection , chiral recognition , and chloride ion sensing .

Key Optical Properties
ParameterValue (Approx.)Notes
Excitation (

)
330 – 350 nmUV-A region; requires quartz optics for best sensitivity.
Emission (

)
420 – 450 nmBlue fluorescence; highly dependent on solvent polarity.
Quantum Yield (

)
0.1 – 0.5Highest in acidic media; quenched by halides (Cl⁻, Br⁻).
Stokes Shift ~90 – 100 nmLarge shift reduces self-quenching and scattering interference.

Chemical Basis & Mechanism[1]

The utility of 6-Methoxyquinoline-4-carbonyl chloride lies in its electrophilic carbonyl carbon. The mechanism involves a classic Nucleophilic Acyl Substitution .

  • Activation: The carbonyl chloride is generated from the carboxylic acid to create a good leaving group (Cl⁻).

  • Attack: A nucleophile (e.g., the amino group of a drug or amino acid) attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling chloride and forming a stable amide bond.

Reaction Pathway Diagram

ReactionPathway Start Quininic Acid (Precursor) Activation Activation (SOCl2 / (COCl)2) Start->Activation Dehydration Intermediate 6-Methoxyquinoline- 4-carbonyl Chloride (Reactive Probe) Activation->Intermediate -SO2, -HCl Coupling Nucleophilic Acyl Substitution Intermediate->Coupling Target Target Nucleophile (R-NH2 / R-OH) Target->Coupling Product Fluorescent Conjugate (Amide/Ester) Coupling->Product Base (Et3N)

Figure 1: Synthetic pathway from Quininic Acid to the final Fluorescent Conjugate.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxyquinoline-4-carbonyl Chloride

Note: This compound is moisture-sensitive.[1] Prepare fresh or store under inert gas.

Reagents:

  • 6-Methoxyquinoline-4-carboxylic acid (Quininic acid) [CAS: 84-34-4]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Anhydrous Toluene or Dichloromethane (DCM)

  • DMF (Catalytic amount)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Suspend 1.0 g (4.9 mmol) of Quininic acid in 10 mL of anhydrous Toluene.

  • Activation: Add 2.0 mL (excess) of Thionyl Chloride dropwise.

    • Optional: Add 1 drop of anhydrous DMF to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (80–110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Isolation: Cool to room temperature. Remove the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical: Add fresh toluene and re-evaporate twice to azeotrope off trace

      
       and HCl.
      
  • Product: The residue is a yellow/tan solid (Quininoyl Chloride hydrochloride). Use immediately for Protocol B.

Protocol B: Fluorescent Labeling of an Amine Target

Target Example: An amino acid or amine-containing drug.

Reagents:

  • Crude 6-Methoxyquinoline-4-carbonyl chloride (from Protocol A)

  • Target Amine (1.0 equiv relative to acid chloride)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (5–10 mL) in a dry vial.

  • Base Addition: Add

    
     (3.0 equiv). This neutralizes the HCl from the acid chloride salt and the coupling byproduct.
    
  • Coupling: Dissolve the Quininoyl Chloride in minimal anhydrous DCM and add it dropwise to the amine solution at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The fluorescent product will appear as a bright blue spot under UV (365 nm).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) to remove unreacted acid.
      
    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the polarity of the target.

Characterization & Validation

To ensure the probe is correctly synthesized and functional, perform the following validation steps.

Structural Confirmation (NMR)

The formation of the amide bond is confirmed by the shift of protons adjacent to the nitrogen and the presence of the quinoline aromatic signals.

  • 
     NMR (Typical Signals): 
    
    • 
       3.9–4.0 ppm (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       7.0–9.0 ppm (m, 5H): Quinoline aromatic protons.
      
    • 
       8.7–8.9 ppm (d, 1H): Proton at position 2 (deshielded by ring nitrogen).
      
Fluorescence Spectroscopy

Verify the optical window.

  • Solvent: Ethanol or 0.1 M

    
    .
    
  • Scan: Excitation scan (monitor emission at 450 nm) followed by Emission scan (excite at peak

    
    ).
    
  • Expectation: A strong emission peak centered between 420–450 nm.

Chloride Sensitivity Test (Quenching)

The fluorescence of quinoline derivatives is often quenched by halide ions via collisional quenching.[3] This validates the probe's sensitivity.

  • Method: Measure fluorescence intensity (

    
    ) of the probe in water. Titrate with NaCl solution.
    
  • Plot: Stern-Volmer plot (

    
     vs. 
    
    
    
    ). A linear response confirms dynamic quenching.[3]

Applications

A. HPLC Derivatization

This probe is ideal for converting non-fluorescent amines into highly detectable derivatives for HPLC.

  • Limit of Detection (LOD): Often in the femtomole (fmol) range.

  • Selectivity: Reacts primarily with

    
     and 
    
    
    
    amines; minimal reaction with hydroxyls under mild conditions.
B. Intracellular Chloride Imaging

The probe can be used to map chloride concentrations in biological systems.

  • Mechanism: Fluorescence is high in low

    
     environments and decreases as 
    
    
    
    increases.
  • Calibration: Requires in situ calibration using ionophores (e.g., Nigericin) to clamp intracellular

    
    .
    
Workflow Diagram: Application Logic

ApplicationWorkflow Sample Biological Sample / Analyte Derivatization Derivatization with Quininoyl Chloride Sample->Derivatization Separation HPLC / Separation Derivatization->Separation For Chromatography Detection Fluorescence Detection (Ex 350 / Em 450) Derivatization->Detection Direct Imaging Separation->Detection Analysis Data Analysis (Quantification / Imaging) Detection->Analysis

Figure 2: Workflow for utilizing the probe in analytical chemistry and imaging.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all solvents are strictly anhydrous. Store acid chloride in a desiccator.
Weak Fluorescence pH Quenching or Halide QuenchingThe quinoline nitrogen must be protonated for max fluorescence in some derivatives, but biological pH is usually sufficient. Avoid buffers with high Cl⁻ (e.g., PBS) if intensity is critical; use HEPES.
Multiple Spots on TLC Over-acylationIf the target has multiple amines/alcohols, control stoichiometry (0.9 equiv of chloride) or use lower temperatures (-78°C).
Precipitation Solubility IssuesThe conjugate may be hydrophobic. Switch to DMF/DMSO mixtures for the reaction.

References

  • Synthesis and Properties of Quinoline Deriv

    • Source: BenchChem Applic
    • Context: General protocols for quinoline functionalization and fluorescence properties.[4]

  • Fluorescence of 6-Methoxyquinoline and Deriv

    • Source: Schulman, S. G., et al. (1974).[5] "Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media." Journal of Pharmaceutical Sciences.

    • Context: Fundamental photophysics and pH dependence of the fluorophore.[5]

    • 5[6][7][8][9]

  • Fluorescence Quenching by Chloride

    • Source: ResearchGate / Journal of Photochemistry and Photobiology.
    • Context: Mechanism of chloride sensing using 6-methoxyquinoline derivatives.[3]

    • 3[6][7][8][9][10]

  • Quinoline-based Fluorescent Probes for Bio-imaging

    • Source: Crimson Publishers / Recent Advances in Quinoline Based Fluorescent Probes.
    • Context: Overview of structural modifications to the quinoline scaffold for specific imaging targets.
    • 11[6][7][8][9]

Sources

Application

Application Note: Acylation of Primary and Secondary Amines with 6-Methoxyquinoline-4-carbonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Application Areas: LC-MS/MS Derivatization, Pharmacophore Synthesis, and Chiral Resolution Introduction & Mechanistic Rationale The acylation of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Application Areas: LC-MS/MS Derivatization, Pharmacophore Synthesis, and Chiral Resolution

Introduction & Mechanistic Rationale

The acylation of primary and secondary amines using 6-Methoxyquinoline-4-carbonyl chloride (MQ-Cl) is a highly robust chemical transformation utilized across both analytical and medicinal chemistry.

From an analytical perspective, the 6-methoxyquinoline moiety serves as an exceptional fluorophore and ionization tag. Derivatizing trace chiral amines or amino acids with MQ-Cl produces stable N-acyl amides (MQ-amides) that drastically enhance enantioseparation on chiral stationary phases and lower the Limit of Detection (LOD) in electrospray ionization tandem mass spectrometry (ESI-MS/MS) to the sub-micromolar range (Reischl & Lindner, 2012)[1].

In medicinal chemistry, the 6-methoxyquinoline-4-carbonyl scaffold is a "privileged structure" frequently integrated into the synthesis of antimalarial analogs (e.g., quinine derivatives) and novel antibacterial agents (SmithKline Beecham PLC, 1999)[2].

Because MQ-Cl is a highly reactive, electron-rich heteroaromatic acyl chloride, the reaction proceeds rapidly via a tetrahedral oxyanion intermediate. However, strict control over stoichiometry, moisture, and acid scavenging is required to prevent competitive hydrolysis and amine sequestration.

Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic pathway and the critical role of the auxiliary base in driving the reaction to completion.

Workflow A 6-Methoxyquinoline- 4-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B 1° or 2° Amine B->C D N-Acyl Amide (Product) C->D Chloride Elimination E HCl (Byproduct) C->E G Ammonium Salt E->G Neutralization F DIPEA / TEA (Base) F->G

Reaction mechanism and workflow for amine acylation with 6-methoxyquinoline-4-carbonyl chloride.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental conditions must be carefully engineered based on the underlying physical chemistry of the reagents:

  • Moisture Exclusion (Solvent Causality): MQ-Cl is highly susceptible to nucleophilic attack by water. If the solvent is not strictly anhydrous, the acyl chloride will irreversibly hydrolyze into 6-methoxyquinoline-4-carboxylic acid. This side reaction not only consumes the electrophile but generates excess HCl, which protonates the target amine and halts the reaction. Therefore, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used.

  • Acid Scavenging (Base Causality): The acylation of amines inherently generates one equivalent of hydrochloric acid (HCl). Without an auxiliary base, up to 50% of the starting amine will be consumed to form an unreactive hydrochloride salt, capping the theoretical yield at 50% (Cabrera et al., 2024)[3]. N,N-Diisopropylethylamine (DIPEA) is highly recommended over Triethylamine (TEA). DIPEA's steric bulk makes it a non-nucleophilic base, preventing it from competitively attacking the acyl chloride while efficiently neutralizing the HCl.

  • Thermal Control (Kinetic Causality): The collapse of the tetrahedral intermediate and the subsequent elimination of the chloride ion is highly exothermic. Adding the electrophile at 0 °C prevents thermal degradation of sensitive functional groups and suppresses the formation of ketene byproducts.

Step-by-Step Protocol: General Acylation Procedure

This protocol is scaled for a standard 1.0 mmol reaction. It incorporates self-validating checkpoints to ensure workflow integrity.

Phase 1: Preparation & Initiation
  • Glassware Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) for 5 minutes.

  • Nucleophile Dissolution: Add the primary or secondary amine (1.0 mmol, 1.0 eq) to the flask. Dissolve in 10 mL of anhydrous DCM.

  • Base Addition: Inject DIPEA (2.5 mmol, 2.5 eq) into the stirring solution. Self-Validation: The solution should remain clear. The excess base ensures complete neutralization of the generated HCl and accounts for any trace moisture.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Propagation
  • Electrophile Preparation: In a separate dry vial, dissolve 6-Methoxyquinoline-4-carbonyl chloride (1.1 mmol, 1.1 eq) in 3 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe, add the MQ-Cl solution dropwise to the cooled amine mixture over 5–10 minutes. Causality: Dropwise addition prevents localized heating and minimizes polyacylation in primary amines.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours under an inert atmosphere.

Phase 3: Self-Validation & Work-up
  • In-Process Monitoring (Self-Validation): Spot the reaction mixture on a Silica Gel TLC plate alongside the starting amine. Develop in a suitable eluent (e.g., 1:1 Hexane/Ethyl Acetate). Visualize under a 254 nm and 365 nm UV lamp. Validation Check: The product will appear as a highly fluorescent new spot (due to the methoxyquinoline tag), while the starting amine spot should be completely consumed. Alternatively, run an LC-MS aliquot to confirm the expected[M+H]⁺ mass of the MQ-amide.

  • Quenching: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes any remaining HCl and hydrolyzes unreacted MQ-Cl into water-soluble carboxylate salts, preventing contamination of the organic product.

  • Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel) to yield the pure N-acyl amide.

Quantitative Data & Reaction Scope

The following table summarizes expected parameters and yields when applying this protocol to various amine classes.

Amine ClassExample SubstrateEq. of MQ-ClReaction TimeTypical Yield (%)Detection Method (Tag)
Primary Aliphatic n-Hexylamine1.12 h85 - 95UV (330 nm), FLD, MS
Secondary Aliphatic Piperidine1.12 h80 - 90UV (330 nm), FLD, MS
Aromatic (Aniline) Aniline1.2 - 1.54 - 6 h70 - 85UV (330 nm), MS
Amino Acids (Esters) L-Alanine methyl ester1.13 h85 - 90FLD, ESI-MS/MS

Troubleshooting Guide

  • Issue: Low Yield / High Recovery of Starting Amine

    • Cause: Hydrolysis of the acyl chloride prior to or during the reaction due to moisture.

    • Solution: Verify the integrity of the MQ-Cl reagent (it should be a free-flowing powder, not a sticky solid). Strictly use freshly opened anhydrous solvents and maintain a positive pressure of N₂.

  • Issue: Formation of Di-acylated Products (with Primary Amines)

    • Cause: Using a large excess of the highly reactive MQ-Cl electrophile.

    • Solution: Strictly adhere to the 1.1 equivalent limit for the acyl chloride and ensure the addition is performed slowly at 0 °C.

  • Issue: Product is Contaminated with 6-Methoxyquinoline-4-carboxylic acid

    • Cause: Incomplete removal of the hydrolyzed byproduct during the aqueous work-up.

    • Solution: Ensure the NaHCO₃ quench is thoroughly mixed for at least 15 minutes to fully partition the carboxylate salt into the aqueous layer before phase separation.

References

  • Title: Methoxyquinoline labeling-A new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection Source: Journal of Chromatography A URL: [Link]

  • Title: Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework Source: MDPI Molbank URL: [Link]

  • Title: Quinoline derivatives as antibacterials (Patent WO1999037635A1)

Sources

Method

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving 6-Methoxyquinoline-4-carbonyl Chloride

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-methoxyquinoline-4-carbonyl chloride in Friedel-Crafts...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 6-methoxyquinoline-4-carbonyl chloride in Friedel-Crafts acylation reactions. This document delves into the mechanistic underpinnings, offers detailed experimental protocols, and discusses the significance of this reaction in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of the 6-Methoxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 6-position can significantly modulate the electronic and pharmacokinetic properties of the molecule, often enhancing its therapeutic potential.[2][3] Friedel-Crafts acylation is a robust and versatile method for forging carbon-carbon bonds and introducing a keto-bridge to an aromatic or heteroaromatic ring.[4][5][6] By employing 6-methoxyquinoline-4-carbonyl chloride as the acylating agent, researchers can append this valuable pharmacophore to a diverse range of substrates, creating a library of novel (6-methoxyquinolin-4-yl)(aryl)methanones for further investigation and development.

Reaction Overview and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] In the context of this guide, the reaction involves the activation of 6-methoxyquinoline-4-carbonyl chloride with a Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and, ultimately, the desired aryl ketone.

The generally accepted mechanism proceeds through the following key steps:[5][8]

  • Formation of the Acylium Ion: The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4][7]

  • Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or σ-complex.[7]

  • Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5]

One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is the deactivating effect of the resulting ketone product, which prevents polysubstitution.[8][9] Furthermore, the acylium ion is not prone to the rearrangements that often plague Friedel-Crafts alkylations.[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of the requisite 6-methoxyquinoline-4-carbonyl chloride and its subsequent use in Friedel-Crafts acylation reactions.

Protocol 1: Synthesis of 6-Methoxyquinoline-4-carbonyl Chloride

The synthesis of the title acylating agent is readily achieved from the corresponding carboxylic acid, which can be prepared from commercially available precursors. The use of thionyl chloride is a standard and effective method for this transformation.[10]

Materials:

  • 6-Methoxyquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Schlenk line or inert gas (Nitrogen/Argon) setup

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 6-methoxyquinoline-4-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or toluene to create a suspension.

  • Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure that the off-gases are appropriately trapped.

  • The resulting crude 6-methoxyquinoline-4-carbonyl chloride is a solid and can often be used in the subsequent Friedel-Crafts reaction without further purification.

Synthesis_of_Acyl_Chloride cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 6-Methoxyquinoline-4-carboxylic acid product 6-Methoxyquinoline-4-carbonyl chloride start->product Reflux, 2-4h reagents Thionyl Chloride (SOCl₂) Anhydrous Solvent (DCM/Toluene)

Caption: Synthesis of 6-Methoxyquinoline-4-carbonyl chloride.

Protocol 2: General Procedure for Friedel-Crafts Acylation with 6-Methoxyquinoline-4-carbonyl Chloride

This protocol provides a general method for the acylation of a representative aromatic substrate, anisole. The conditions can be adapted for other electron-rich aromatic and heteroaromatic compounds.

Materials:

  • 6-Methoxyquinoline-4-carbonyl chloride

  • Anisole (or other aromatic substrate)

  • Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 - 2.5 eq) and anhydrous DCM or DCE.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Dissolve 6-methoxyquinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM or DCE and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add the aromatic substrate (e.g., anisole, 1.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature. The reaction can be gently heated (40-50 °C) if necessary. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

FC_Acylation_Workflow A 1. Prepare AlCl₃ Suspension in Anhydrous Solvent (0 °C) B 2. Add 6-Methoxyquinoline-4-carbonyl chloride (dropwise, 0 °C) A->B C 3. Add Aromatic Substrate (e.g., Anisole, dropwise) B->C D 4. Reaction Stirring (0 °C to RT or heat) C->D E 5. Quench with Ice/HCl D->E F 6. Aqueous Workup (Extraction, Washes) E->F G 7. Dry and Concentrate F->G H 8. Purification (Chromatography/Recrystallization) G->H I Final Product: (6-methoxyquinolin-4-yl)(aryl)methanone H->I

Caption: Experimental workflow for Friedel-Crafts acylation.

Key Considerations and Troubleshooting

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst.[11] This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[11]

  • Substrate Reactivity: The reaction works best with electron-rich aromatic substrates. Strongly deactivated rings (e.g., nitrobenzene) are generally unreactive.

  • Lewis Base Functionality: The quinoline nitrogen is a Lewis base and can coordinate with the AlCl₃ catalyst. This can potentially deactivate the acyl chloride. Using a slight excess of AlCl₃ can help to overcome this issue.

  • Solvent Choice: Chlorinated solvents like DCM and DCE are common choices. Nitrobenzene can also be used, particularly for less reactive substrates, but it is more difficult to remove.

  • Workup Procedure: The quenching step is highly exothermic and should be performed with caution by slowly adding the reaction mixture to the ice/acid mixture.

ParameterRecommended ConditionRationale/Justification
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)A strong and commonly used Lewis acid for activating acyl chlorides.[4][5]
Catalyst Stoichiometry 1.2 - 2.5 equivalentsTo account for complexation with the product ketone and the quinoline nitrogen.[11]
Solvent Anhydrous DCM or DCEInert under reaction conditions and facilitates dissolution of reagents.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction. Gentle heating may be required to drive the reaction to completion.
Aromatic Substrate Electron-rich (e.g., anisole, toluene)The reaction is an electrophilic aromatic substitution and is favored by nucleophilic arenes.
Workup Quenching in ice/HClTo decompose the aluminum complexes and facilitate separation.

Applications in Drug Discovery

The (6-methoxyquinolin-4-yl)(aryl)methanone products synthesized via this methodology are valuable intermediates for further chemical elaboration. The ketone functionality serves as a versatile handle for a variety of transformations, including:

  • Reduction: The ketone can be reduced to a secondary alcohol or completely to a methylene group (via Wolff-Kishner or Clemmensen reduction), providing access to different classes of compounds.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums) to generate tertiary alcohols.

  • Heterocycle Formation: The ketone can be a precursor for the synthesis of more complex heterocyclic systems, such as pyrazoles or isoxazoles.

These transformations allow for the rapid generation of diverse molecular architectures around the core 6-methoxyquinoline scaffold, which is a key strategy in modern drug discovery programs.

References

  • Introduction to Organic Chemistry. (n.d.). Reaction: Acylation via Friedel-Crafts.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemnotate. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Wikipedia. (2020, August 24). Friedel–Crafts reaction.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Li, J. J., et al. (2008, October 30). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Heterocyclic Chemistry.
  • Guidechem. (2023, May 10). What is the synthesis method of 6-Methoxyquinoline?.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Methoxyquinoline-4-carbaldehyde.
  • Benchchem. (n.d.). Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols.
  • ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolines.
  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. (2026, March 03). Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework.
  • regioselective friedel-crafts acylation with. (n.d.). [PDF].
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 03). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • PubChem. (n.d.). 6-Methoxyquinoline.

Sources

Application

Application of 6-Methoxyquinoline-4-carbonyl chloride in creating anticancer agents.

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 6-Methoxyquinoline-4-carbonyl chloride as a high-value electrophilic s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 6-Methoxyquinoline-4-carbonyl chloride as a high-value electrophilic scaffold for generating Quinoline-4-carboxamide anticancer agents.

Compound Focus: 6-Methoxyquinoline-4-carbonyl chloride CAS Registry Number: (Derivative of 6-methoxyquinoline-4-carboxylic acid, CAS 2513-33-9) Target Class: Tyrosine Kinase Inhibitors (c-Met, VEGFR), DNA Intercalators, and Multidrug Resistance (MDR) Modulators.

Executive Summary & Pharmacophore Rationale

6-Methoxyquinoline-4-carbonyl chloride serves as a critical "warhead" precursor in medicinal chemistry. Unlike the 4-anilinoquinolines (common in EGFR inhibitors like Gefitinib), the 4-carboxamide linkage generated from this acid chloride offers a distinct hydrogen-bonding vector, often targeting the ATP-binding pocket of kinases or the minor groove of DNA.

Why this Scaffold?

  • 6-Methoxy Group: Acts as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen. This is crucial for optimizing pKa for lysosomal trapping or kinase hinge binding.

  • 4-Carbonyl Chloride: A highly reactive electrophile that facilitates rapid library generation via nucleophilic acyl substitution with diverse amines (anilines, piperazines, aliphatic amines).

  • Therapeutic Relevance: Derivatives have shown potency against breast cancer (MDA-MB-231), lung cancer (A549), and possess c-Met inhibitory potential.

Chemical Pathway & Mechanism

The core application involves transforming the acid chloride into a library of functionalized amides. The reaction proceeds via an Addition-Elimination mechanism (Nucleophilic Acyl Substitution).

Visualization: Synthetic Workflow

SyntheticPathway Acid 6-Methoxyquinoline- 4-carboxylic acid Chloride 6-Methoxyquinoline- 4-carbonyl chloride (The Scaffold) Acid->Chloride Activation Reagent SOCl2 or (COCl)2 (Chlorination) Reagent->Chloride Product Target Anticancer Agent (Quinoline-4-carboxamide) Chloride->Product Nucleophilic Substitution Amine Diverse Amines (R-NH2) Amine->Product Coupling

Caption: Transformation of the carboxylic acid precursor into the reactive acid chloride scaffold, followed by diversification into anticancer carboxamides.

Detailed Experimental Protocols

Protocol A: Handling & Reactivity of the Acid Chloride

Safety Warning: Acid chlorides are moisture-sensitive and lachrymators. Handle in a fume hood under inert atmosphere (Ar/N₂).

Preparation (In-Situ Generation): Since the acid chloride is hydrolytically unstable, it is often best generated in situ from 6-methoxyquinoline-4-carboxylic acid .

  • Suspend 1.0 eq of the carboxylic acid in dry DCM or Toluene.

  • Add 1.5 eq of Thionyl Chloride (

    
    ) or Oxalyl Chloride (with cat. DMF).[1][2]
    
  • Reflux for 2–3 hours until the solution becomes clear (indicating conversion).

  • Evaporate volatiles under reduced pressure to obtain the crude acid chloride (usually a yellow/tan solid). Use immediately.

Protocol B: Synthesis of Anticancer Carboxamides (The Application)

This protocol describes the coupling of the acid chloride with a functionalized aniline (e.g., 3-chloro-4-fluoroaniline) to create a kinase-targeted library.

Reagents:

  • Scaffold: 6-Methoxyquinoline-4-carbonyl chloride (1.0 mmol)

  • Nucleophile: Substituted Aniline or Amine (1.1 mmol)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.1 mmol of the chosen amine and 2.0 mmol of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in 10 mL of anhydrous DCM in a round-bottom flask under Argon. Cool to 0°C.
    
  • Addition: Dissolve 1.0 mmol of 6-Methoxyquinoline-4-carbonyl chloride in 5 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Expert Insight: Slow addition prevents the formation of bis-acylated byproducts if the amine is primary.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash with Sat.

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient: Hexane

    
     EtOAc).
    

Expected Yield: 75–90% Characterization: Look for the disappearance of the Acid Chloride C=O stretch (~1770


) and appearance of the Amide I band (~1650 

) in IR.

Biological Evaluation & SAR Strategy

Once synthesized, the library must be screened. The 6-methoxy group provides a specific anchor point in the hydrophobic pocket of enzymes.

Structure-Activity Relationship (SAR) Logic
  • Position 6 (Methoxy): Essential for H-bonding with the "hinge region" of kinases (e.g., c-Met, VEGFR2).

  • Position 4 (Linker): The carboxamide linker orients the "Tail" (R-group) into the solvent-exposed region or a hydrophobic back-pocket.

  • R-Group Selection:

    • To target Breast Cancer (MCF-7): Use bulky hydrophobic amines (e.g., 3-trifluoromethylaniline).

    • To target MDR (P-gp inhibition): Use piperazine linkers.

Data Presentation: Typical Screening Results

Example data structure for a derived library.

Compound IDR-Group (Amine)Target Cell LineIC50 (µM)Mechanism
MQ-4C-01 3-Chloro-4-fluoroanilineA549 (Lung)2.4 ± 0.3Kinase Inhibition
MQ-4C-02 N-MethylpiperazineMDA-MB-2315.1 ± 0.5DNA Intercalation
MQ-4C-03 Benzyl amineMCF-7 (Breast)> 50Inactive
Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add synthesized compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization: Mechanism of Action (Hypothetical)

MOA Drug 6-Methoxyquinoline Derivative Target Kinase Domain (ATP Pocket) Drug->Target H-Bonding (Methoxy & Amide) Effect1 Inhibit Phosphorylation Target->Effect1 Blockade Effect2 Apoptosis Induction Effect1->Effect2 Signaling Cascade

Caption: Proposed binding mode where the quinoline core occupies the ATP pocket, leading to apoptotic signaling.

References

  • Quinoline-4-carboxamide Derivatives in Breast Cancer: Title: Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Source: Thai Journal of Pharmaceutical Sciences (2021).[3] Link:[Link]

  • Antimalarial and Anticancer Crossover (DDD107498): Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action.[4] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]

  • c-Met Inhibitors (Analogous 4-position substitution): Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[5][6] Source: Bioorganic & Medicinal Chemistry Letters (PubMed). Link:[Link]

Sources

Method

Application Note: Development of Antibacterial Compounds from 6-Methoxyquinoline-4-carbonyl chloride

Executive Summary & Scientific Rationale The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the continuous exploration of robust and modular chemical scaffolds. Quinoline derivatives have long...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens demands the continuous exploration of robust and modular chemical scaffolds. Quinoline derivatives have long been recognized as privileged pharmacophores in antimicrobial drug discovery, demonstrating broad-spectrum efficacy[1]. Specifically, 6-methoxyquinoline-4-carboxylic acid (quininic acid) serves as a highly versatile building block for synthesizing bioactive molecules[2].

By utilizing its activated acyl chloride form—6-Methoxyquinoline-4-carbonyl chloride —researchers can bypass the need for expensive, moisture-sensitive peptide coupling reagents (e.g., HATU, EDC). The high electrophilicity of the acyl chloride allows for rapid, catalyst-free amidation and esterification, enabling the high-throughput generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies[3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating biological evaluation protocols required to develop next-generation antibacterial agents from this precursor.

Mechanistic Insights: Dual-Targeting the Bacterial Replisome

Quinoline-based antibacterials, including non-fluoroquinolone bacterial type II topoisomerase inhibitors (NBTIs), exert their bactericidal effects by disrupting DNA topology[4]. The planar 6-methoxyquinoline scaffold is highly adept at intercalating into the DNA-enzyme cleavage complex.

Depending on the bacterial species, these compounds exhibit a dual-targeting mechanism. They primarily inhibit DNA Gyrase (GyrA/GyrB) in Gram-negative species or Topoisomerase IV (ParC/ParE) in Gram-positive species[4]. By blocking the decatenation and supercoiling of DNA, the replication fork stalls, leading to an accumulation of fatal double-strand breaks. Furthermore, recent studies indicate that functionalized quinolines may also interact with lipopolysaccharide transport proteins (e.g., LptA), conferring a multi-target mechanism that significantly raises the barrier to bacterial resistance[1].

Mechanism A 6-Methoxyquinoline Derivatives B Bacterial Cell Penetration A->B C1 DNA Gyrase (Gram-negative) B->C1 Target 1 C2 Topoisomerase IV (Gram-positive) B->C2 Target 2 D Blockade of DNA Supercoiling/Decatenation C1->D C2->D E Bacterial Cell Death D->E Accumulation of Double-Strand Breaks

Fig 1: Dual-targeting antibacterial mechanism of 6-methoxyquinoline derivatives.

Synthetic Strategy & Workflow

The conversion of the parent acid to 6-methoxyquinoline-4-carbonyl chloride activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by various primary and secondary amines[3]. This nucleophilic acyl substitution is executed in an aprotic solvent (e.g., Dichloromethane, DCM) in the presence of a non-nucleophilic organic base (e.g., Triethylamine, TEA).

Causality of Reagent Selection:

  • Temperature Control (0 °C to RT): Acyl chlorides are highly reactive; the initial nucleophilic attack is exothermic. Starting the reaction at 0 °C prevents thermal degradation of the solvent and suppresses side reactions (e.g., ketene formation).

  • Role of Triethylamine (TEA): As the amine attacks the acyl chloride, hydrochloric acid (HCl) is generated. Without a scavenger, HCl would protonate the remaining unreacted amine nucleophile, rendering it inactive and stalling the reaction at 50% yield. TEA acts as an acid sponge, precipitating out as TEA-HCl salts and driving the reaction to completion.

Synthesis SM 6-Methoxyquinoline-4- carbonyl chloride Rxn Acyl Substitution (DCM, TEA, 0°C to RT) SM->Rxn Amine Amine Nucleophile (R-NH2) Amine->Rxn Workup Aqueous Workup & Brine Wash Rxn->Workup Removes HCl salts Prod Carboxamide Derivative Workup->Prod Purified via Chromatography

Fig 2: Synthetic workflow for 6-methoxyquinoline-4-carboxamide derivatives.

Self-Validating Experimental Protocols

Protocol A: Parallel Synthesis of 6-Methoxyquinoline-4-carboxamides

This protocol is designed with built-in validation steps to ensure high purity for biological assays.

Materials:

  • 6-Methoxyquinoline-4-carbonyl chloride (1.0 eq)

  • Primary/Secondary Amine library (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent the acyl chloride from hydrolyzing back into quininic acid via atmospheric moisture.

  • Amine Activation: Dissolve the selected amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM (0.2 M concentration). Cool the mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 6-methoxyquinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes. Self-Validation: The immediate formation of a white precipitate (TEA-HCl) visually confirms that the nucleophilic acyl substitution is occurring.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane system until the starting material spot disappears.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer twice with distilled water (to remove residual TEA-HCl salts) and once with saturated brine. Causality: The high osmotic pressure of the brine wash pulls dissolved microscopic water droplets out of the DCM layer, drastically reducing the time needed for the subsequent chemical drying step.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure carboxamide derivative.

Protocol B: High-Throughput In Vitro Antibacterial Screening (MIC Assay)

A colorimetric broth microdilution method utilizing resazurin to eliminate subjective visual scoring.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) at 37 °C until the logarithmic growth phase is reached. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100 in fresh MHB.
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized quinoline derivatives (ranging from 64 µg/mL to 0.06 µg/mL) in MHB. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO vehicle).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well. Incubate the plates at 37 °C for 18 hours.

  • Resazurin Viability Readout: Add 10 µL of a 0.015% resazurin sodium salt solution to each well and incubate for an additional 2 hours.

    • Causality & Validation: Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. A well that remains blue definitively indicates bacterial cell death or growth inhibition, providing a highly reliable, self-validating Minimum Inhibitory Concentration (MIC) endpoint without the ambiguity of reading optical density (turbidity).

Quantitative Data Presentation: SAR Summary

The following table summarizes representative quantitative screening data, illustrating how structural modifications to the amine side-chain attached to the 6-methoxyquinoline core impact antibacterial efficacy across Gram-positive and Gram-negative strains[1][3].

Compound IDR-Group (Amine substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
MQ-01 Aliphatic (Ethylamine)16.032.0>64.0
MQ-02 Cyclic Aliphatic (Piperidine)8.016.064.0
MQ-03 Aromatic (Aniline)2.08.032.0
MQ-04 Fluorinated Aromatic (4-Fluoroaniline)0.5 4.0 16.0
Control Ciprofloxacin0.250.060.5

Data Interpretation: The transition from aliphatic to aromatic amides (MQ-01 to MQ-03) significantly enhances lipophilicity, improving bacterial cell wall penetration. The incorporation of a fluorine atom (MQ-04) dramatically increases potency, likely due to enhanced binding affinity within the hydrophobic pocket of the Topoisomerase IV / DNA Gyrase cleavage complex[4].

Conclusion

The utilization of 6-methoxyquinoline-4-carbonyl chloride offers a streamlined, highly efficient pathway for the generation of novel antibacterial libraries. By leveraging robust nucleophilic acyl substitution workflows and validated colorimetric biological assays, drug development professionals can rapidly elucidate SAR trends. The dual-targeting nature of these quinoline derivatives positions them as highly promising candidates in the ongoing fight against multidrug-resistant bacterial infections.

References

  • Title: Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV Source: PubMed (nih.gov) URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: Semantic Scholar / MDPI URL: [Link]

Sources

Application

Derivatization of 6-Methoxyquinoline-4-carbonyl Chloride: A Strategic Workflow for Anti-Inflammatory Drug Discovery

Introduction & Mechanistic Rationale The quinoline scaffold is a highly privileged structure in medicinal chemistry, historically anchored by the discovery of quinine. Within this class, 6-methoxyquinoline derivatives ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a highly privileged structure in medicinal chemistry, historically anchored by the discovery of quinine. Within this class, 6-methoxyquinoline derivatives have emerged as potent pharmacophores with diverse biological activities, most notably in the development of anti-cancer and anti-inflammatory agents[1].

In the context of inflammatory diseases, quinoline-4-carboxamides have demonstrated profound efficacy. Structure-Activity Relationship (SAR) studies reveal that the carboxamide moiety at the C-4 position is critical for interacting with inflammatory targets, including Cyclooxygenase-2 (COX-2), Phosphodiesterase 4 (PDE4), and Transient Receptor Potential Vanilloid 1 (TRPV1)[2]. Furthermore, these derivatives effectively suppress pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages[3].

To rapidly generate diverse libraries of these bioactive carboxamides, 6-Methoxyquinoline-4-carbonyl chloride (6-MQCC) serves as the optimal electrophilic building block. While traditional peptide coupling agents (e.g., HATU, EDC) can be used to activate 6-methoxyquinoline-4-carboxylic acid (quininic acid), the conversion to an acyl chloride via thionyl chloride (


) provides superior reactivity[4]. This is particularly necessary when derivatizing with sterically hindered or electron-deficient anilines, which are common in anti-inflammatory drug design[5].

Experimental Design & Causality

The following workflow is designed as a self-validating system . Acyl chlorides are highly moisture-sensitive; therefore, the protocol incorporates rapid intermediate validation. By quenching a micro-aliquot of the reaction mixture with methanol, the highly reactive 6-MQCC is instantly converted to its stable methyl ester. This allows for accurate Thin-Layer Chromatography (TLC) and LC-MS monitoring, ensuring complete conversion before the addition of the amine nucleophile.

Workflow A Quininic Acid (Precursor) B SOCl2, cat. DMF Reflux, 2h A->B C 6-MQCC (Acyl Chloride) B->C D R-NH2, DIPEA DCM, 0°C to RT C->D E Carboxamide Library D->E F LC-MS / NMR Validation E->F G In Vitro Screening F->G

Caption: Workflow for the synthesis, validation, and screening of 6-methoxyquinoline-4-carboxamides.

Detailed Experimental Protocols

Protocol A: In Situ Generation of 6-Methoxyquinoline-4-carbonyl chloride

Causality Insight: Thionyl chloride is chosen over oxalyl chloride because its byproducts (


 and 

) are gaseous and easily removed via evaporation, leaving the crude acyl chloride ready for immediate use without aqueous workup. Catalytic DMF is added to generate the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, significantly accelerating the reaction[4].

Reagents:

  • 6-Methoxyquinoline-4-carboxylic acid (1.0 eq, 5.0 mmol)

  • Thionyl chloride (

    
    ) (5.0 eq, 25.0 mmol)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Addition: Suspend 6-methoxyquinoline-4-carboxylic acid in 20 mL of anhydrous DCM. Add 2 drops of anhydrous DMF.

  • Activation: Cool the flask to 0 °C in an ice bath. Add

    
     dropwise over 10 minutes to control the evolution of 
    
    
    
    and
    
    
    gases.
  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 45 °C) for 2 hours.

  • Validation (Self-Check): Withdraw 10 µL of the reaction mixture and quench into 100 µL of methanol. Analyze via TLC (Eluent: 5% MeOH in DCM). The disappearance of the baseline carboxylic acid and the appearance of a higher

    
     methyl ester confirms complete conversion.
    
  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene (10 mL) to remove residual

    
    . The resulting yellow/orange solid is 6-MQCC and must be used immediately in the next step.
    
Protocol B: Parallel Amidation for Library Synthesis

Causality Insight: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. It scavenges the


 generated during the amidation process, preventing the amine nucleophile from becoming protonated and rendered unreactive.

Reagents:

  • 6-MQCC (from Protocol A, approx. 5.0 mmol)

  • Primary/Secondary Amines or Anilines (1.2 eq, 6.0 mmol)

  • DIPEA (2.5 eq, 12.5 mmol)

  • Anhydrous DCM (25 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the chosen amine and DIPEA in 15 mL of anhydrous DCM in a clean, dry flask under argon. Cool to 0 °C.

  • Coupling: Dissolve the crude 6-MQCC in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer sequentially with saturated aqueous

    
     (2 x 20 mL), 1M 
    
    
    
    (2 x 20 mL, skip if the product contains basic nitrogens), and brine (20 mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 6-methoxyquinoline-4-carboxamide derivative[6].
    
Protocol C: In Vitro Anti-Inflammatory Screening

To validate the pharmacological utility of the synthesized derivatives, they are screened for their ability to inhibit TNF-α production in a macrophage model[3].

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of

    
     cells/well. Incubate overnight at 37 °C in 5% 
    
    
    
    .
  • Pre-treatment: Treat the cells with varying concentrations of the synthesized carboxamides (0.1 µM to 50 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 2 hours.

  • Stimulation: Induce inflammation by adding LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Quantification: Collect the cell culture supernatant and quantify TNF-α levels using a commercially available ELISA kit according to the manufacturer's instructions. Calculate

    
     values using non-linear regression analysis.
    

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf COX2 COX-2 Expression NFkB->COX2 Drug Quinoline-4-carboxamides Drug->NFkB Inhibits Drug->COX2 Inhibits

Caption: Mechanism of action for quinoline-4-carboxamides in LPS-stimulated inflammatory pathways.

Data Presentation: Structure-Activity Relationship (SAR)

The derivatization of 6-MQCC allows for the systematic exploration of the C-4 binding pocket. The table below summarizes quantitative data for a representative library of 6-methoxyquinoline-4-carboxamides, demonstrating how specific R-group modifications influence synthetic yield and anti-inflammatory potency.

Compound IDAmine (R-Group)Synthetic Yield (%)TNF-α Inhibition

(µM)
COX-2 Inhibition

(µM)
MQC-01 Phenylamine (Aniline)88%12.4 ± 1.18.5 ± 0.6
MQC-02 4-Fluoroaniline85%4.2 ± 0.53.1 ± 0.4
MQC-03 4-Methoxyaniline82%18.7 ± 1.415.2 ± 1.2
MQC-04 Benzylamine91%>50 (Inactive)>50 (Inactive)
MQC-05 Piperidine94%22.1 ± 2.019.4 ± 1.5
Standard IndomethacinN/A1.8 ± 0.20.9 ± 0.1

Data Interpretation: The SAR data indicates that direct N-aryl substitution (anilines) yields significantly higher anti-inflammatory activity compared to N-alkyl substitution (benzylamine, piperidine). Furthermore, electron-withdrawing groups at the para-position of the aniline ring (e.g., MQC-02, 4-Fluoro) enhance potency, likely due to improved binding affinity within the hydrophobic pockets of the target enzymes[2].

References

1.[1] 6-Methoxyquinoline: Comprehensive Overview and Applications. NBInno. Available at: [Link] 2.[6] Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at:[Link] 3.[3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed (NIH). Available at: [Link] 4.[2] Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed (NIH). Available at:[Link] 5.[5] WO2002012192A1 - Quinolene derivatives as anti-inflammation agents. Google Patents. Available at: 6.[4] Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor. Taylor & Francis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methoxyquinoline-4-carbonyl chloride Synthesis

Topic: Optimization of Yield and Purity in Acid Chloride Formation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Specialists Executive Summary: The "Hidden" Yield Killers Synthesizing 6-Methoxyquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Purity in Acid Chloride Formation Audience: Medicinal Chemists, Process Chemists, Drug Discovery Specialists

Executive Summary: The "Hidden" Yield Killers

Synthesizing 6-Methoxyquinoline-4-carbonyl chloride is deceptively difficult. Unlike simple benzoic acid derivatives, this substrate presents two antagonistic challenges:

  • The Basic Nitrogen: The quinoline nitrogen (

    
    ) acts as an internal trap for the generated HCl, forming a hydrochloride salt. This drastically alters solubility and can cause the product to "crash out" prematurely or form an intractable oil.
    
  • Moisture Sensitivity: The electron-donating methoxy group at position 6 increases the electron density of the ring, but the acid chloride moiety remains highly susceptible to hydrolysis, reverting to the starting material upon contact with atmospheric moisture.

Low yield is rarely due to lack of reactivity. It is almost always due to:

  • Hydrolysis during work-up (reverting to acid).

  • Loss of product in the mother liquor due to salt formation.

  • Degradation from excessive thermal stress during thionyl chloride removal.

Core Protocols

Protocol A: The "Gold Standard" (Thionyl Chloride)

Best for: Gram-scale synthesis, robust substrates.

Reagents:

  • 6-Methoxyquinoline-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 – 10.0 eq) – Must be fresh/distilled.
    
  • DMF (Dimethylformamide) (0.05 eq) – Catalyst.

  • Toluene (Anhydrous) – For azeotropic removal.

Step-by-Step Workflow:

  • Drying: Flame-dry a round-bottom flask (RBF) and cool under a stream of Argon.

  • Suspension: Add the carboxylic acid and suspend in anhydrous toluene (optional, can run neat in

    
    ).
    
  • Activation: Add

    
     dropwise.
    
  • Catalysis: Add catalytic DMF. Note: You will see vigorous gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Reflux: Heat to reflux (

    
    C) for 2–4 hours. The suspension should become a clear solution (usually turning yellow/orange).
    
  • The Critical Work-up (Azeotropic Distillation):

    • Remove excess

      
       under reduced pressure.
      
    • Do not stop here. The residual

      
       will degrade the product.
      
    • Add anhydrous Toluene (10 mL/g) and evaporate again. Repeat 3x. This physically carries away the last traces of thionyl chloride.

  • Isolation: The residue is likely the Hydrochloride Salt of the acid chloride. Triturate with anhydrous Hexane or Diethyl Ether to precipitate the solid. Filter under Argon.

Protocol B: The "Gentle" Method (Oxalyl Chloride)

Best for: Small scale (<500mg), high-value material, or if thermal degradation is observed.

Reagents:

  • Oxalyl Chloride (1.5 – 2.0 eq)

  • DCM (Dichloromethane) (Anhydrous)

  • DMF (Catalytic, 1-2 drops)

Workflow:

  • Suspend acid in DCM at

    
    C under Argon.
    
  • Add Oxalyl Chloride dropwise.[1]

  • Add DMF.[2][3][4] Gas evolution will occur immediately.

  • Stir at Room Temperature (RT) for 2–4 hours. Reflux is rarely needed.

  • Evaporate solvent and excess reagent.

  • Use the "Toluene Chase" method described above to remove traces of Oxalyl chloride.

Technical Visualization

Figure 1: Catalytic Cycle & Mechanism

Understanding why DMF is required prevents "stalled" reactions.

G cluster_0 Vilsmeier-Haack Activation cluster_1 Substrate Conversion DMF DMF Vilsmeier Chloroiminium Intermediate DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 Activated Activated Complex Vilsmeier->Activated Acid 6-Methoxyquinoline- 4-carboxylic Acid Acid->Activated + Vilsmeier Product Acid Chloride (HCl Salt) Activated->Product + Cl- - DMF (Regenerated)

Caption: DMF reacts with


 to form a reactive Chloroiminium species, which attacks the acid more efficiently than 

alone.
Figure 2: Troubleshooting Logic Tree

Follow this path if your yield is <70%.

Troubleshooting Start Low Yield / No Solid Check1 Is the product a dark oil/tar? Start->Check1 Check2 Did you use DMF? Check1->Check2 No (It's a powder but low mass) Action1 Triturate with Anhydrous Ether/Hexane. Induce crystallization. Check1->Action1 Yes Check3 Did you azeotrope with Toluene? Check2->Check3 Yes Action2 Add 2-3 drops DMF. Reaction is likely stalled. Check2->Action2 No Action3 Residual SOCl2 is degrading product. Repeat evaporation with Toluene. Check3->Action3 No Action4 Check Starting Material Purity. Isomers interfere with crystallization. Check3->Action4 Yes

Caption: Diagnostic workflow for identifying the root cause of yield loss in quinoline acid chloride synthesis.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is a black tar/oil Formation of the HCl salt + trapped impurities.Do not discard. Dissolve in minimal dry DCM, then slowly add excess anhydrous Diethyl Ether or Hexane with vigorous stirring to precipitate the salt as a solid.
Yield > 100% Trapped solvent or Thionyl Chloride.Dry under high vacuum for >4 hours. If smell persists, repeat Toluene azeotrope.
Starting material remains Lack of activation energy or catalyst.Ensure DMF was added. If using Oxalyl Chloride, ensure the temperature is at least

C.
Solid turns to mush on filter Hydrolysis from air moisture.Filter under a blanket of Argon/Nitrogen . Use a Schlenk frit if possible. Store in a desiccator immediately.
Common Questions

Q: Can I store the acid chloride? A: Ideally, no. Use it immediately in the next step (e.g., amide coupling, esterification). If you must store it, keep it as the solid HCl salt in a sealed vial under Argon at -20°C.

Q: Why does the color change from yellow to brown? A: Quinoline derivatives are prone to oxidation. A slight darkening is normal. However, deep black indicates decomposition, likely due to excessive heating (>80°C) or prolonged exposure to


 without removal.

Q: My LCMS shows the acid, not the chloride. Why? A: This is an artifact. LCMS uses aqueous mobile phases (Water/Acetonitrile). The acid chloride hydrolyzes back to the acid inside the machine before detection. To verify conversion, quench a small aliquot with Methanol and look for the Methyl Ester mass.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Vilsmeier-Haack activation with DMF).[3]

  • Bastug, G., et al. (2010). "Efficient Synthesis of Quinoline-4-carboxylic Acid Derivatives." Tetrahedron, 66(13), 2345-2350.

  • Sigma-Aldrich. (2024). Product Specification: 6-Methoxyquinoline-4-carboxylic acid.[5][6]

Sources

Optimization

Purification of 6-Methoxyquinoline-4-carbonyl chloride by recrystallization or chromatography

Case ID: 6-MQ-Cl-PUR Status: Active Support Safety Level: High (Corrosive, Moisture Sensitive) Executive Summary & Critical Handling Welcome to the Technical Support Center. You are likely working with 6-Methoxyquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 6-MQ-Cl-PUR Status: Active Support Safety Level: High (Corrosive, Moisture Sensitive)

Executive Summary & Critical Handling

Welcome to the Technical Support Center. You are likely working with 6-Methoxyquinoline-4-carbonyl chloride , a highly reactive intermediate often used in the synthesis of antimalarial drugs (similar to Quinine scaffolds) or kinase inhibitors.

The Core Challenge: Unlike standard organic solids, this compound possesses two conflicting properties:

  • High Reactivity (Acid Chloride): It reacts violently with water, alcohols, and amines.

  • Basic Nitrogen (Quinoline Core): The quinoline nitrogen can trap HCl, meaning your crude product is often the hydrochloride salt (

    
    ), not the free base. This drastically alters solubility.
    
Critical "Do Not Fail" Directives
  • STOP: Do NOT use Ethanol, Methanol, or Water for recrystallization. These will instantly convert your product into an ester or revert it to the carboxylic acid.

  • STOP: Do NOT use standard Silica Gel chromatography unless absolutely necessary. The hydroxyl groups on silica will hydrolyze the chloride.

  • ATMOSPHERE: All purification must occur under Nitrogen (

    
    ) or Argon.
    

Decision Matrix: Select Your Protocol

Before proceeding, identify your impurity profile to select the correct method.

PurificationDecision Start Start: Crude 6-Methoxyquinoline-4-carbonyl chloride ImpurityCheck What is the main impurity? Start->ImpurityCheck PathA Unreacted SOCl2 or HCl ImpurityCheck->PathA Volatiles PathB Non-polar byproducts / Tars ImpurityCheck->PathB Organics PathC Hydrolyzed Acid (High MP Solid) ImpurityCheck->PathC Decomposition Method1 Method 1: Azeotropic Distillation (Toluene) PathA->Method1 Method2 Method 2: Recrystallization (Toluene/Hexane) PathB->Method2 Method3 Method 3: Precipitation/Wash (DCM/Hexane) PathC->Method3

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing tars, dimers, and non-polar impurities. Expected Yield: 60–80% Key Constraint: Requires strictly anhydrous solvents.

Solvent System
  • Primary Solvent (Good Solubility): Anhydrous Toluene or Benzene (Warning: Carcinogen).

  • Anti-Solvent (Poor Solubility): Anhydrous n-Hexane or Cyclohexane.

  • Note: The quinoline core makes this compound moderately soluble in aromatic hydrocarbons when hot.

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask and equip it with a reflux condenser and a nitrogen inlet.

  • Dissolution:

    • Place crude solid in the flask.

    • Add Anhydrous Toluene (approx. 5–10 mL per gram of solid).

    • Heat to reflux (

      
      ) with stirring.
      
    • Observation: If the solid does not dissolve completely, you may have the HCl salt or hydrolyzed acid .

      • Troubleshooting: Add a small amount of anhydrous Chloroform (

        
        ) if solubility is poor.
        
  • Hot Filtration (Critical):

    • If black specs or undissolved white solids (likely the carboxylic acid precursor) remain, filter the hot solution through a coarse sintered glass funnel (dried) under a blanket of

      
      .
      
  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add Anhydrous Hexane dropwise until the solution turns slightly cloudy (turbid).

    • Reheat to clear the solution, then let it cool to

      
       (fridge) or 
      
      
      
      (freezer).
  • Isolation:

    • Filter rapidly under a nitrogen blanket (Schlenk line filtration is best).

    • Wash with cold anhydrous Hexane.

    • Dry under high vacuum for 4 hours.

Protocol B: Chromatography (The "Rescue" Method)

Warning: Only use this if recrystallization fails. Silica gel is acidic and contains adsorbed water, which decomposes acid chlorides.

The "Flash-Through" Technique

To survive the column, you must modify the stationary phase.

Materials:

  • Stationary Phase: Neutral Alumina (Activity Grade I, dried) OR Silica Gel (oven-dried at

    
     overnight).
    
  • Eluent: 100% Dichloromethane (DCM)

    
     5% Dry THF in DCM.
    

Procedure:

  • Column Prep: Slurry pack the dried silica/alumina using anhydrous DCM under Nitrogen pressure.

  • Loading: Dissolve the crude material in a minimum amount of DCM. Load it onto the column.

  • Elution: Run a fast column (Flash Chromatography). Do not let the compound sit on the silica.[1]

  • Collection: Collect fractions into dry tubes containing a trace of

    
     (optional, to scavenge trace HCl) or simply evaporate immediately under Argon.
    

Troubleshooting & FAQs

Q1: My product turned into a white solid that doesn't melt at the expected temperature ( ). What happened?

Diagnosis: You likely hydrolyzed the chloride back to 6-methoxyquinoline-4-carboxylic acid . Mechanism:


.
Solution:  The acid is a high-melting solid. You must re-chlorinate it using Thionyl Chloride (

) or Oxalyl Chloride. You cannot "purify" the chloride out of the acid easily; you must re-synthesize.
Q2: The solid is yellow/orange. Is it impure?

Diagnosis: Not necessarily. Explanation: Quinoline derivatives are often naturally yellow due to extended conjugation. However, dark brown/black indicates tar/polymerization. Action: Proceed with recrystallization. If the yellow color persists after 2 cycles, it is likely the intrinsic color of the compound.

Q3: I am getting low recovery. The compound "oils out" instead of crystallizing.

Diagnosis: The solvent polarity gap is too wide, or the solution is too concentrated. Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add a small amount of the "Good Solvent" (Toluene).

  • Let it cool very slowly (wrap the flask in foil/cotton). Rapid cooling promotes oiling out.[2]

Q4: Can I use Ether/Et2O?

Risk: 6-Methoxyquinoline is basic. If your ether contains peroxides or is not strictly anhydrous, you risk side reactions. Furthermore, acid chlorides can sometimes cleave ethers in the presence of Lewis acids (though less likely here). Hydrocarbon/Chlorinated solvents are safer.

Visualizing the Workflow

The following diagram illustrates the safe handling pathway to avoid hydrolysis.

Workflow Reaction Reaction Mixture (Acid + SOCl2) Evap Evaporate Excess SOCl2 (Add Toluene & Rotovap) Reaction->Evap Crude Crude Solid (Likely HCl Salt) Evap->Crude SolventChoice Dissolve in Hot Toluene (Under N2) Crude->SolventChoice Filter Hot Filtration (Remove Unreacted Acid) SolventChoice->Filter Insolubles present Cryst Cool & Add Hexane SolventChoice->Cryst Clear solution Filter->Cryst Isolate Pure Product Cryst->Isolate

Figure 2: Step-by-step isolation workflow emphasizing the removal of thionyl chloride and unreacted acid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Patel, M., et al. (2012). "Synthesis and Biological Evaluation of Quinoline Derivatives." Journal of Chemical and Pharmaceutical Research, 4(2), 1123-1129. (Context on Quinoline solubility).
  • Sigma-Aldrich. (n.d.).[3] Technical Bulletin: Handling of Acid Chlorides.

  • Furniss, B. S. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Solvent selection for moisture-sensitive compounds).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Methoxyquinoline-4-carbonyl chloride before handling.

Sources

Troubleshooting

Preventing hydrolysis of 6-Methoxyquinoline-4-carbonyl chloride during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Methoxyquinoline-4-carbonyl chloride. This guide, curated by our Senior Application Scientists, provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methoxyquinoline-4-carbonyl chloride. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this highly reactive intermediate. Our goal is to help you mitigate common challenges, particularly hydrolysis, to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methoxyquinoline-4-carbonyl chloride and why is it so sensitive to moisture?

6-Methoxyquinoline-4-carbonyl chloride is a highly reactive acyl chloride. Its reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic (i.e., electron-deficient)[1][2]. This high degree of positive charge makes it an excellent target for nucleophiles.

Water is a potent nucleophile that will readily attack this electrophilic carbon. This reaction, known as hydrolysis, is typically rapid and vigorous, converting the acyl chloride into the corresponding, and often less reactive, carboxylic acid (6-Methoxyquinoline-4-carboxylic acid) and releasing hydrochloric acid (HCl) as a byproduct[2][3][4]. This unwanted side reaction can significantly lower the yield of your desired product and introduce impurities into your reaction mixture[5].

Hydrolysis_Mechanism

Q2: I suspect my starting material has hydrolyzed. What are the signs?

There are several indicators that your 6-Methoxyquinoline-4-carbonyl chloride may have been compromised by moisture:

  • Physical Appearance: The pure acyl chloride is typically a crystalline solid. Hydrolysis converts it to the carboxylic acid, which may have a different appearance, potentially appearing clumpy, wet, or having a different crystalline structure.

  • Poor Solubility: You may observe that the material does not fully dissolve in the anhydrous non-polar aprotic solvents (like Dichloromethane or THF) you would typically use for the reaction. The resulting carboxylic acid is generally less soluble in these solvents.

  • Incomplete or Failed Reactions: The most definitive sign is a low yield or complete failure of your intended reaction. If your nucleophile (e.g., an alcohol or amine) is competing with water, the reaction will favor the more reactive nucleophile, which is often water.

  • Analytical Evidence: An IR spectrum of the starting material would show a broad O-H stretch (around 3300-2500 cm⁻¹) characteristic of a carboxylic acid if significant hydrolysis has occurred. An NMR spectrum would also show a characteristic acidic proton.

Q3: Can I use a weak base like triethylamine (TEA) or pyridine to "trap" the HCl byproduct without worrying about moisture?

While it is standard practice to use a non-nucleophilic base like TEA or pyridine to scavenge the HCl produced during acylation reactions, this does not prevent hydrolysis[6]. In fact, if there is moisture present in your base, it can accelerate the degradation of the acyl chloride. The primary function of the base is to neutralize the acid byproduct of the desired reaction, not to prevent the reaction with water[7]. Therefore, ensuring the base itself is anhydrous is just as critical as using dry solvents.

Troubleshooting Guide: Proactive Prevention of Hydrolysis

The key to successfully using 6-Methoxyquinoline-4-carbonyl chloride is to rigorously exclude water from every component of your reaction. This requires a systematic, multi-step approach.

Issue 1: Contaminated Solvents

Even "anhydrous" solvents from commercial suppliers contain trace amounts of water that can be detrimental[8].

Solution: Proper Solvent Drying and Handling

  • Choice of Drying Agent: Use a high-capacity, efficient drying agent. For many common aprotic solvents, activated 3Å molecular sieves are an excellent and safe choice, capable of reducing water content to the low ppm range[8][9][10].

  • Activation and Use: Ensure molecular sieves are properly activated by heating them in a furnace (e.g., 250-300°C) under vacuum for several hours and cooling in a desiccator before use[10].

  • Storage: Store dried solvents over activated molecular sieves under an inert atmosphere (Nitrogen or Argon). Use Sure/Seal™ bottles or similar systems that allow for transfer via syringe or cannula without exposing the solvent to the atmosphere[11].

Drying AgentEfficiency & SuitabilityKey Considerations
Activated 3Å Molecular Sieves Excellent. Can achieve <10 ppm water content.[8][9]Must be activated properly. Best for static drying or in solvent purification systems.[10]
Calcium Hydride (CaH₂) Very effective, especially for halogenated solvents like Dichloromethane (DCM).[8][9]Reacts to produce H₂ gas. Use with caution. Not suitable for protic solvents.
Sodium/Benzophenone Excellent for ethers (like THF) and hydrocarbons.Highly reactive and flammable. Requires distillation. The deep blue color indicates an anhydrous state.
Anhydrous MgSO₄ or Na₂SO₄ Lower capacity and efficiency. Best for pre-drying, not for achieving strictly anhydrous conditions.[10]Fast but leaves higher residual water content compared to other agents.
Issue 2: Wet Glassware

Glass surfaces readily adsorb a thin film of moisture from the atmosphere, even when they appear dry[11][12].

Solution: Rigorous Glassware Preparation

  • Oven-Drying: The most reliable method is to dry all glassware in an oven (e.g., >125°C) overnight.[11][12] Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon)[11].

  • Flame-Drying: For faster setup, assemble the apparatus cold and then heat all surfaces with a heat gun or a Bunsen burner under a flow of inert gas until all visible moisture (fogging) has been driven out[12]. This is less efficient than oven-drying for complex glassware[11].

Workflow

Issue 3: Atmospheric Moisture

Performing a reaction open to the air will inevitably introduce moisture.

Solution: Use of Inert Atmosphere Techniques

  • Schlenk Line / Manifold: For optimal control, use a Schlenk line or a dual-manifold system. This allows you to evacuate the air from your reaction flask and backfill it with a dry, inert gas like Nitrogen or Argon. Perform at least three vacuum/backfill cycles to ensure the atmosphere is truly inert[11].

  • Balloon Technique: For less sensitive reactions, a balloon filled with Nitrogen or Argon attached to the reaction vessel via a needle can provide a positive pressure of inert gas, preventing air from entering the system.

  • Reagent Transfer: Transfer all liquid reagents (solvents, dissolved starting materials, bases) using dry syringes or a double-tipped needle (cannula)[11]. Never pour reagents into the flask. Add solids under a positive flow of inert gas.

Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines the essential steps for reacting 6-Methoxyquinoline-4-carbonyl chloride with a generic nucleophile (Nu-H) while minimizing hydrolysis.

  • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum-capped inlet in an oven at 140°C for at least 4 hours[11].

  • System Assembly: Quickly assemble the hot glassware and immediately place it under a positive pressure of dry Nitrogen or Argon. Allow the system to cool to room temperature.

  • Solvent and Reagent Addition: Add your anhydrous solvent (e.g., Dichloromethane, THF) via a dry syringe. Dissolve your nucleophile (Nu-H) and anhydrous base (e.g., triethylamine) in the solvent.

  • Acyl Chloride Addition: Dissolve the 6-Methoxyquinoline-4-carbonyl chloride in a minimal amount of anhydrous solvent in a separate, dry flask under an inert atmosphere. Transfer this solution slowly (dropwise) via syringe to the stirred solution of the nucleophile at the desired reaction temperature (often 0°C to start, to control exothermic reactions)[13].

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with a careful addition of a proton source if necessary) before exposing it to the atmosphere for extraction and purification.

By rigorously adhering to these anhydrous techniques, you can effectively prevent the hydrolysis of 6-Methoxyquinoline-4-carbonyl chloride and ensure the successful synthesis of your target compounds.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • National Institutes of Health (NIH). 2-[hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinyl-1-azoniabicyclo[2.2.2]octane chloride monohydrate. [Link]

  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

  • Daou, J. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Chemistry Steps. (2020). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery. [Link]

  • Bower, J. (1934). Comparative efficiencies of various dehydrating agents used for drying gases. National Bureau of Standards. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Rubin, Y. Research Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. [Link]

  • Perkin, W. H., & Robinson, R. (1924). CCXI.—Synthesis of 4-Tetrahydroquinolone and of 4-Methoxyquinoline. Journal of the Chemical Society, Transactions, 125, 1608-1616. [Link]

  • Cognito Edu. (n.d.). Acyl Chlorides Revision notes | International A-Level · CIE. [Link]

  • Master Organic Chemistry. (2011). Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Lab Safety Culture. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Add Reagents to A Reaction. [Link]

  • Gerhardt, A. (2016). Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]

  • Burfield, D. R., & Smithers, R. H. (2002). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 48(14), 2420–2422. [Link]

  • TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

Sources

Optimization

Optimizing reaction conditions for amide bond formation with 6-Methoxyquinoline-4-carbonyl chloride

Topic: Optimizing reaction conditions for amide bond formation with 6-Methoxyquinoline-4-carbonyl chloride Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Medicinal Chemists, Process Chemists. St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for amide bond formation with 6-Methoxyquinoline-4-carbonyl chloride Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Medicinal Chemists, Process Chemists.

Status: Operational Subject: Optimization & Troubleshooting for Amide Bond Formation Reagent Focus: 6-Methoxyquinoline-4-carbonyl chloride (CAS: N/A for chloride specifically, derived from Acid CAS: 86-68-0)

Executive Summary & Reaction Profile

The Scaffold: The 6-methoxyquinoline-4-carbonyl moiety is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., c-Met, VEGFR) and antimalarial agents.

The Reagent: 6-Methoxyquinoline-4-carbonyl chloride is an electrophilic acylating agent. Unlike simple benzoyl chlorides, this reagent presents two specific chemical challenges:

  • Electronic Deactivation: The electron-donating methoxy group at the 6-position increases the electron density of the aromatic ring, slightly reducing the electrophilicity of the carbonyl carbon compared to electron-deficient analogs.

  • Basic Nitrogen: The quinoline nitrogen (pKa ~4.5) acts as an internal base. In the presence of HCl (generated during the reaction), it protonates to form a quinolinium salt. This can lead to precipitation, trapping the reactive species out of solution and stalling the reaction.

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with these optimized conditions.

Recommended Protocol
ParameterConditionRationale
Solvent DCM (Anhydrous) or DMF DCM is preferred for ease of workup. Use DMF if the amine or the quinolinium salt is insoluble in DCM.
Base DIPEA (Hunig's Base)Non-nucleophilic. You need >2.0 equivalents : 1 eq to neutralize the HCl byproduct, and >1 eq to keep the quinoline nitrogen deprotonated.
Stoichiometry 1.0 eq Acid Chloride : 1.1 eq AmineSlight excess of amine ensures complete consumption of the moisture-sensitive acid chloride.
Temperature 0 °C

RT
Start cold to minimize hydrolysis; warm to RT to overcome the steric hindrance at the 4-position.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular coupling over hydrolysis.
Workflow Visualization

ReactionWorkflow Start Start: Anhydrous Conditions Dissolve Dissolve Amine + Base (DIPEA, >2.0 eq) Start->Dissolve Add Add Acid Chloride (Dropwise @ 0°C) Dissolve->Add React Warm to RT (Monitor TLC/LCMS) Add->React Check Check Solubility React->Check Check->Dissolve Precipitate? Add DMF Workup Acid-Base Extraction (Purification) Check->Workup Clear Solution

Caption: Optimized workflow for coupling 6-methoxyquinoline-4-carbonyl chloride. Note the critical solubility check.

Troubleshooting Guide & FAQs

Category A: Low Yield & Reactivity[1]

Q1: My LCMS shows a large peak for the carboxylic acid (Hydrolysis) and very little product. I used anhydrous DCM. What happened? Diagnosis: This is the "wet sponge" effect. The quinoline nitrogen is hygroscopic. Even if your solvent is dry, the reagent itself might have absorbed atmospheric moisture during storage or weighing. Solution:

  • Re-generate in situ: Do not trust the shelf-stable acid chloride. Purchase the carboxylic acid (6-Methoxyquinoline-4-carboxylic acid) and convert it to the acid chloride using Thionyl Chloride (

    
    )  or Oxalyl Chloride  immediately before coupling.
    
  • The "One-Pot" Fix: Reflux the acid in

    
     (neat or in DCM/DMF cat.), evaporate to dryness (azeotrope with toluene to remove residual 
    
    
    
    ), redissolve in DCM, and then add your amine/base mixture.

Q2: The reaction starts clear but turns into a thick sludge/precipitate, and conversion stops at 50%. Diagnosis: You are forming the Quinolinium Hydrochloride salt . The HCl generated from the reaction protonates the quinoline ring. This salt is often insoluble in DCM, trapping the unreacted acid chloride in the solid phase. Solution:

  • Switch Solvents: Add dry DMF or NMP (10-20% v/v) to the reaction mixture to solubilize the salt.

  • Increase Base: Ensure you are using at least 2.5 - 3.0 equivalents of DIPEA. The base must be strong enough to deprotonate the quinoline salt in equilibrium.

Q3: My amine is an aniline (electron-poor). The acid chloride isn't reacting even at room temperature. Diagnosis: The 6-methoxy group donates electrons into the quinoline ring, making the carbonyl carbon less electrophilic than a standard benzoyl chloride. Combined with a weak nucleophile (aniline), the reaction is sluggish. Solution:

  • Catalysis: Add DMAP (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline more effectively.

  • Heat: Heat the reaction to 40-60 °C . Caution: Ensure your solvent is dry, as heat also accelerates hydrolysis.

Category B: Purification & Workup[2]

Q4: I tried an acidic workup (1M HCl) to remove the excess amine, but my product disappeared from the organic layer. Diagnosis: This is a classic "Quinoline Trap." The quinoline nitrogen is basic. Washing with 1M HCl protonates the quinoline, making your product water-soluble. It is now in the aqueous waste. Solution:

  • Recovery: Basify your aqueous layer to pH ~10 using saturated

    
     or NaOH, then extract with DCM/MeOH (9:1).
    
  • Correct Protocol: Use a Basic Wash (Sat.

    
    ) to remove the HCl salts. If you must remove unreacted amine, use a very weak acid (Citric acid, pH ~4-5) carefully, or rely on column chromatography.
    

Q5: The product streaks badly on silica gel columns. Diagnosis: The basic nitrogen interacts with the acidic silanols on the silica gel. Solution:

  • Modifier: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent. Alternatively, use DCM : MeOH :

    
      (e.g., 95:4:1) as your mobile phase.
    

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose stalled reactions.

Troubleshooting Problem Issue: Low Yield / No Reaction CheckLCMS Check LCMS of Crude Problem->CheckLCMS Result1 Major Peak: Carboxylic Acid CheckLCMS->Result1 Hydrolysis Result2 Major Peak: SM (Acid Chloride/Ester) CheckLCMS->Result2 Stalled Result3 Major Peak: Dimer/Anhydride CheckLCMS->Result3 Side Rxn Sol1 Moisture Ingress. Action: Generate Acid Chloride in situ. Result1->Sol1 Sol2 Low Reactivity. Action: Add DMAP or Heat (60°C). Result2->Sol2 Sol3 Base/Water Issue. Action: Reduce Base conc. or Dry Solvent. Result3->Sol3

Caption: Diagnostic logic for resolving low-yielding amide couplings with quinoline acid chlorides.

References

  • Synthesis of Quinoline-4-carboxamides (Antimalarial context)

    • Title: Discovery of a Quinoline-4-carboxamide Deriv
    • Source:Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • General Amide Coupling Troubleshooting

    • Title: Amide Bond Form
    • Source:Chemical Reviews (2011).
    • URL:[Link]

  • Title: 6-Methoxyquinoline-4-carboxylic acid Product Data.
  • Title: Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde (Analogous chemistry).
Troubleshooting

Technical Support Center: TLC Analysis of 6-Methoxyquinoline-4-carbonyl chloride

Article ID: TS-ORG-QN-044 Last Updated: March 8, 2026 Category: Chromatography / Organic Synthesis Applicable Compound: 6-Methoxyquinoline-4-carbonyl chloride (and related acyl chlorides)[1] Executive Summary Analyzing 6...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: TS-ORG-QN-044 Last Updated: March 8, 2026 Category: Chromatography / Organic Synthesis Applicable Compound: 6-Methoxyquinoline-4-carbonyl chloride (and related acyl chlorides)[1]

Executive Summary

Analyzing 6-Methoxyquinoline-4-carbonyl chloride via Thin Layer Chromatography (TLC) presents a dual challenge: the high reactivity of the acyl chloride moiety and the basicity of the quinoline nitrogen .

Direct spotting of this compound onto silica gel typically results in unreliable data, characterized by streaking, baseline retention, or "ghost spots." This guide outlines the mandatory derivatization (quenching) protocols and mobile phase modifiers required to obtain reproducible chromatograms.

Part 1: The Core Problem

Instability on Silica (The "Streaking" Effect)

Acid chlorides are moisture-sensitive. Silica gel plates contain adsorbed water and surface silanol groups (


). When you spot 6-Methoxyquinoline-4-carbonyl chloride directly:
  • Hydrolysis: It reacts with moisture to form 6-methoxyquinoline-4-carboxylic acid .[1]

  • Interaction: The resulting acid strongly hydrogen-bonds to the silica, often staying at the baseline.

  • Result: You see a streak from the spotting line to the baseline, rather than a distinct spot.

The Quinoline "Tail"

The nitrogen atom in the quinoline ring is basic (


). It acts as a Lewis base, coordinating with the acidic protons of the silica gel. This causes significant tailing , even if the acid chloride is intact.

Part 2: Sample Preparation (Mandatory Quenching)

Do not spot the reaction mixture directly. You must convert the unstable acid chloride into a stable derivative (ester or amide) for analysis.[2] This is the industry-standard method for monitoring acid chloride formation.

Method A: Methanol Quench (Recommended for Routine Monitoring)

This converts the acid chloride into the methyl ester , which is stable and runs well on silica.

Protocol:

  • Prepare a GC vial containing 0.5 mL of dry Methanol (MeOH) .

  • Take a 10 µL aliquot of your reaction mixture.

  • Dispense the aliquot into the MeOH.

  • Shake for 30 seconds. (The reaction is instantaneous:

    
    ).
    
  • Spot this solution onto the TLC plate.

Interpretation:

  • New Spot (High Rf): This is the Methyl Ester (indicates Acid Chloride was present).

  • Baseline Spot: This is the unreacted Carboxylic Acid (indicates incomplete reaction).

Method B: Amine Quench (For HPLC Confirmation)

If the methyl ester overlaps with starting materials, use a bulky amine like morpholine or benzylamine to form an amide.

Protocol:

  • Prepare a vial with 0.5 mL dry DCM and 2 drops of Benzylamine .

  • Add 10 µL aliquot of reaction mixture.

  • Shake for 1 minute.

  • Spot directly.

Part 3: Mobile Phase Optimization

To prevent the quinoline nitrogen from binding to the silica, you must use a basic modifier .[3]

The "TEA" Rule

Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This deprotonates the silica surface, allowing the quinoline to move freely.

Recommended Solvent Systems:

  • System A (Standard): Hexanes : Ethyl Acetate (50:50) + 1% TEA.

  • System B (Polar): DCM : Methanol (95:[1]5) + 1% TEA.

Part 4: Visualizing the Chemistry

The following diagram illustrates the chemical pathways occurring during analysis and the "Ghost Spot" phenomenon caused by improper solvent choices.

G cluster_0 TLC Plate Outcome AcidChloride Acid Chloride (Reaction Product) CarboxylicAcid Carboxylic Acid (Baseline Spot) AcidChloride->CarboxylicAcid Hydrolysis (Direct Spotting) MethylEster Methyl Ester (Distinct High Rf Spot) AcidChloride->MethylEster Controlled Quench SilicaWater Silica Gel (Moisture/Acidic) SilicaWater->CarboxylicAcid Methanol Methanol (Quench Reagent) Methanol->MethylEster

Caption: Figure 1. Chemical fate of 6-Methoxyquinoline-4-carbonyl chloride during TLC analysis. Direct spotting leads to hydrolysis (red path), while methanol quenching yields a stable ester for analysis (green path).

Part 5: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Spot streaks from baseline Hydrolysis of acid chloride on the plate.[1]Do not spot directly. Use the Methanol Quench method described in Part 2.
Severe tailing (Comet shape) Quinoline nitrogen interacting with silanols.Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity.[3]
Multiple spots observed Partial hydrolysis or "Ghost Spot" from MeOH in mobile phase.Ensure the mobile phase is alcohol-free (e.g., use Hex/EtOAc) OR fully quench sample before spotting.
Spot disappears Volatility (unlikely for this MW) or degradation.The acid chloride is degrading.[4][5] Quench immediately upon sampling.
Starting material co-elutes Polarity of Ester is too similar to Acid Chloride.Switch to Method B (Amine Quench) . Amides generally have distinct Rf values from esters/acids.

Part 6: Diagnostic Workflow

Use this decision tree to determine the correct analytical approach for your specific observation.

DecisionTree Start Start: TLC Analysis DirectSpot Did you spot directly? Start->DirectSpot Quench STOP: Perform Methanol Quench DirectSpot->Quench Yes RunPlate Run Plate with Hex/EtOAc DirectSpot->RunPlate No (Already Quenched) Quench->RunPlate Tailing Is spot tailing? RunPlate->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes CheckRf Check Rf vs. Starting Material Tailing->CheckRf No AddTEA->CheckRf Overlap Overlap? CheckRf->Overlap AmineQuench Switch to Benzylamine Quench Overlap->AmineQuench Yes Success Valid Analysis Overlap->Success No AmineQuench->Success

Caption: Figure 2. Step-by-step diagnostic workflow for optimizing TLC conditions for quinoline acid chlorides.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved March 8, 2026.

  • Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography: Storage and Handling. Retrieved March 8, 2026.

  • ResearchGate. Discussion: How to monitor acid chloride formation by TLC? (Community consensus on methanol/amine quenching). Retrieved March 8, 2026.

  • Welch Materials. Triethylamine as a Mobile Phase Additive: Silanol Suppression Mechanisms. Retrieved March 8, 2026.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Methoxyquinoline-4-carbonyl Chloride Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinoline-4-carbonyl chloride and its subsequent derivatives. As a highly rea...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxyquinoline-4-carbonyl chloride and its subsequent derivatives. As a highly reactive intermediate, the successful synthesis, purification, and handling of this acyl chloride are critical for the advancement of numerous research and development projects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during scale-up operations.

I. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-methoxyquinoline-4-carbonyl chloride, focusing on practical solutions and the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of 6-methoxyquinoline-4-carbonyl chloride?

A1: The primary challenges include ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride, managing the exothermic nature of the reaction with chlorinating agents, complete removal of the chlorinating agent and byproducts, and handling the inherent instability of the product.[1]

Q2: Which chlorinating agent is preferred for this synthesis: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

A2: Thionyl chloride is often the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[2][3] Oxalyl chloride is also a very effective reagent and can sometimes be used under milder conditions.[4] A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with either reagent, particularly for less reactive carboxylic acids.[5]

Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?

A3: The formation of colored impurities often points to several potential issues. High reaction temperatures can lead to polymerization and decomposition.[6] Incomplete conversion of the starting carboxylic acid or the presence of moisture can also contribute to the formation of complex mixtures. Ensure your starting material is pure and the reaction is conducted under strictly anhydrous conditions at a controlled temperature.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques to monitor the disappearance of the starting material, 6-methoxyquinoline-4-carboxylic acid.[7] For TLC analysis, a sample of the reaction mixture can be carefully quenched with an anhydrous alcohol (like methanol) to convert the acyl chloride to the more stable methyl ester, which can then be spotted on the TLC plate.

Q5: What are the best practices for storing 6-methoxyquinoline-4-carbonyl chloride?

A5: Due to its moisture sensitivity, the acyl chloride should be stored in an air-tight container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8][9] Opened containers must be carefully resealed to prevent leakage and hydrolysis.[8]

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.[6] 2. Hydrolysis of the product during workup. 3. Product loss during purification.1. Increase reaction time or slightly increase the equivalents of the chlorinating agent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the workup under an inert atmosphere if possible. 3. Optimize purification methods; for example, by using a different recrystallization solvent system or minimizing transfers.
Product is Contaminated with Starting Material Incomplete conversion of the carboxylic acid.Extend the reaction time or consider adding a catalytic amount of DMF to accelerate the reaction.[5]
Product is Unstable and Decomposes Rapidly 1. Residual chlorinating agent or acidic byproducts. 2. Exposure to moisture and/or air.[9][10]1. Ensure complete removal of excess chlorinating agent and HCl gas by distillation or by co-evaporation with an anhydrous, inert solvent like toluene. 2. Handle and store the product under a dry, inert atmosphere.[8]
Formation of Side Products Over-oxidation or other side reactions if the starting material is not pure.[6]Use highly pure 6-methoxyquinoline-4-carboxylic acid as the starting material. Control the reaction temperature carefully to minimize side reactions.
Difficulty in Isolating a Solid Product The product may be an oil or a low-melting solid.Try different recrystallization solvents or solvent mixtures. If the product remains an oil, it may be used in the next step without isolation, provided the purity is sufficient as determined by spectroscopic methods.

II. Experimental Protocols

Synthesis of 6-Methoxyquinoline-4-carbonyl chloride

This protocol describes a general procedure for the synthesis of 6-methoxyquinoline-4-carbonyl chloride from 6-methoxyquinoline-4-carboxylic acid using thionyl chloride.

Materials:

  • 6-Methoxyquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (or another suitable high-boiling inert solvent)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-methoxyquinoline-4-carboxylic acid. Add anhydrous toluene to create a slurry.

  • Addition of Reagents: Under a fume hood, carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the slurry. If desired, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate the residue with anhydrous toluene two to three times to ensure the complete removal of residual SOCl₂.

  • Purification: The resulting crude 6-methoxyquinoline-4-carbonyl chloride can often be used directly in the next step. If further purification is required, recrystallization from a suitable anhydrous solvent (e.g., hexanes/toluene) can be attempted.

III. Visualizing the Workflow

Synthesis and Key Considerations

The following diagram illustrates the critical steps and considerations in the synthesis of 6-methoxyquinoline-4-carbonyl chloride.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_handling Handling & Storage Start Start: Anhydrous Conditions SM Starting Material: 6-Methoxyquinoline-4-carboxylic acid Start->SM Reagents Add Chlorinating Agent (SOCl₂ or (COCl)₂) + Optional Catalyst (DMF) SM->Reagents Reflux Heat to Reflux Reagents->Reflux Monitor Monitor Progress (TLC/HPLC) Reflux->Monitor Workup Remove Excess Reagent & Solvent (Vacuum) Monitor->Workup Purify Purification (Recrystallization or Direct Use) Workup->Purify Product Product: 6-Methoxyquinoline-4-carbonyl chloride Purify->Product Storage Store Under Inert Atmosphere (Cool, Dry Place) Product->Storage

Caption: Workflow for the synthesis of 6-methoxyquinoline-4-carbonyl chloride.

Reaction Mechanism Overview

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a highly reactive intermediate.

Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Acyl Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl Acyl Chloride (R-COCl) Intermediate->RCOCl + Cl⁻ Byproducts Byproducts (SO₂ + HCl) Intermediate->Byproducts - SO₂ - Cl⁻

Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.[5][11]

IV. References

  • Technical Support Center: Synthesis of 6-Methoxyquinoline-4-carbaldehyde - Benchchem. Available at:

  • Stability of pyridine-, isoquinoline-, and quinoline-based... | Download Scientific Diagram - ResearchGate. Available at:

  • 0013 - Hazardous Substance Fact Sheet. Available at:

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Available at:

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. Available at:

  • Quinoline-2-carbonyl chloride | 50342-01-3 - Benchchem. Available at:

  • ICSC 0210 - ACETYL CHLORIDE. Available at:

  • Acetyl chloride - Sciencemadness Wiki. Available at:

  • What is the synthesis method of 6-Methoxyquinoline? - FAQ - Guidechem. Available at:

  • Technical Guide: Solubility and Stability of 2-(2-Chloroethyl)quinoline - Benchchem. Available at:

  • An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde - Benchchem. Available at:

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. Available at:

  • Pilot Scale Synthesis of 6-Methoxyquinoline-4-carbaldehyde: Application Notes and Protocols - Benchchem. Available at:

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at:

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at:

  • Quinoline-3-carbonyl Chloride | C10H6ClNO | CID 11030631 - PubChem - NIH. Available at:

  • Working with Hazardous Chemicals - Organic Syntheses. Available at:

  • Standard synthesis of quinoline-2-carbonyl chloride (2) together with... - ResearchGate. Available at:

  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at:

  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at:

  • Carboxylic Acid to Acid Chloride Practice Problems | Test Your Skills with Real Questions. Available at:

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Available at:

  • 4-Chloro-6-methoxyquinoline | Sigma-Aldrich. Available at:

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at:

  • How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. Available at:

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC. Available at:

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available at:

Sources

Troubleshooting

Managing the reactivity of 6-Methoxyquinoline-4-carbonyl chloride in complex syntheses

Welcome to the Technical Support Center for 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7). This highly reactive acylating agent is a critical building block in the synthesis of complex pharmaceutical compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxyquinoline-4-carbonyl chloride (CAS 4352-94-7). This highly reactive acylating agent is a critical building block in the synthesis of complex pharmaceutical compounds, including FAP-targeted radiotracers, multidrug resistance reversers, and antimalarial quinine analogs[1][2].

Due to its dual chemical nature—an electrophilic acyl chloride paired with a basic, electron-rich quinoline nitrogen—this compound presents unique handling, storage, and reactivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot synthetic bottlenecks and implement self-validating experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My 6-Methoxyquinoline-4-carbonyl chloride degrades rapidly upon opening the bottle. How can I prevent this? A: The degradation product you are observing is quininic acid (6-methoxyquinoline-4-carboxylic acid), formed via rapid hydrolysis[1]. Causality: The methoxy group at the 6-position acts as an electron-donating group (EDG) via resonance, enriching the overall electron density of the quinoline system. This makes the quinoline nitrogen significantly more basic than an unsubstituted quinoline. In the free base form, this nitrogen can act as an intramolecular or intermolecular base catalyst, drastically accelerating moisture-driven nucleophilic attack on the carbonyl carbon. Solution: Always source or store the compound as its hydrochloride salt (CAS 185508-83-2). Protonation of the quinoline nitrogen eliminates its basicity, neutralizing its catalytic effect and stabilizing the acyl chloride. Handle strictly under argon using Schlenk techniques.

Q2: During amidation with complex amines, I observe low yields and high amounts of unreacted quininic acid. What is the mechanistic cause? A: This is typically caused by improper base sequencing when using the hydrochloride salt of the acyl chloride. Causality: If you add the amine and the acyl chloride together before adding a tertiary base (like DIPEA), the amine will be immediately protonated by the HCl salt, rendering it non-nucleophilic. Conversely, if excess base is added to the acyl chloride before the amine is present, the base can promote ketene formation or rapid hydrolysis from trace moisture[3]. Solution: Pre-mix the target amine and DIPEA, then add this mixture dropwise to a chilled (-78 °C) solution of the acyl chloride.

Q3: Is it better to purchase the commercial acyl chloride or generate it in situ from quininic acid? A: For complex, multi-step syntheses, in situ generation is highly recommended. Commercial acyl chlorides degrade over time, even under inert atmospheres. Generating it fresh using oxalyl chloride or thionyl chloride ensures maximum electrophilicity for subsequent coupling steps[2][3].

Part 2: Mechanistic Workflows & Visualizations

Understanding the competing pathways between productive amidation and degradation is critical for optimizing your yields.

Reactivity AcylChloride 6-Methoxyquinoline- 4-carbonyl chloride Hydrolysis Hydrolysis (Degradation) AcylChloride->Hydrolysis + H2O Amidation Nucleophilic Attack (Productive) AcylChloride->Amidation + Amine H2O Trace Moisture Amine Target Amine (1° or 2°) Base DIPEA / TEA Base->Amidation QuininicAcid Quininic Acid (Dead End) Hydrolysis->QuininicAcid Target Amide Derivative (e.g., FAP Tracer) Amidation->Target + Base (-HCl)

Caption: Competing pathways: Productive amidation vs. moisture-driven hydrolysis to quininic acid.

Part 3: Quantitative Data & Reagent Selection

When generating the acyl chloride in situ, the choice of activation reagent directly impacts the survival of the electron-rich quinoline ring.

Table 1: Comparative Analysis of Quininic Acid Activation Strategies

Activation ReagentReaction TempByproductsConversion EfficiencyCausality / Best Use Case
Oxalyl Chloride + DMF (cat.) 0 °C to RTCO, CO₂, HCl>95%Mild conditions prevent degradation of the electron-rich quinoline ring. Ideal for complex syntheses[3].
Thionyl Chloride (SOCl₂) Reflux (80 °C)SO₂, HCl~85-90%Harsher thermal conditions; can lead to side reactions or darkening of the product[2]. Best for simple amines.
HATU / DIPEA RTUronic acid derivatives>90% (Active Ester)Avoids acyl chloride formation entirely. Best for highly moisture-sensitive or sterically hindered amines.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity coupling, you must validate the formation of the acyl chloride before introducing your valuable complex amine. The following protocol integrates an analytical checkpoint to prevent the loss of starting materials.

Protocol: In Situ Generation and Amidation of 6-Methoxyquinoline-4-carbonyl chloride

Objective: Synthesize a complex amide from quininic acid without isolating the moisture-sensitive acyl chloride[1].

Step 1: Activation

  • Flame-dry a Schlenk flask under argon. Add quininic acid (1.0 equiv, rigorously dried under high vacuum) and anhydrous dichloromethane (DCM) to achieve a 0.1 M suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 equiv) dropwise, followed immediately by 2 drops of anhydrous DMF as a Vilsmeier-Haack catalyst[3].

  • Validation Checkpoint 1 (Visual): Observe immediate effervescence (release of CO and CO₂). If no gas evolves, the oxalyl chloride reagent has degraded and must be replaced.

  • Stir at room temperature for 2 hours until the suspension becomes a clear, homogenous solution.

Step 2: Self-Validation (The Methanol Quench)

  • Withdraw a 10 µL aliquot of the reaction mixture using a dry microsyringe.

  • Quench the aliquot into an LC-MS vial containing 100 µL of anhydrous methanol and 10 µL of DIPEA.

  • Validation Checkpoint 2 (Analytical): Analyze the quenched sample via LC-MS.

    • Success: A dominant peak at m/z 218.08 ([M+H]⁺ for methyl 6-methoxyquinoline-4-carboxylate) confirms complete activation.

    • Failure: A peak at m/z 204.07 ([M+H]⁺ for quininic acid) indicates incomplete activation or moisture ingress. Do not proceed to Step 3 until >95% conversion is analytically confirmed.

Step 3: Amidation

  • Concentrate the validated acyl chloride solution under reduced pressure (via Schlenk line) to remove excess oxalyl chloride and dissolved HCl gas. Redissolve the resulting solid in fresh anhydrous DCM.

  • In a separate dry flask, prepare a solution of the target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in DCM.

  • Cool the acyl chloride solution to -78 °C. Add the amine/DIPEA solution dropwise to prevent exothermic degradation and control regioselectivity.

  • Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NaHCO₃ and extract with DCM to isolate the target amide.

G QA Quininic Acid (Dry) Reaction Stir at 0°C to RT (Gas Evolution) QA->Reaction Reagent Oxalyl Chloride + DMF (cat.) Reagent->Reaction Validation MeOH Quench Aliquot (LC-MS: Methyl Ester) Reaction->Validation In-process Control AcidChloride 6-Methoxyquinoline- 4-carbonyl chloride Validation->AcidChloride If >95% Conversion Coupling Add Amine + DIPEA in DCM at -78°C AcidChloride->Coupling Product Target Amide Product Coupling->Product

Caption: Workflow for in situ generation and analytical validation of 6-Methoxyquinoline-4-carbonyl chloride.

References

  • Exploring Covalent C– 18 F Bonding Strategies in the Design of FAP-Targeted Radiotracers Source: acs.org URL:[Link]

  • 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers Source: nih.gov URL:[Link]

  • Source: google.

Sources

Optimization

Characterization challenges of unstable 6-Methoxyquinoline-4-carbonyl chloride derivatives

Technical Support Center: Characterization & Handling of 6-Methoxyquinoline-4-carbonyl Chloride Executive Summary 6-Methoxyquinoline-4-carbonyl chloride is a highly electrophilic, moisture-sensitive intermediate used fre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization & Handling of 6-Methoxyquinoline-4-carbonyl Chloride

Executive Summary

6-Methoxyquinoline-4-carbonyl chloride is a highly electrophilic, moisture-sensitive intermediate used frequently in the synthesis of antimalarials and kinase inhibitors. Its instability arises from two vectors: rapid hydrolysis to the carboxylic acid (driven by atmospheric moisture) and nucleophilic self-reaction (potentially catalyzed by the basic quinoline nitrogen).

This guide addresses the specific challenges in characterizing this unstable species, moving beyond standard protocols to provide "field-proven" techniques for confirmation and handling.

Module 1: Synthesis & Isolation Troubleshooting

Q: I just finished the reaction with thionyl chloride (SOCl₂). The solid turned yellow/brown upon drying. Did it decompose?

A: Not necessarily, but color change often indicates trace hydrolysis or trapped impurities.

  • The Issue: Residual SOCl₂ or HCl trapped in the crystal lattice accelerates decomposition. The quinoline nitrogen can form a hydrochloride salt, which is hygroscopic.

  • The Fix: Do not just rotovap. Use azeotropic distillation .

    • Remove bulk SOCl₂ under vacuum.

    • Add anhydrous toluene and evaporate again (Repeat 3x). This physically carries away residual SOCl₂.

    • Critical Step: Store the solid under high vacuum for at least 4 hours before opening the flask, preferably filling the flask with Argon immediately after.

Q: Can I purify this acid chloride using column chromatography?

A: Absolutely not. Silica gel contains surface hydroxyl groups and adsorbed water. Loading 6-methoxyquinoline-4-carbonyl chloride onto a silica column will result in immediate hydrolysis to 6-methoxyquinoline-4-carboxylic acid.

  • Alternative: If purity is low, recrystallization from anhydrous hexane/toluene (under inert atmosphere) is the only viable purification method. In most drug discovery workflows, it is used "crude but dry."

Module 2: Spectroscopic Characterization (The "Ghost" Peak)

Q: I ran an LC-MS, but I don't see the mass for the chloride (M+ = 221.6). I only see 203.2. Why?

A: You are seeing the hydrolyzed carboxylic acid , not your product. Direct LC-MS analysis of acid chlorides is rarely successful because the moisture in the mobile phase (even in "organic" phases) and the electrospray ionization source hydrolyzes the chloride bond milliseconds before detection.

The Protocol: The "Quench-Check" Method To verify the acid chloride, you must chemically trap it as a stable ester before injection.

  • Take 5 mg of your solid.

  • Dissolve in 1 mL of anhydrous Methanol .

  • Let sit for 5 minutes (Reaction: R-COCl + MeOH → R-COOMe + HCl).

  • Run LC-MS on this sample.[1]

  • Target Mass: Look for the Methyl Ester (Mass = 217.2).

    • Interpretation: If you see the Methyl Ester, your original solid was the Acid Chloride. If you see the Acid (203.2) in this quenched sample, your original solid had already decomposed.

Q: My ¹H NMR in CDCl₃ shows a broad singlet at 11-13 ppm. Is this the product?

A: No. That is the carboxylic acid proton (-COOH ). Standard CDCl₃ bottles contain traces of water and HCl (stabilizer). This is enough to hydrolyze your sensitive quinoline derivative during the 10 minutes it takes to run the scan.

The Fix: The "Dry-Tube" Technique

  • Solvent: Use CDCl₃ stored over 4Å molecular sieves or use anhydrous CD₂Cl₂ (Dichloromethane-d2).

  • Scavenger: Add a small spatula tip of anhydrous K₂CO₃ to the NMR tube to neutralize any in-situ acid (optional, but helps stabilization).

  • Speed: Prepare and run the sample immediately.

Q: How can I distinguish the Chloride from the Acid using IR?

A: IR is the most reliable non-destructive method for this compound.

  • Acid Chloride (Target): Sharp, intense band at 1750–1780 cm⁻¹ (C=O stretch).

  • Carboxylic Acid (Impurity): Lower frequency band at 1680–1710 cm⁻¹ and a broad "messy" absorbance from 2500–3300 cm⁻¹ (O-H stretch).[2]

Module 3: Visualization of Instability Pathways

The following diagram illustrates the degradation pathway and the "Quench-Check" validation workflow.

G cluster_0 Analytical Outcome Chloride 6-Methoxyquinoline- 4-carbonyl chloride (Unstable Target) Acid 6-Methoxyquinoline- 4-carboxylic acid (Degradation Product) Chloride->Acid Hydrolysis (Fast) Avoid in Analysis Ester Methyl Ester (Stable Analytical Surrogate) Mass: 217.2 Chloride->Ester Derivatization (Quench-Check) Moisture Atmospheric Moisture (H₂O) Moisture->Chloride Methanol Anhydrous Methanol (MeOH) Methanol->Chloride

Caption: Figure 1. Competitive pathways for 6-methoxyquinoline-4-carbonyl chloride. The red path represents unwanted hydrolysis; the green path represents the controlled derivatization protocol for purity verification.

Module 4: Data Summary & Reference Values

Use this table to interpret your analytical data.

Analytical MethodSignal for Acid Chloride (Product)Signal for Carboxylic Acid (Impurity)
IR (ATR) 1750–1780 cm⁻¹ (Sharp C=O)1680–1710 cm⁻¹ (C=O) + Broad 2500–3300 cm⁻¹
LC-MS (Direct) Not visible (Hydrolyzes)[M+H]⁺ = 204.2
LC-MS (MeOH Quench) [M+H]⁺ = 218.2 (Methyl Ester)[M+H]⁺ = 204.2 (No reaction with MeOH)
¹H NMR Aromatic region only. No broad downfield peaks.[3]Broad singlet at 10–13 ppm (COOH)

References

  • Synthesis of Acid Chlorides

    • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025).[4][5][6][7][8] Yufeng.

  • Reactivity & Hydrolysis

    • Acid Chlorides | Organic Chemistry II Class Notes. (2025).[4][5][6][7][8] Fiveable.

  • Spectroscopic Data (IR/NMR)

    • The C=O Bond, Part III: Carboxylic Acids.[2] (2018).[2][3] Spectroscopy Online.

    • NMR Chemical Shifts of Trace Impurities. (2016). University of Denver / ACS.
    • (Reference for solvent impurities causing hydrolysis)

  • Handling & Safety

    • Acid Chlorides and Chloroformates - Safety and Handling.[9] BASF Technical Bulletin.

    • (General handling of moisture-sensitive chlorides)

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 6-Methoxyquinoline-4-carbonyl chloride with other acyl chlorides

Executive Summary 6-Methoxyquinoline-4-carbonyl chloride represents a distinct class of heteroaromatic acyl chlorides widely utilized in the synthesis of antimalarials (quinine analogues), kinase inhibitors, and fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methoxyquinoline-4-carbonyl chloride represents a distinct class of heteroaromatic acyl chlorides widely utilized in the synthesis of antimalarials (quinine analogues), kinase inhibitors, and fluorescent probes. Its reactivity profile is governed by a "push-pull" electronic conflict: the electron-deficient quinoline scaffold enhances electrophilicity, while the electron-donating 6-methoxy group and the steric bulk of the peri-hydrogen (H5) temper this reactivity.

This guide provides a technical comparison of its performance against standard acyl chlorides, supported by mechanistic insights and optimized experimental protocols.

Electronic Structure & Reactivity Analysis

The "Push-Pull" Electronic Conflict

To predict the reactivity of 6-Methoxyquinoline-4-carbonyl chloride without direct kinetic constants, we apply the Hammett substituent principle and resonance analysis.

  • The "Pull" (Activating): The quinoline nitrogen atom (N1) is highly electronegative ($ \chi \approx 3.04 $), exerting a strong inductive effect (-I) that withdraws electron density from the ring system. Furthermore, the C4 position is in direct conjugation with the nitrogen (analogous to a para-nitro group in benzene), making the carbonyl carbon highly electrophilic.

  • The "Push" (Deactivating): The 6-methoxy group is a strong Resonance Donor (+R). Through vinylogy, it donates electron density into the ring system, partially satisfying the electron deficiency created by the nitrogen.

  • The Steric Brake (Peri-Effect): Unlike benzoyl chloride, the C4-carbonyl group in quinoline experiences steric repulsion from the hydrogen atom at position C5 (the peri position). This steric crowding can retard the approach of bulky nucleophiles, a factor often overlooked in purely electronic analyses.

Reactivity Hierarchy

Based on electronic density calculations and nucleophilic acyl substitution rates (


), the reactivity order is established as follows:
CompoundStructure TypeRelative ReactivityMechanistic Justification
4-Nitrobenzoyl Chloride Electron-Poor BenzeneHighest Strong -M/-I effect of

maximizes carbonyl electrophilicity.
Quinoline-4-carbonyl Chloride Electron-Poor HeterocycleHigh The pyridine-like nitrogen activates the ring significantly.
6-Methoxyquinoline-4-carbonyl Chloride Substituted Heterocycle Moderate-High +R effect of OMe dampens reactivity vs. unsubstituted quinoline, but N-activation keeps it above benzoyl chloride.
Benzoyl Chloride Neutral BenzeneModerate Standard reference. Lacks the activating heterocyclic nitrogen.
4-Methoxybenzoyl Chloride Electron-Rich BenzeneLow Strong +R effect of OMe on a neutral ring significantly deactivates the carbonyl.
Visualizing the Electronic Effects

The following diagram illustrates the competing electronic forces and the steric hindrance at the reaction center.

ElectronicEffects Methoxy 6-Methoxy Group (+R Donor) Ring Quinoline Ring (System) Methoxy->Ring Donates e- density Nitrogen Quinoline Nitrogen (-I / -R Acceptor) Ring->Nitrogen Withdraws e- density Carbonyl C4-Carbonyl (Reaction Center) Ring->Carbonyl Net Activation PeriH C5-Hydrogen (Steric Hindrance) PeriH->Carbonyl Steric Blockade

Caption: Figure 1. Competing electronic vectors. The green arrow represents electron donation (deactivating), while the red arrow represents electron withdrawal (activating). The yellow line indicates the steric interference from the C5 proton.

Comparative Performance Data

The following data synthesizes experimental observations from amide coupling and hydrolysis studies.

Table 1: Reaction Performance Comparison

Conditions: Reaction with Aniline (1.0 equiv),


, 

to RT, 1 hour.
Acyl ChlorideYield (%)Reaction Time (95% Conv.)Hydrolysis Half-Life (

, pH 7)
Specific Challenges
6-Methoxyquinoline-4-COCl 88-92% 45 min ~12 min Peri-steric hindrance requires longer time for bulky amines.
Quinoline-4-COCl94-96%20 min~5 minExtremely moisture sensitive; rapid hydrolysis.
Benzoyl Chloride85-90%60 min~18 minStandard handling; less sensitive to moisture.
4-Methoxybenzoyl Chloride75-80%120+ min~45 minSluggish reaction; often requires heating/catalyst.

Key Insight: While less reactive than the unsubstituted quinoline analog, the 6-methoxy derivative strikes a favorable balance: it is reactive enough to couple with weak nucleophiles (e.g., anilines) without the extreme hydrolytic instability that makes handling unsubstituted quinoline-4-carbonyl chloride difficult.

Optimized Experimental Protocol

Objective: Synthesis of an amide via 6-Methoxyquinoline-4-carbonyl chloride. Rationale: Standard Schotten-Baumann conditions (aqueous base) are not recommended due to the enhanced hydrolysis rate of the quinoline scaffold. An anhydrous organic base method is strictly preferred.

Materials
  • Reagent A: 6-Methoxyquinoline-4-carboxylic acid (1.0 equiv)

  • Reagent B: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )
  • Reagent C: Primary/Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Suspend 6-Methoxyquinoline-4-carboxylic acid in anhydrous DCM under

      
      .
      
    • Add catalytic DMF (2 drops).

    • Add oxalyl chloride dropwise at

      
      .
      
    • Critical Step: Allow to warm to RT and stir for 2 hours. The solution should become homogenous.

    • Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude yellow solid (Acid Chloride). Do not purify.

  • Coupling Reaction:

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Cool to

      
      .
      
    • Add the Amine and Base (DIPEA) simultaneously but slowly.

    • Observation: A white precipitate (ammonium salt) will form immediately.

    • Stir at RT for 2–4 hours. (Note: Longer times required for bulky amines due to the C5-H steric effect).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
Reaction Workflow Diagram

ProtocolWorkflow Start Start: Carboxylic Acid + Oxalyl Chloride Intermediate Crude Acid Chloride (Yellow Solid) Start->Intermediate Activation (2h) Coupling Addition of Amine + DIPEA (0°C -> RT, Anhydrous DCM) Intermediate->Coupling Redissolve Check Check TLC (Is SM consumed?) Coupling->Check Check->Coupling No (Stir longer due to steric hindrance) Workup Quench (NaHCO3) Phase Separation Check->Workup Yes

Caption: Figure 2. Optimized synthetic workflow for amide coupling using 6-Methoxyquinoline-4-carbonyl chloride.

References

  • BenchChem. Technical Support Center: Synthesis of 6-Methoxyquinoline-4-carbaldehyde and Derivatives. (Accessed 2026).

  • Wiberg, K. B., et al. (2009). "Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides." Journal of Organic Chemistry, 74(10), 3659-3664.

  • Bedre, L. K., et al. (2019).[1] "The Impact of Ortho, Meta and Para Methoxy Group Substitution on Photoluminescent Properties of 2,4-Diphenyl Quinoline." International Journal of Current Engineering and Scientific Research, 6(1).

  • Common Organic Chemistry. "Amide Synthesis from Acid Chlorides (Schotten-Baumann Conditions)."

  • Fisher Scientific. "Amide Synthesis Protocol Guide."

Sources

Comparative

Biological activity of amides derived from 6-Methoxyquinoline-4-carbonyl chloride versus similar compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Reference Executive Summary & Mechanistic Rationale The quinoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol Reference

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including anticancer, antimalarial, and multidrug resistance (MDR) reversal properties. Among its derivatives, amides synthesized from 6-Methoxyquinoline-4-carbonyl chloride (6-MQC) have demonstrated superior pharmacokinetic and pharmacodynamic profiles compared to unsubstituted quinoline-4-carboxamides and simple benzamides.

The Causality of the 6-Methoxy Advantage: The addition of a methoxy group (–OCH₃) at the C6 position of the quinoline ring acts as a strong electron-donating group (EDG) via resonance. This modification increases the electron density of the aromatic system, significantly enhancing


 stacking and cation-

interactions within hydrophobic binding pockets (such as the colchicine binding site of tubulin or the allosteric site of P-glycoprotein). Furthermore, the oxygen atom of the methoxy group serves as a critical hydrogen-bond acceptor, anchoring the molecule more rigidly to target residues (e.g., Asn101 in tubulin) compared to unsubstituted analogs [1].

Comparative Analysis I: Tubulin Polymerization Inhibition (Anticancer)

Microtubule-targeting agents (MTAs) are foundational to cancer chemotherapy. 6-MQC-derived amides have been extensively optimized to target the colchicine binding site of tubulin, acting as potent microtubule-destabilizing agents.

Quantitative Performance Comparison

Table 1: In vitro antiproliferative and tubulin inhibition activity of 6-MQC amides vs. analogs.

Compound / ScaffoldKey SubstituentTubulin IC₅₀ (µM)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
6-MQC Amide (G13) 4-hydroxymethyl13.50.900.65
6-MQC Amide (D3) Hydroxamic acid>20.035.2538.26
Unsubstituted Quinoline Amide 4-hydroxymethyl>50.0>50.0>50.0
Simple Benzamide 4-hydroxymethylInactive>100.0>100.0
Colchicine (Control) N/A2.10.050.08

Data synthesized from structure-activity relationship (SAR) studies on colchicine binding site inhibitors [1].

Pathway Visualization

TubulinPathway N1 6-Methoxyquinoline Amide N2 Colchicine Binding Site N1->N2 Binds tightly N3 Microtubule Depolymerization N2->N3 Inhibits polymerization N4 G2/M Cell Cycle Arrest N3->N4 Disrupts spindle N5 Apoptosis (Cancer Cell Death) N4->N5 Triggers caspases

Mechanism of 6-methoxyquinoline amides inducing apoptosis via tubulin inhibition.

Self-Validating Protocol: Tubulin Polymerization Assay

Purpose: To objectively measure the inhibition of tubulin assembly.

  • Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with varying concentrations of the 6-MQC amide (e.g., 1–50 µM), Colchicine (positive control), or DMSO (vehicle control) in a 96-well half-area plate at 4°C for 15 minutes.

  • Polymerization Initiation: Transfer the plate to a microplate reader pre-heated to 37°C to initiate polymerization.

  • Kinetic Measurement: Monitor the assembly continuously by measuring the increase in fluorescence (excitation 360 nm, emission 420 nm) or absorbance (340 nm) every minute for 60 minutes.

  • Validation Check: The DMSO control must show a standard sigmoidal polymerization curve. A flattening of this curve in the test wells confirms dose-dependent destabilization.

Comparative Analysis II: P-glycoprotein (P-gp) Modulation

Multidrug resistance (MDR) in cancer and infectious diseases is frequently driven by the overexpression of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette efflux pump. Amides derived from 6-MQC coupled with tetrahydroisoquinolines or anilines act as potent MDR reversers by stabilizing P-gp in an outward-open conformation, preventing ATP hydrolysis [2].

Quantitative Performance Comparison

Table 2: P-gp inhibition profile measured by Calcein-AM retention in MDCK-MDR1 cells.

Modulator ScaffoldTarget AffinityCalcein-AM Retention (%)Efflux Ratio
6-MQC-Aniline Amide High (Allosteric)85%1.2
Tariquidar (Standard) High98%1.0
Unsub-Quinoline Amide Moderate45%4.5
Negative Control (DMSO) None5%15.0
Pathway Visualization

PgpInhibition N1 MDR1 Overexpressing Cell N2 P-glycoprotein (P-gp) N1->N2 Expresses N4 Conformational Arrest N2->N4 Prevents ATP hydrolysis N3 6-MQC Amide Modulator N3->N2 Binds allosteric site N5 Intracellular Drug Accumulation N4->N5 Restores cytotoxicity

Allosteric modulation of P-glycoprotein by 6-MQC amides restoring drug efficacy.

Self-Validating Protocol: Calcein-AM Transport Inhibition Assay

Purpose: To quantify the reversal of P-gp mediated efflux.

  • Cell Culture: Seed MDCK-MDR1 (P-gp overexpressing) cells in 96-well black, clear-bottom plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Treatment: Wash cells with PBS. Add 6-MQC amides (0.1–10 µM) or Tariquidar (positive control) in transport buffer. Incubate for 30 minutes.

  • Probe Addition: Add the pro-fluorescent P-gp substrate Calcein-AM (0.5 µM final concentration).

  • Measurement: Incubate for 15 minutes, wash thrice with ice-cold PBS to stop transport, and lyse cells using 0.1% Triton X-100. Measure intracellular fluorescence (Ex: 485 nm, Em: 535 nm).

  • Validation Check: High fluorescence indicates successful P-gp inhibition (Calcein-AM is retained and cleaved into fluorescent Calcein by intracellular esterases). Low fluorescence in vehicle controls validates active efflux.

Synthesis Workflow: 6-Methoxyquinoline-4-Carboxamides

To ensure high yields and avoid racemization or degradation of sensitive functional groups, the synthesis of these amides typically proceeds via the highly reactive 6-Methoxyquinoline-4-carbonyl chloride intermediate [3].

Workflow Visualization

SynthesisWorkflow N1 6-Methoxyquinoline-4-carboxylic acid N2 SOCl2 / Reflux (6h) N1->N2 Chlorination N3 6-MQC Chloride Intermediate N2->N3 Yields N4 Primary/Secondary Amine + Base N3->N4 Nucleophilic Acyl Substitution N5 Purified 6-MQC Amide N4->N5 Chromatography / Crystallization

Step-by-step synthesis workflow of 6-methoxyquinoline-4-carboxamides.

Step-by-Step Methodology
  • Acyl Chloride Formation: Suspend 6-methoxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0°C under an inert argon atmosphere. Reflux the mixture at 60°C for 6 hours.

  • Solvent Removal: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous cyclohexane to ensure complete removal of HCl and SOCl₂ traces, yielding the crude 6-methoxyquinoline-4-carbonyl chloride.

  • Amidation (Nucleophilic Acyl Substitution): Dissolve the crude acyl chloride in ethanol-free chloroform (CHCl₃) or anhydrous acetonitrile. Slowly add the desired amine (e.g., an aniline derivative, 0.8 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq) at 0°C.

  • Reaction Completion: Stir the mixture at room temperature for 24 hours. The base neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation of the incoming amine.

  • Workup & Purification: Wash the organic layer twice with saturated NaHCO₃ solution and once with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (typically using a CH₂Cl₂/MeOH gradient) to obtain the pure 6-MQC amide.

Conclusion

Amides derived from 6-Methoxyquinoline-4-carbonyl chloride exhibit markedly superior biological activity compared to their unsubstituted counterparts. The C6-methoxy group is not merely a structural decoration; it fundamentally alters the electronic landscape of the quinoline core, enhancing target binding affinity across multiple therapeutic domains—from destabilizing tubulin in aggressive carcinomas to reversing P-glycoprotein-mediated multidrug resistance.

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. Journal of Molecular Structure.[Link]

Validation

Spectroscopic Comparison Guide: 6-Methoxyquinoline-4-carboxylic Acid vs. Its Acid Chloride Derivative

Introduction & Objective 6-Methoxyquinoline-4-carboxylic acid (commonly known as Quininic acid) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a core scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Objective

6-Methoxyquinoline-4-carboxylic acid (commonly known as Quininic acid) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a core scaffold in the synthesis of antimalarial and anticancer therapeutics . To facilitate downstream coupling reactions with amines or alcohols, researchers must first activate this stable carboxylic acid into its highly reactive acyl chloride counterpart: 6-Methoxyquinoline-4-carbonyl chloride .

This guide provides a rigorous, objective spectroscopic comparison between the starting carboxylic acid and its acid chloride derivative. By detailing the physical causality behind the spectral shifts and providing self-validating experimental protocols, this document equips drug development professionals with the exact analytical markers needed to verify successful activation.

Chemical Properties Comparison

Before diving into the spectroscopic nuances, it is critical to outline the fundamental physical differences between the two molecules.

Property6-Methoxyquinoline-4-carboxylic acid (Starting Material)6-Methoxyquinoline-4-carbonyl chloride (Product)
PubChem CID 345824N/A (Reactive Intermediate)
Molecular Formula C₁₁H₉NO₃C₁₁H₈ClNO₂
Molecular Weight 203.19 g/mol 221.64 g/mol
Appearance White to yellow crystalline powderOff-white to pale yellow moisture-sensitive solid

Reaction Workflow & Mechanistic Causality

The conversion of quininic acid to its acyl chloride is classically achieved using thionyl chloride (SOCl₂) . The reaction is significantly accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to generate a highly electrophilic Vilsmeier-Haack type intermediate (chloroiminium ion), which activates the carboxylic acid far more efficiently than SOCl₂ alone.

The Causality of Completion: Why does this reaction proceed irreversibly to 100% conversion? The mechanism relies heavily on Le Chatelier's principle. The collapse of the intermediate chlorosulfite ester releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases [[1]]([Link]). Because these gaseous byproducts continuously vent out of the reaction matrix, the equilibrium is irreversibly driven toward the formation of the acid chloride.

G SM 6-Methoxyquinoline- 4-carboxylic acid Reagents SOCl₂ + cat. DMF (Activation) SM->Reagents IR_SM IR: ~1710 cm⁻¹ (C=O) Broad ~3000 cm⁻¹ (O-H) SM->IR_SM NMR_SM ¹H NMR: ~13.0 ppm (COOH) SM->NMR_SM Product 6-Methoxyquinoline- 4-carbonyl chloride Reagents->Product -SO₂, -HCl IR_Prod IR: ~1780 cm⁻¹ (C=O) No O-H stretch Product->IR_Prod NMR_Prod ¹H NMR: No COOH peak Product->NMR_Prod

Fig 1: Synthesis and spectroscopic differentiation of 6-Methoxyquinoline-4-carbonyl chloride.

Spectroscopic Comparison

The analytical validation of this transformation relies on tracking specific functional group markers across IR, NMR, and Mass Spectrometry .

Quantitative Data Summary
Spectroscopic Method6-Methoxyquinoline-4-carboxylic acid6-Methoxyquinoline-4-carbonyl chloride
IR (O-H Stretch) 2500–3300 cm⁻¹ (Broad)Absent
IR (C=O Stretch) ~1710 cm⁻¹~1780 cm⁻¹
¹H NMR (COOH Proton) ~12.0–13.5 ppm (Broad singlet)Absent
¹³C NMR (C=O Carbon) ~167 ppm~163–165 ppm
MS ([M+H]⁺) m/z 204.06m/z 222.03 and 224.03 (3:1 ratio)
Infrared (IR) Spectroscopy

The transformation from a carboxylic acid to an acid chloride induces profound changes in the IR spectrum due to altered bond force constants.

  • Starting Acid: Exhibits a massive, broad O-H stretching band from 2500–3300 cm⁻¹ due to extensive intermolecular hydrogen bonding. The carbonyl (C=O) stretch typically appears around 1700–1720 cm⁻¹.

  • Acid Chloride: The broad O-H band completely disappears. Critically, the C=O stretch shifts significantly to a higher wavenumber (1770–1790 cm⁻¹).

  • Causality: Chlorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I effect) removes electron density from the carbonyl carbon. This shortens and strengthens the C=O double bond, increasing its force constant and requiring higher energy (a higher wavenumber) to vibrate .

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural validation of the conversion.

  • ¹H NMR: The starting quininic acid features a highly deshielded, broad singlet around δ 12.0–13.5 ppm corresponding to the carboxylic acid proton. In the acid chloride, this peak is entirely absent. Furthermore, the aromatic protons on the quinoline ring (especially H-3 and H-5) experience a slight downfield shift (0.1–0.3 ppm) due to the enhanced electron-withdrawing nature of the -COCl group compared to -COOH.

  • ¹³C NMR: The carbonyl carbon of the starting acid resonates near δ 167 ppm. Upon conversion to the acid chloride, this peak shifts slightly upfield to approximately δ 163–165 ppm.

  • Causality: While one might expect the electronegative chlorine to deshield the carbon, the loss of resonance donation from the hydroxyl oxygen alters the paramagnetic shielding tensor, resulting in a slight upfield shift for acyl chlorides relative to their parent acids .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) clearly differentiates the two species based on molecular weight and isotopic signatures.

  • Causality of the Isotope Pattern: Chlorine exists in nature as two stable isotopes: ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum of the acid chloride will show a distinct [M+H]⁺ peak at m/z 222.03 and an [M+2+H]⁺ peak at m/z 224.03 with a 3:1 relative intensity, serving as an undeniable fingerprint for successful chlorination.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 6-Methoxyquinoline-4-carbonyl chloride
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Reagent Addition: Suspend 6-Methoxyquinoline-4-carboxylic acid (1.0 g, 4.9 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Activation: Add thionyl chloride (SOCl₂, 1.1 mL, ~15 mmol) dropwise at 0 °C, followed by exactly 1 drop of anhydrous DMF (catalyst).

  • Reaction: Warm the mixture to room temperature, then reflux at 45 °C for 3 hours.

    • Self-Validation Check: The reaction progress is visually indicated by the cessation of gas evolution (SO₂ and HCl) and the dissolution of the suspended starting material into a homogeneous, clear mixture.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl₂. The resulting solid is the crude acid chloride. Note: Store strictly under inert gas due to severe moisture sensitivity.

Protocol 2: Spectroscopic Characterization Workflow
  • IR Analysis: Prepare a KBr pellet or use an ATR-FTIR spectrometer.

    • Critical Step: Ensure the acid chloride sample is handled in a glovebox or under a dry nitrogen stream to prevent atmospheric moisture from hydrolyzing it back to the starting acid.

  • NMR Preparation: Dissolve ~10 mg of the acid chloride in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).

    • Self-Validation Check:Do not use protic solvents (like Methanol-d₄) or wet DMSO-d₆. The acid chloride will rapidly react with these solvents to form an ester or revert to the acid, yielding false spectra.

  • MS Analysis: Use an aprotic solvent (e.g., dry acetonitrile) for direct injection ESI-MS. Observe the 3:1 isotopic cluster at m/z 222/224 to validate chlorine incorporation.

References

  • PubChem - NIH. "Quininic acid | C11H9NO3 | CID 345824" URL:[Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides" URL:[Link]

  • Wiley. Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition" URL:[Link]

Sources

Comparative

X-ray crystallography of 6-methoxyquinoline derivatives for structural validation

Structural Validation of 6-Methoxyquinoline Derivatives: A Comparative Guide to X-Ray Crystallography Pipelines As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently oversee t...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 6-Methoxyquinoline Derivatives: A Comparative Guide to X-Ray Crystallography Pipelines

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently oversee the structural validation of privileged pharmacophores. 6-Methoxyquinoline (6-MQ) derivatives are foundational to modern medicinal chemistry, serving as the core scaffold for numerous antimalarial, antimicrobial, and anticancer agents. However, confirming their precise three-dimensional architecture—both as standalone small molecules and within macromolecular binding pockets—requires rigorous X-ray crystallographic validation.

This guide provides an objective, data-driven comparison of the leading structural refinement and validation suites—Phenix and CCP4 —and details a self-validating experimental protocol for processing 6-MQ derivatives.

The Crystallographic Baseline of 6-Methoxyquinoline

Before evaluating software pipelines, we must understand the inherent crystallographic behavior of the 6-MQ scaffold. Small molecule X-ray diffraction (XRD) provides the absolute configuration and baseline geometric parameters required to generate accurate restraints for downstream protein-ligand co-crystallography.

Crystallographic data of 6-MQ isomers (such as 2-methoxyquinoline-3-carbaldehyde) reveal a strictly planar quinoline ring system. The crystal packing is heavily dictated by non-covalent interactions, specifically intermolecular C—H···O hydrogen bonds and robust π–π stacking between the pyridine and benzene rings of adjacent molecules, typically exhibiting a centroid-centroid distance of ~3.639 Å [1]. Similar π-stacking contacts are observed when 6-MQ acts as a ligand in transition metal complexes [2].

Table 1: Baseline Crystallographic Parameters of 6-MQ Scaffolds

Parameter2-Methoxyquinoline-3-carbaldehyde (Proxy)6-MQ Transition Metal Complexes
Crystal System MonoclinicMonoclinic / Triclinic
Space Group P2₁/cP2₁/c (Typical)
Unit Cell (a, b, c) 8.82 Å, 4.84 Å, 21.68 ÅVariable (Metal-dependent)
Dominant Packing Centrosymmetric dimersMN2Cl2 coordination spheres
Key Interactions C—H···O H-bonds, π–π stackingπ–π stacking, Metal-ligand bonds
Centroid Distance 3.639 (1) Å~3.70 - 3.80 Å

Product Comparison: Phenix vs. CCP4 for Structural Validation

When transitioning from small molecule XRD to macromolecular co-crystallography, the choice of refinement suite dictates the accuracy of your final model. The two industry standards are Phenix (Python-based Hierarchical ENvironment for Integrated Xtallography) [3] and CCP4 (Collaborative Computational Project No. 4).

Because the 6-methoxy group introduces rotational flexibility (via the C-O bond) against a rigid planar quinoline core, generating accurate geometric restraints prior to refinement is critical. Without them, the refinement algorithm may distort the aromatic system to fit ambiguous electron density.

Phenix (eLBOW + phenix.refine)

Phenix excels in high-throughput SBDD environments due to its heavy emphasis on automation. Its ligand restraint generator, eLBOW (electronic Ligand Builder and Optimization Workbench), rapidly converts SMILES strings into 3D geometries and CIF restraint files [4].

  • Causality in Algorithm: Phenix utilizes simulated annealing during real-space refinement. By computationally "heating" the model and slowly cooling it, Phenix allows the 6-MQ ligand to escape local energy minima, which is highly effective if the initial manual placement of the methoxy group was slightly misaligned with the density.

CCP4 (AceDRG + REFMAC5)

CCP4 offers unparalleled granular control, making it the suite of choice for complex, novel stereocenters or lower-resolution data. Its modern restraint generator, AceDRG , is widely considered superior for generating highly accurate dictionaries for novel covalent linkages [4].

  • Causality in Algorithm: REFMAC5 employs shift-field refinement and maximum likelihood algorithms. Instead of simulated annealing, it calculates the optimal shift for each atom based on the gradient of the target function. This prevents overfitting in low-resolution datasets, ensuring the planar quinoline ring remains geometrically sane even when electron density is sparse.

Table 2: Phenix vs. CCP4 Performance Comparison for Ligand Validation

FeaturePhenix SuiteCCP4 Suite
Restraint Generator eLBOW (Fast, automated optimization)AceDRG (High-precision stereochemistry)
Refinement Engine phenix.refine (Simulated Annealing)REFMAC5 (Shift-Field Refinement)
Ligand Fitting LigandFit (Automated density fitting)Coot Integration (Manual/Semi-automated)
Validation Integration Built-in MolProbityPDB-REDO / Validation Server
Best Use Case High-throughput SBDD pipelinesComplex stereocenters, low-resolution data

Workflow Visualization

The following diagram illustrates the divergent, yet complementary, software pipelines used to validate 6-MQ structures.

G A 6-Methoxyquinoline Synthesis & Purification B Small Molecule XRD (Absolute Configuration) A->B Standalone Crystals C Macromolecular Co-crystallization (Target Binding Mode) A->C Protein Complex G Structural Validation (MolProbity / PDB-REDO) B->G ShelXL Refinement D Ligand Restraint Generation eLBOW (Phenix) / AceDRG (CCP4) C->D Diffraction Data E Phenix Refinement (Simulated Annealing) D->E Pipeline A F CCP4 Refinement (Shift-Field / REFMAC5) D->F Pipeline B E->G F->G

Workflow comparing Phenix and CCP4 pipelines for 6-methoxyquinoline structural validation.

Self-Validating Experimental Protocol: Co-crystallization & Refinement

To ensure scientific integrity, every structural biology workflow must be a self-validating system. The following protocol guarantees that the final structural model of the 6-MQ-protein complex is free from model bias.

Step 1: Co-crystallization Strategy

  • Action: Dissolve the 6-MQ derivative in 100% DMSO to a stock concentration of 50 mM. Titrate into the protein solution to a final concentration of 1-2 mM (keeping DMSO < 5% v/v).

  • Causality: 6-MQ derivatives are highly hydrophobic. Exceeding 5% DMSO often triggers rapid protein denaturation. Pre-incubation on ice for 30 minutes allows the ligand to access the binding pocket before the precipitant (e.g., PEG 3350) forces lattice formation.

Step 2: Restraint Generation

  • Action: Input the SMILES string of the specific 6-MQ derivative into AceDRG (CCP4) or eLBOW (Phenix).

  • Causality: The quinoline core must be constrained to a torsion angle of 0°. Without this strict CIF dictionary restraint, the refinement engine will inappropriately bend the aromatic rings to satisfy noise in the electron density map.

Step 3: Omit Map Generation (The Self-Validation Step)

  • Action: After initial molecular replacement (using a ligand-free search model), perform rigid-body refinement. Do not place the ligand yet. Calculate an isomorphous difference map (mFo-DFc) [5].

  • Causality: By refining the structure without the ligand, we eliminate model bias. If a >3σ positive density peak appears in the binding pocket that matches the volume and shape of the 6-MQ derivative, you have unequivocally validated its presence.

Step 4: Refinement and B-Factor Correlation

  • Action: Fit the 6-MQ ligand into the omit map density using Coot. Run 5 cycles of maximum likelihood refinement in REFMAC5 or phenix.refine.

  • Causality: Post-refinement, inspect the Atomic Displacement Parameters (B-factors) and crystallographic occupancy [6]. The B-factor of the 6-MQ ligand should closely match the B-factors of the surrounding interacting amino acid residues (typically within 5-10 Ų). If the ligand's B-factor spikes artificially high, the algorithm is attempting to "smear" the atom to compensate for partial occupancy or an incorrect binding pose.

References

  • BenchChem. "Structural confirmation of 6-Methoxyquinoline-4-carbaldehyde derivatives by X-ray crystallography." BenchChem Technical Guides. Link
  • Soria, D. B., et al. "Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline." New Journal of Chemistry (RSC Publishing). Link
  • Phenix Developers.
  • Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • CCP4 Study Weekend.
  • Wolff, A. M., et al. "MatchMaps: Non-isomorphous difference maps for X-ray crystallography." bioRxiv. Link

Sources

Validation

Comprehensive In Vitro Efficacy Profiling of 6-Methoxyquinoline-4-Carboxamide Derivatives: A Comparative Guide

As drug development pipelines increasingly demand multi-target versatility and improved pharmacokinetic profiles, 6-Methoxyquinoline-4-carbonyl chloride has emerged as a critical electrophilic building block. By exploiti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand multi-target versatility and improved pharmacokinetic profiles, 6-Methoxyquinoline-4-carbonyl chloride has emerged as a critical electrophilic building block. By exploiting the high reactivity of its acyl chloride moiety, researchers can perform rapid, late-stage amidation with diverse primary and secondary amines. This circumvents the poor aqueous solubility and metabolic instability often associated with traditional quinoline scaffolds[1].

The resulting quinoline-4-carboxamide derivatives exhibit tunable lipophilicity and have demonstrated potent efficacy across two primary therapeutic axes: Antimalarial activity (via inhibition of translation elongation factor 2, PfEF2)[1] and Anticancer activity (via lysosomal deacidification and autophagic flux disruption)[2].

This guide objectively compares the in vitro performance of these novel derivatives against standard-of-care alternatives and details the self-validating assay systems required to prove their mechanistic efficacy.

Comparative Efficacy Landscape

To contextualize the performance of 6-methoxyquinoline-4-carboxamide derivatives, we benchmark them against established clinical standards. The data below summarizes their in vitro potency across their two primary applications.

Compound ClassPrimary Target / MechanismPrimary In Vitro AssayDerivative IC₅₀ RangeStandard AlternativeStandard IC₅₀
PfEF2 Inhibitors (e.g., DDD107498 analogs)P. falciparum Translation Elongation Factor 2SYBR Green I Viability (3D7 Strain)1.0 – 120 nMChloroquine (CQ)~15 – 25 nM
Lysosomotropic Agents (e.g., CiQ derivatives)Lysosomal Deacidification / Autophagy BlockademRFP-GFP-LC3 Quenching (MCF-7 / A549)0.5 – 5.0 µMHydroxychloroquine (HCQ)~10 – 20 µM

Data Interpretation: The carboxamide derivatives demonstrate superior or equivalent potency to traditional quinolines. Notably, the CiQ (6-cinnamamido-quinoline-4-carboxamide) derivatives show a marked improvement in inducing cancer cell apoptosis at lower concentrations compared to HCQ, driven by enhanced lysosomal accumulation[2].

Core Workflow 1: Antimalarial Efficacy via SYBR Green I Assay

The Causality & Logic

Evaluating antimalarial compounds requires distinguishing parasite viability from host cell background. Mature human erythrocytes are enucleated and entirely devoid of DNA or RNA. Therefore, when Plasmodium falciparum infects these cells, any double-stranded DNA (dsDNA) present belongs exclusively to the replicating parasite[3].

The SYBR Green I assay exploits this biological reality. SYBR Green I is an asymmetrical cyanine dye that exhibits massive fluorescence enhancement upon intercalating into dsDNA[4]. By lysing the cells and introducing this dye, the assay becomes a self-validating system: background fluorescence from uninfected erythrocytes is negligible, meaning the fluorescent signal is strictly proportional to parasite replication[5]. This eliminates the need for hazardous radioactive hypoxanthine incorporation.

Step-by-Step Methodology
  • Culture Synchronization: Maintain P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes using complete RPMI 1640 medium. Synchronize the culture to the ring stage (0.5-1% parasitemia, 2% hematocrit) to ensure uniform drug exposure[5].

  • Compound Plating: Prepare serial dilutions of the quinoline-4-carboxamide derivatives and the Chloroquine control in 96-well flat-bottom microplates.

  • Incubation: Add the synchronized parasite suspension to the drug plates. Incubate for 72 hours at 37°C under a controlled gas environment (5% O₂, 5% CO₂, 90% N₂)[5].

  • Lysis & Staining: Freeze the plates at -20°C to ensure complete erythrocyte lysis. Thaw and add SYBR Green I lysis buffer (containing Tris, EDTA, saponin, and Triton X-100 to permeabilize membranes and inhibit DNases)[5].

  • Fluorescence Detection: Incubate in the dark for 1 hour. Read the plates using a fluorescence microplate reader (Excitation: 485 nm; Emission: 530 nm). Subtract background fluorescence from uninfected RBC controls to calculate the IC₅₀[4][5].

SYBR_Assay S1 P. falciparum Ring-Stage Culture S2 Compound Incubation (72h, 37°C) S1->S2 S3 Erythrocyte Lysis & SYBR Green I Staining S2->S3 S4 Fluorescence Detection (Ex: 485nm / Em: 530nm) S3->S4 S5 Dose-Response & IC50 Calculation S4->S5

Workflow of the SYBR Green I high-throughput antimalarial viability assay.

Core Workflow 2: Autophagic Flux Disruption via mRFP-GFP-LC3 Reporter

The Causality & Logic

In anticancer screening, quinoline derivatives often act as lysosomotropic agents. However, simply measuring an increase in the autophagosome marker LC3-II via Western blot is mechanistically ambiguous—it cannot differentiate between the induction of autophagy and the blockade of downstream lysosomal degradation[6].

To create a self-validating proof of mechanism, we utilize the mRFP-GFP-LC3 tandem reporter . This assay relies on the distinct pKa values of the two fluorophores. GFP (pKa = 5.9) is rapidly quenched in the acidic environment of a healthy autolysosome (pH 4.5–5.0), whereas mRFP (pKa = 4.5) remains stable[6][7].

Because quinoline-4-carboxamide derivatives contain basic amine groups, they accumulate in lysosomes and buffer the internal pH (deacidification)[2]. This prevents the quenching of GFP. Consequently, treated cells exhibit a massive accumulation of yellow puncta (mRFP+ / GFP+), definitively proving that the drug is blocking autophagic flux rather than inducing it[7].

Step-by-Step Methodology
  • Transfection: Seed target cancer cells (e.g., MCF-7) in glass-bottom confocal dishes. Transfect cells with the mRFP-GFP-LC3 plasmid using a lipid-based transfection reagent. Allow 24 hours for stable expression[6].

  • Treatment: Treat the cells with the quinoline-4-carboxamide derivative (e.g., 1-5 µM) or the HCQ positive control. Include a vehicle (DMSO) control and a starvation (HBSS) control to validate basal flux.

  • Imaging: After 24-48 hours, fix the cells with 4% paraformaldehyde. Image using a confocal laser scanning microscope, capturing both the GFP channel (Ex: 488 nm) and the mRFP channel (Ex: 561 nm)[7].

  • Quantification: Count the number of yellow puncta (autophagosomes) versus red-only puncta (autolysosomes) per cell. A statistically significant shift toward yellow puncta compared to the vehicle control confirms lysosomal deacidification and flux blockade[6].

Autophagy N1 mRFP-GFP-LC3 Cytosolic Pool N2 Autophagosome Formation (GFP+ / mRFP+ = Yellow Puncta) N1->N2 N3 Lysosomal Fusion N2->N3 N4 Normal Autophagic Flux Acidic Quenching of GFP (mRFP+ = Red Puncta) N3->N4 Vehicle N5 Quinoline-4-Carboxamide Derivative Intervention N3->N5 Drug Treatment N6 Lysosomal Deacidification & Flux Blockade (Persistent Yellow Puncta) N5->N6

Mechanistic pathway of mRFP-GFP-LC3 autophagic flux disruption by quinoline derivatives.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH. 1

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. NIH. 2

  • Emoquine-1 In Vitro Assay Protocol for Plasmodium falciparum. Benchchem. 5

  • Monitoring and Measuring Autophagy. NIH. 6

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. NIH. 4

  • Seeing is believing: methods to monitor vertebrate autophagy in vivo. Royal Society Publishing. 7

Sources

Comparative

Comparative Analysis of Synthetic Routes to 6-Methoxyquinoline-4-carboxamides: A Technical Guide for Drug Development

The 6-methoxyquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It is prominently featured in tubulin polymerization inhibitors targeting the colchicine binding site, novel anti...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-methoxyquinoline-4-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It is prominently featured in tubulin polymerization inhibitors targeting the colchicine binding site, novel antimalarial agents, and DNA intercalators. For drug development professionals, selecting the optimal synthetic route to this scaffold is critical for balancing overall yield, regioselectivity, and late-stage functionalization capabilities.

This guide objectively compares the three most prominent synthetic strategies, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure reproducibility in your laboratory.

Mechanistic Evaluation of Synthetic Strategies

The Pfitzinger-Amidation Sequence (Classical Isatin Route)

The Pfitzinger reaction remains the most reliable method for constructing 2-substituted 6-methoxyquinoline-4-carboxylic acids. The reaction proceeds via the base-promoted ring opening of 5-methoxyisatin to yield a reactive isatinic acid intermediate. Subsequent cross-aldol condensation with a ketone (e.g., acetophenone) and cyclization constructs the quinoline core with absolute regiocontrol at the C4 position [1]. The resulting "quininic acid" derivative is then activated (typically via thionyl chloride or carbonyldiimidazole) and trapped with an amine.

  • Causality Insight: The use of strong aqueous or ethanolic base (KOH) is non-negotiable; it provides the thermodynamic driving force to irreversibly open the robust isatin lactam ring, enabling the subsequent condensation before the ketone can undergo self-aldol reactions.

The Doebner Multicomponent Assembly

For projects requiring rapid library generation (e.g., SAR studies at the C2 position), the Doebner multicomponent reaction (MCR) is highly effective. It involves the one-pot condensation of p-anisidine, pyruvic acid, and an aldehyde [2]. The aniline and aldehyde condense to form a Schiff base, which undergoes nucleophilic attack by the enol tautomer of pyruvic acid, followed by cyclodehydration.

  • Causality Insight: While highly convergent, the Doebner MCR often suffers from competitive polymerization of pyruvic acid. Slow, dropwise addition of the aldehyde/pyruvic acid mixture is experimentally critical to suppress this side reaction and maximize atom economy.

Palladium-Catalyzed Aminocarbonylation

Modern late-stage functionalization often employs Pd-catalyzed aminocarbonylation of 4-halo-6-methoxyquinolines. Utilizing a Pd(0)/Pd(II) catalytic cycle, carbon monoxide (or a solid surrogate like Mo(CO)₆) is inserted into the aryl-halide bond, followed by nucleophilic attack by the amine [3].

  • Causality Insight: The choice of ligand dictates the chemoselectivity. Bidentate ligands like XantPhos enforce a specific bite angle that accelerates reductive elimination, heavily favoring the formation of the target carboxamide over competitive α-ketoamide byproducts.

Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the quantitative performance and strategic trade-offs of each methodology.

Synthetic RoutePrimary IntermediatesTypical Overall YieldStep CountKey AdvantagesMajor Limitations
Pfitzinger-Amidation 5-Methoxyisatin, Ketone, Quininic Acid60–75%2Perfect regiocontrol; highly scalable.Harsh basic conditions limit sensitive functional groups.
Doebner MCR p-Anisidine, Pyruvic Acid, Aldehyde35–50%2High modularity for C2-diversity; high atom economy.Lower yields due to pyruvic acid polymerization; complex purification.
Aminocarbonylation 4-Halo-6-methoxyquinoline, Amine70–90%1Single step from halide; mild conditions; late-stage functionalization.Requires CO gas or surrogates; necessitates rigorous Pd scavenging.

Mechanistic Workflow Visualization

SyntheticRoutes R1 Route 1: Pfitzinger Reaction (5-Methoxyisatin + Ketone) Acid 6-Methoxyquinoline-4-carboxylic Acid R1->Acid KOH, EtOH Reflux R2 Route 2: Doebner MCR (p-Anisidine + Pyruvic Acid) R2->Acid EtOH Reflux R3 Route 3: Aminocarbonylation (4-Halo-6-methoxyquinoline) Target 6-Methoxyquinoline-4-carboxamide (Target Scaffold) R3->Target Pd(OAc)2, CO Amine, Base Acyl Acyl Chloride / Active Ester Acid->Acyl SOCl2 or CDI / EDC Acyl->Target Amine (HNR2) DCM / Base

Synthetic pathways to 6-methoxyquinoline-4-carboxamides via classical and Pd-catalyzed routes.

Self-Validating Experimental Protocols

The following protocols detail the highly reliable Pfitzinger-Amidation Sequence , optimized for high yield and reproducibility.

Protocol A: Synthesis of 6-Methoxyquinoline-4-carboxylic Acid (Pfitzinger Approach)
  • Reagent Assembly: Suspend 5-methoxyisatin (1.0 equiv) and the corresponding methyl ketone (1.1 equiv) in absolute ethanol (0.2 M concentration).

  • Base Addition: Slowly add a 33% aqueous KOH solution (5.0 equiv) dropwise at room temperature.

    • Causality Insight: The high concentration of KOH is required to completely open the isatin ring into the isatinic acid intermediate before the ketone enolizes, preventing unwanted ketone self-condensation.

  • Cyclization: Heat the mixture to reflux for 12 hours under an inert atmosphere.

  • Workup & Self-Validation Checkpoint: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dilute the residue with water and extract with EtOAc (3x) to remove any unreacted ketone. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.

    • Validation: The immediate precipitation of a solid validates the successful formation of the 6-methoxyquinoline-4-carboxylic acid, as the zwitterionic product is insoluble at its isoelectric point. If no precipitate forms, the isatin ring opening was incomplete.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo at 50 °C overnight.

Protocol B: Activation and Amidation (Acid Chloride Method)
  • Activation: Suspend the dried 6-methoxyquinoline-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 3.0 equiv) and a catalytic drop of DMF (0.05 equiv).

    • Causality Insight: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating acyl chloride formation compared to SOCl₂ alone.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot into 1 mL of methanol and analyze via TLC or LC-MS.

    • Validation: Complete conversion of the baseline carboxylic acid spot to a higher R_f methyl ester spot confirms quantitative acyl chloride formation.

  • Solvent Removal: Concentrate the mixture in vacuo to remove all excess SOCl₂.

    • Causality Insight: Residual SOCl₂ will violently react with the amine in the next step, forming unwanted sulfonamides and drastically reducing the yield.

  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired primary or secondary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) dropwise.

  • Completion: Stir at room temperature for 2 hours. Perform an aqueous workup by washing the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the target 6-methoxyquinoline-4-carboxamide.

References

  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. Journal of Molecular Structure.[Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Catalysts (MDPI).[Link]

Sources

Validation

Benchmarking the performance of 6-Methoxyquinoline-4-carbonyl chloride-derived inhibitors

This guide serves as a technical benchmark for researchers evaluating 6-Methoxyquinoline-4-carbonyl chloride as a precursor for synthesizing bioactive inhibitors. This intermediate is a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for researchers evaluating 6-Methoxyquinoline-4-carbonyl chloride as a precursor for synthesizing bioactive inhibitors.

This intermediate is a "privileged scaffold" in medicinal chemistry, serving as the divergence point for two distinct classes of therapeutics: Type I c-Met Kinase Inhibitors (targeting angiogenesis) and Tubulin Polymerization Inhibitors (targeting mitosis). This guide benchmarks derivatives of this scaffold against industry standards like Cabozantinib and Combretastatin A-4 (CA-4) .

Executive Summary & Scaffold Versatility

6-Methoxyquinoline-4-carbonyl chloride is a highly reactive electrophile used to introduce the quinoline core into target molecules via amidation. Its 6-methoxy substituent is critical for pharmacokinetics, functioning as a hydrogen bond acceptor in kinase pockets or mimicking the methoxy-rich rings of natural antimitotic agents.

The Divergent Utility
  • Pathway A (Kinase Inhibition): Reaction with anilines yields 4-carboxamide derivatives. These mimic the ATP-adenine ring, potently inhibiting c-Met (Hepatocyte Growth Factor Receptor).

  • Pathway B (Mitotic Arrest): Reaction with aryl-amines or Friedel-Crafts acylation yields aroyl-quinolines. These bind to the colchicine-site on tubulin, disrupting microtubule formation.

Comparative Benchmarking: c-Met Kinase Inhibition

Derivatives synthesized from this scaffold (specifically 6-benzyloxy and 6-methoxy analogs) function as ATP-competitive inhibitors.[1]

Performance vs. Standard of Care

The following data benchmarks a representative 6-Methoxyquinoline-4-carboxamide derivative (Compound 26) against FDA-approved c-Met inhibitors.

Metric6-Methoxy Derivative (Cmpd 26)Cabozantinib (Standard)Crizotinib (Alternative)
Target c-Met (Selective)c-Met, VEGFR2, RETc-Met, ALK, ROS1
IC50 (c-Met) 9.3 nM 1.3 nM4.0 nM
Selectivity High (>100x vs VEGFR)Moderate (Multi-kinase)Moderate
Cellular IC50 (MKN45) 93 nM ~10-50 nM~40 nM
Mechanism Type I (ATP Competitive)Type II (DFG-out)Type I (ATP Competitive)

Analysis: While Cabozantinib exhibits higher absolute potency due to its 6,7-dimethoxy motif, the 6-mono-methoxy derivatives offer superior selectivity profiles. The absence of the 7-position substituent reduces off-target binding to VEGFR2, potentially lowering hypertensive side effects common in multi-kinase inhibitors.

Mechanism of Action (c-Met Pathway)

The inhibitor occupies the ATP-binding pocket, preventing auto-phosphorylation of the activation loop (Y1234/Y1235).

cMet_Inhibition HGF HGF Ligand cMet c-Met Receptor (Inactive) HGF->cMet Binding cMet_Active c-Met (Phosphorylated) Active cMet->cMet_Active Auto-phosphorylation ATP ATP ATP->cMet Required for Activation Inhibitor 6-Methoxyquinoline Inhibitor Inhibitor->cMet Blocks ATP Site (Competitive Inhibition) Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) cMet_Active->Signaling Effect Angiogenesis & Proliferation Signaling->Effect

Figure 1: Mechanism of ATP-competitive inhibition by 6-methoxyquinoline derivatives within the HGF/c-Met signaling cascade.[1][2]

Comparative Benchmarking: Tubulin Polymerization

When the carbonyl chloride is converted to a benzoyl or aryl-amide linkage, the scaffold mimics the pharmacophore of Combretastatin A-4 (CA-4).

Performance vs. CA-4

The benchmark below compares a 3',4',5'-trimethoxybenzoyl-6-methoxyquinoline (Compound 49) against CA-4.[3]

Metric6-Methoxy Derivative (Cmpd 49)Combretastatin A-4 (CA-4)
Binding Site Colchicine SiteColchicine Site
Tubulin IC50 1.5 µM 1.9 µM
Cytotoxicity (KB Cells) 3.4 nM ~2-5 nM
Solubility Improved (Quinoline N)Poor (Stilbene core)
Stability High (Chemically stable)Low (Cis-trans isomerization)

Analysis: The 6-methoxyquinoline derivative matches the potency of CA-4 but solves a critical stability issue. CA-4 relies on a cis-stilbene bond that isomerizes to the inactive trans form. The quinoline core is rigid, locking the molecule in the active conformation and improving metabolic stability.

Experimental Protocols

A. Synthesis from 6-Methoxyquinoline-4-carbonyl Chloride
  • Principle: Nucleophilic acyl substitution. The acid chloride is highly reactive; moisture exclusion is critical to prevent hydrolysis back to the carboxylic acid.

  • Causality: The use of a non-nucleophilic base (DIPEA/TEA) scavenges the HCl byproduct, driving the equilibrium forward.

Protocol:

  • Preparation: Dissolve 1.0 eq of 6-Methoxyquinoline-4-carbonyl chloride in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Amine Addition: Cool to 0°C. Add 1.1 eq of the target amine (e.g., 4-fluoroaniline for kinase inhibitors).

  • Base Scavenging: Dropwise add 1.5 eq of Triethylamine (TEA). Note: Exothermic reaction.[4]

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Wash with sat. NaHCO3 (remove acid) followed by Brine.[4] Dry over MgSO4.[4]

  • Purification: Recrystallize from Ethanol or flash chromatography.

B. Validated c-Met Kinase Assay (ELISA-based)
  • Objective: Determine IC50.

  • Self-Validation: Include a Cabozantinib control well. If Cabozantinib IC50 deviates >20% from literature (1.3 nM), invalidate the run.

Workflow:

  • Coat Plate: Incubate Poly-Glu-Tyr (4:1) substrate in 96-well plates overnight.

  • Inhibitor Incubation: Add serial dilutions of the 6-methoxyquinoline derivative (0.1 nM – 10 µM).

  • Enzyme Reaction: Add recombinant c-Met kinase and ATP (10 µM). Incubate 1 hr at 30°C.

  • Detection: Wash plate. Add Anti-Phosphotyrosine antibody (HRP-conjugated).

  • Readout: Add TMB substrate; stop with H2SO4. Measure OD450.

  • Calculation: Plot Dose-Response curve using a 4-parameter logistic fit.

Visualizing the Chemical Space

The following diagram illustrates how the 6-methoxyquinoline-4-carbonyl chloride scaffold serves as a hub for creating diverse inhibitors.

Chemical_Space Core 6-Methoxyquinoline- 4-carbonyl chloride Amine1 + Aniline Deriv. (Base catalyzed) Core->Amine1 Amine2 + Aryl Amine / Friedel-Crafts Core->Amine2 Prod1 4-Carboxamide Scaffold Amine1->Prod1 Prod2 4-Aroyl/Benzoyl Scaffold Amine2->Prod2 Target1 Target: c-Met Kinase (Angiogenesis) Prod1->Target1 Mimics ATP Target2 Target: Tubulin (Mitosis) Prod2->Target2 Mimics Colchicine

Figure 2: Divergent synthesis pathways from the 6-methoxyquinoline-4-carbonyl chloride core.

References

  • Nishii, H., et al. (2010).[5] "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[5] Bioorganic & Medicinal Chemistry Letters.

  • Lien, V. T., et al. (2019).[6] "Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors." Archiv der Pharmazie.

  • Liou, J. P., et al. (2004).[3] "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylquinolines, as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2][4][7][8] "Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives." BenchChem Technical Guides.

  • Kuo, H. H., et al. (2016). "Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis."[9] Oncotarget.

Sources

Comparative

Cross-Reactivity Profiling of Kinase Inhibitors Synthesized from 6-Methoxyquinoline-4-carbonyl Chloride: A Comparative Guide

Executive Summary & Structural Rationale The quinoline ring system is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved targeted therapeutics[1]. Specifically, 6-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline ring system is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous FDA-approved targeted therapeutics[1]. Specifically, 6-Methoxyquinoline-4-carbonyl chloride (CAS: 4352-94-7) is a highly versatile, reactive building block used to synthesize 6-methoxyquinoline-4-carboxamide derivatives. These derivatives are potent kinase inhibitors that target critical signaling pathways implicated in oncology, including angiogenesis, proliferation, and metastasis[1][2].

The Causality of the Scaffold

The architectural success of the 6-methoxyquinoline-4-carboxamide core relies on precise molecular interactions within the kinase ATP-binding pocket:

  • The Quinoline Nitrogen (N1): Acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase (typically interacting with backbone amide NH groups of residues like Cysteine or Glutamate).

  • The 6-Methoxy Group: Functions as an electron-donating group that increases the basicity of the quinoline nitrogen, strengthening the hinge-binding interaction. Additionally, it projects into the solvent-exposed channel, improving aqueous solubility and pharmacokinetic properties.

  • The 4-Carboxamide Linkage: Synthesized directly from the carbonyl chloride precursor, this linkage provides a rigid vector. Depending on the amine substituent attached, it directs the molecule to either strictly occupy the adenine pocket (Type I inhibitors) or extend into the adjacent allosteric hydrophobic pocket (Type II inhibitors, binding the DFG-out conformation).

This guide objectively compares the cross-reactivity profiles of two distinct classes of inhibitors synthesized from this single precursor, providing actionable experimental protocols for kinome profiling.

Comparative Cross-Reactivity Profiling

A major hurdle in kinase drug development is off-target toxicity caused by unintended cross-reactivity[3]. By altering the amine nucleophile during the synthesis from 6-methoxyquinoline-4-carbonyl chloride, researchers can drastically shift the kinome selectivity profile.

We compare two representative derivative classes:

  • Class A (Type II Inhibitors): Synthesized using bulky, flexible anilines (e.g., phenoxy-anilines). These are designed to target the VEGFR/FGFR families by stabilizing the inactive DFG-out conformation.

  • Class B (Type I Inhibitors): Synthesized using rigid, planar heterocycles (e.g., pyrazoles or thiazoles). These are designed as dual CLK/ROCK inhibitors, targeting alternative splicing and actin cytoskeleton dynamics[2].

Quantitative Kinome Selectivity Data

The following table summarizes the IC₅₀ profiles across a targeted mini-kinome panel. Data demonstrates how the structural vector of the carboxamide substituent dictates target specificity and off-target cross-reactivity.

Kinase TargetPathway ImplicationClass A (VEGFR/FGFR Focus) IC₅₀ (nM)Class B (CLK/ROCK Focus) IC₅₀ (nM)Control (Staurosporine) IC₅₀ (nM)
VEGFR2 Angiogenesis4.2 >10,0003.5
FGFR1 Tumor Proliferation12.5 >10,0006.2
CLK1 Alternative Splicing>5,00015.3 1.8
ROCK2 Cell Migration>5,00022.1 4.1
EGFR Survival (Off-target)4501,2002.5
Src Adhesion (Off-target)853401.2

Insight: Class A exhibits moderate cross-reactivity with Src kinase due to the flexibility of its bulky substituent, which can partially adapt to the Src active site. Conversely, the rigid planar structure of Class B achieves high selectivity for CLK/ROCK, completely evading VEGFR/FGFR binding[2][3].

Mechanistic Signaling Pathway Visualization

The diagram below illustrates how the functionalization of the core scaffold diverges the inhibitory mechanism across different oncogenic signaling cascades.

KinaseSignaling cluster_TypeII Class A: Type II Inhibitors (Angiogenesis) cluster_TypeI Class B: Type I Inhibitors (Splicing/Migration) Scaffold 6-Methoxyquinoline-4-carboxamide (Core Scaffold) VEGFR VEGFR2 / FGFR1 Scaffold->VEGFR Bulky Amine Substitution CLK CLK1 / ROCK2 Scaffold->CLK Planar Amine Substitution MAPK MAPK / ERK Cascade VEGFR->MAPK Tumor Tumor Proliferation MAPK->Tumor Actin Actin Cytoskeleton CLK->Actin Metastasis Cell Migration Actin->Metastasis

Divergent inhibitory pathways of 6-methoxyquinoline-4-carboxamides based on amine substitution.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationales for each step.

Protocol 1: Synthesis of 6-Methoxyquinoline-4-carboxamide Library

This protocol details the nucleophilic acyl substitution of the highly reactive acid chloride[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the target primary or secondary amine (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

    • Causality: Anhydrous DCM and a nitrogen atmosphere are mandatory to prevent the premature hydrolysis of the 6-methoxyquinoline-4-carbonyl chloride back into its inactive carboxylic acid form.

  • Activation: Cool the reaction vessel to 0 °C in an ice bath.

  • Coupling: Add a solution of 6-methoxyquinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution, driving the reaction thermodynamically to completion and preventing the protonation of the amine nucleophile.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS.

  • Purification: Wash the organic layer with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol 2: ADP-Glo™ Kinase Assay for Cross-Reactivity Profiling

To accurately compare IC₅₀ values across a mini-kinome panel, the assay must be normalized to the ATP affinity of each specific kinase[2][3].

Step-by-Step Methodology:

  • Reagent Setup: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the synthesized quinoline inhibitors in DMSO. Transfer to a 384-well plate (final DMSO concentration strictly ≤1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add the specific recombinant kinase (e.g., VEGFR2 or CLK1) and its corresponding peptide substrate.

  • Reaction Initiation (Critical Step): Initiate the reaction by adding Ultra-Pure ATP.

    • Causality: The ATP concentration MUST be set exactly at the apparent Michaelis constant (

      
      ) for each specific kinase. Because these inhibitors are ATP-competitive, testing at 
      
      
      
      ensures that assay sensitivity is mathematically normalized across the panel, preventing artificially skewed cross-reactivity data.
  • Incubation: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to reaction) and incubate for 40 minutes to completely deplete unreacted ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Validation & Readout: Read luminescence on a microplate reader.

    • Self-Validation Controls: Ensure the No-Enzyme Control shows baseline luminescence (confirming complete ATP depletion), and the Staurosporine Positive Control yields an IC₅₀ within expected literature ranges.

References

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties Source: NIH / PubMed Central URL:[Link]

  • Analogs for further investigation of quinoline pharmacophore Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxyquinoline-4-carbonyl chloride

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 6-Methoxyquinoline-4-carbonyl chloride. As a highly reactive acyl chloride, this compound demands meticulous handling...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 6-Methoxyquinoline-4-carbonyl chloride. As a highly reactive acyl chloride, this compound demands meticulous handling to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle such reagents in a laboratory setting. Our objective is to provide value beyond the product itself, building deep trust by being your preferred source for information on laboratory safety and chemical handling.

Hazard Assessment and Chemical Profile

6-Methoxyquinoline-4-carbonyl chloride is a reactive carboxylic acid derivative. The primary hazard stems from its acyl chloride functional group, which reacts vigorously with nucleophiles, most notably water.[1][2] This reactivity, while useful in synthesis, poses significant risks during handling and disposal.

Key Hazards:

  • High Reactivity with Water: Reacts readily, and potentially violently, with water or moisture to produce 6-methoxyquinoline-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][3] This reaction is highly exothermic and can lead to a dangerous release of energy and toxic fumes.

  • Corrosivity: Due to its reaction with moisture to form HCl, it is corrosive to skin, eyes, and the respiratory tract.[4][5] It is classified as causing skin irritation and serious eye irritation.[4][6]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[5][7]

  • Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines, which can lead to vigorous or violent reactions.[5][6][8]

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5]Chemical-resistant gloves, Lab coat, Respiratory protection (if needed)
Skin Corrosion/Irritation Causes skin irritation.[4][9]Chemical-resistant gloves (e.g., Butyl rubber), Lab coat
Eye Damage/Irritation Causes serious eye irritation.[4][9]Chemical safety goggles and a full-face shield
Reactivity Reacts violently with water and other nucleophiles.[8]All recommended PPE, work in a chemical fume hood

Pre-Disposal Checklist & Engineering Controls

Before beginning any disposal procedure, a thorough preparation is critical. This is a self-validating system; completing this checklist ensures that all safety measures are in place before the reactive compound is handled.

  • Designated Work Area: All handling and disposal steps must be performed inside a certified chemical fume hood to contain any HCl gas generated.[10][11]

  • Personal Protective Equipment (PPE): Verify that the correct PPE is donned. This is non-negotiable.

    • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).

    • Eye Protection: Chemical safety goggles and a full-face shield.[6]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Emergency Equipment: Confirm the immediate accessibility of an emergency safety shower and eyewash station.[6][10]

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily available. Do not use water for spills. [10]

  • Waste Containers: Prepare a designated, properly labeled hazardous waste container.[12][13]

Step-by-Step Neutralization and Disposal Protocol

The core principle for the safe disposal of 6-Methoxyquinoline-4-carbonyl chloride is a controlled neutralization reaction. This protocol converts the reactive acyl chloride into its corresponding carboxylate salt, which is significantly less hazardous.

Step 1: Prepare the Neutralizing Solution

The causality behind this choice is to have a weak base in excess to safely and completely neutralize the acyl chloride and the HCl byproduct.

  • In a large glass beaker (at least 10 times the volume of the acyl chloride solution to be disposed of), prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • Place the beaker into an ice/water bath and allow the solution to cool to below 10°C. This is critical to absorb the heat generated during the exothermic hydrolysis reaction.[10]

  • Add a magnetic stir bar to the beaker and begin gentle stirring.

Step 2: Controlled Addition of the Acyl Chloride

The rate of addition directly controls the rate of reaction and heat generation. A slow, methodical approach prevents a runaway reaction.

  • Using a dropping funnel or a pipette, add the 6-Methoxyquinoline-4-carbonyl chloride to the stirring, chilled basic solution dropwise .

  • Observe the reaction carefully. You will likely see gas evolution (CO₂ from the bicarbonate reacting with the generated HCl). If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition until it subsides.

Step 3: Final pH Verification and Disposal

This step validates the completion of the neutralization process.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature while stirring.

  • Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0.[10]

  • If the solution is still acidic, add more sodium bicarbonate solution until the target pH is achieved.

  • This neutralized aqueous waste can now be transferred to a properly labeled aqueous hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[12]

Step 4: Decontamination of Empty Containers

The "empty" container is not truly empty and must be decontaminated before disposal.

  • Rinse the empty 6-Methoxyquinoline-4-carbonyl chloride container three times with a small amount of an inert solvent (e.g., acetone or dichloromethane) in the fume hood. Collect these rinses as hazardous waste.

  • Subsequently, carefully rinse the container with the prepared sodium bicarbonate solution.

  • The rinsed container should be disposed of as solid hazardous waste according to your institution's guidelines.[10]

Disposal_Workflow A START: Assess Hazards & Don PPE B Work in Chemical Fume Hood A->B C Prepare 5-10% Sodium Bicarbonate Solution in Ice Bath B->C D Slowly Add Acyl Chloride to Bicarbonate Solution (Dropwise) C->D E Monitor Reaction & Control Temperature D->E F Allow to Warm to Room Temperature E->F G Check pH (Target: 6.0-8.0) F->G H Is pH > 6.0? G->H I Add More Bicarbonate Solution H->I No J Transfer to Labeled Aqueous Hazardous Waste Container H->J Yes I->G K END: Arrange for EHS Pickup J->K

Caption: Disposal workflow for 6-Methoxyquinoline-4-carbonyl chloride.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Protect: If trained and safe to do so, address the spill. Ensure you are wearing full PPE.

  • Contain & Absorb: DO NOT USE WATER. [10] Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

  • Collect: Carefully sweep or scoop the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water (if appropriate for the surface). All cleaning materials must also be disposed of as hazardous waste.[10]

Regulatory Compliance

All chemical waste disposal is regulated by federal and local authorities. Adherence to these regulations is mandatory.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for the waste from "cradle-to-grave."[14] This means you are liable for the waste even after it leaves your facility.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling and disposing of hazardous chemicals.[15][16] All personnel must be trained on these procedures.[17]

  • Waste Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the associated hazards.[12]

By following this detailed guide, you can ensure the safe and compliant disposal of 6-Methoxyquinoline-4-carbonyl chloride, protecting yourself, your colleagues, and the environment.

References

  • Chemistry of Acid Halides. (2024, September 30). LibreTexts Chemistry. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • PREPARATION OF ACYL CHLORIDES. ResearchGate. [Link]

  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]

  • 6-Methoxyquinoline SAFETY DATA SHEET. (2010, December 1). Thermo Fisher Scientific. [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Safety by Design. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media. ResearchGate. [Link]

  • acetyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Heritage Environmental Services. [Link]

  • Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency (EPA). [Link]

  • 846 SDS - Safety Data Sheet. (2025, December 18). MG Chemicals. [Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. (2010, November 30). Sciforum. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. [Link]

  • Hazardous Waste. (2026, February 12). United States Environmental Protection Agency (EPA). [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

  • Multi-path Quenchers: Efficient Quenching of Common Fluorophores. (2011, November 16). PubMed - NIH. [Link]

  • Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science (RSC Publishing). [Link]

  • Direct photolysis of carbonyl compounds dissolved in cloud and fog droplets. (2013, September 26). Atmospheric Chemistry and Physics. [Link]

Sources

Handling

Personal protective equipment for handling 6-Methoxyquinoline-4-carbonylchloride

Executive Summary & Hazard Mechanism Handling 6-Methoxyquinoline-4-carbonylchloride requires a departure from standard organic chemistry safety protocols. This compound combines the acute corrosivity of an acid chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Mechanism

Handling 6-Methoxyquinoline-4-carbonylchloride requires a departure from standard organic chemistry safety protocols. This compound combines the acute corrosivity of an acid chloride with the biological activity of a quinoline scaffold.

The Core Hazard: Moisture-Triggered Hydrolysis The primary danger is not just the solid itself, but its reaction with ambient moisture. Upon contact with mucous membranes (eyes, lungs) or humid air, the carbonyl chloride moiety hydrolyzes to release hydrogen chloride (HCl) gas and the parent carboxylic acid.

  • Immediate Consequence: Severe chemical burns to skin and eyes.[1]

  • Inhalation Risk: Formation of hydrochloric acid mist in the respiratory tract.

  • Sensitization: Quinoline derivatives are often potent sensitizers; repeated exposure may lead to allergic dermatitis.

Visualizing the Hazard Mechanism

The following diagram illustrates the "Hydrolysis Cascade" that dictates our PPE choices.

G Compound 6-Methoxyquinoline- 4-carbonylchloride Reaction Hydrolysis (Exothermic) Compound->Reaction Moisture Ambient Moisture / Tissue Water Moisture->Reaction HCl HCl Gas (Corrosive/Toxic) Reaction->HCl Rapid Release Acid 6-Methoxyquinoline- 4-carboxylic acid Reaction->Acid Damage Tissue Necrosis / Respiratory Edema HCl->Damage Primary Acute Hazard

Figure 1: The Hydrolysis Cascade. Note that PPE must act as a barrier to moisture ingress as much as chemical contact.

Hierarchy of Controls & PPE Specifications

Engineering controls are the primary defense. PPE is the fail-safe.

Engineering Controls (Mandatory)[2]
  • Fume Hood: All operations (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon when possible to prevent degradation and HCl buildup in the container.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. Acid chlorides can permeate standard nitrile gloves upon prolonged contact, and the subsequent hydrolysis inside the glove creates an occluded chemical burn.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand (Primary) Double Nitrile Gloves (min 5 mil outer)Provides sacrificial layer. Outer glove is removed immediately upon splash; inner glove protects during removal.
Hand (High Risk) Silver Shield / Laminate (under Nitrile)Required for spill cleanup or prolonged immersion. Laminates offer >4hr breakthrough time for acid chlorides [1].
Eye / Face Chemical Splash Goggles (Unvented)Safety glasses are insufficient.[2] HCl fumes can bypass side shields.
Respiratory Full-Face Respirator (w/ Acid Gas Cartridge)Only required outside fume hood (e.g., spill cleanup). Cartridge must be rated for Acid Gas (Yellow/Olive band).
Body Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. An apron prevents liquid saturation of clothing in case of a spill.

Operational Protocols

A. Weighing and Transfer
  • The Problem: Static electricity can cause the fine powder to "jump," and metal spatulas can corrode.

  • The Protocol:

    • Place the balance inside the fume hood. If this is impossible, taring must be done outside, but the chemical addition must happen inside the hood.

    • Use porcelain or plastic spatulas . Avoid stainless steel to prevent iron contamination and tool corrosion.

    • Pre-dry glassware. Any moisture on the receiving flask walls will generate HCl immediately.

B. Reaction Setup
  • Venting: Never seal a reaction vessel containing this compound without a pressure-relief mechanism (e.g., bubbler). Thermal expansion + HCl generation can over-pressurize and burst sealed vessels.

  • Scrubbing: If the reaction is run on a scale >5g, route the exhaust through a base trap (dilute NaOH) to neutralize evolved HCl.

C. Emergency Response: Spills

Decision Logic: Do not attempt to clean a large spill (>50g) alone.

SpillResponse Start Spill Detected Assess Is it inside the Fume Hood? Start->Assess Inside Yes: Lower Sash Assess->Inside Outside No: Evacuate Lab Assess->Outside Cover Cover with Sodium Bicarbonate (Dry Powder) Inside->Cover Wait Wait for bubbling to stop (Neutralization) Cover->Wait Clean Double Glove -> Sweep into bag Wait->Clean PPE Don Full PPE (Resp + Silver Shield) Outside->PPE Absorb Use Dry Absorbent Pads (Do NOT use water) PPE->Absorb

Figure 2: Spill Response Decision Tree.[1] Prioritize containment of fumes.

Waste Disposal & Deactivation[3][4][5][6]

NEVER discard the unreacted acid chloride directly into the aqueous waste stream. It may react violently in the waste container, pressurizing it.

Deactivation Protocol (Quenching)
  • Preparation: Prepare a beaker with a large volume of ice water mixed with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

  • Addition: Slowly add the solid acid chloride or reaction mixture to the stirring ice/base solution.

    • Note: Do not add the water to the acid chloride (risk of flash boiling).

  • Verification: Check pH. Ensure it is between 6 and 9.

  • Disposal: Once hydrolysis is complete and pH is neutral, the solution contains the ionized carboxylate (6-methoxyquinoline-4-carboxylate) and NaCl. This can generally be disposed of as aqueous hazardous waste, or extracted into an organic solvent for incineration depending on local EPA/EHS regulations [2].

References

  • Hourglass International. (n.d.). Gloves Chemical Resistance Chart. Retrieved October 26, 2023, from [Link]

  • University of Utah EHS. (n.d.). Acid Handling and Spill Procedures. Retrieved October 26, 2023, from [Link]

Sources

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